Mntmpyp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBRMHXDVOWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36MnN8+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72924-08-4 | |
| Record name | Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of MnTMPyP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent antioxidant properties. It functions as a cell-permeant mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). By catalytically converting superoxide radicals to less reactive species, this compound mitigates oxidative stress, a key pathological factor in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injuries. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its biochemical activity, its influence on critical cellular signaling pathways, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Superoxide Dismutase Mimetic Activity
The primary mechanism of action of this compound is its ability to mimic the catalytic activity of superoxide dismutase.[1] This involves a cyclical reduction and oxidation of the central manganese ion, which facilitates the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] The hydrogen peroxide is subsequently converted to water by other cellular enzymes like catalase.[1]
The catalytic cycle can be summarized as follows:
-
Reduction of Mn(III): The Mn(III) center of this compound is reduced to Mn(II) by a superoxide radical, which is itself oxidized to molecular oxygen. Mn(III)TMPyP + O₂⁻ → Mn(II)TMPyP + O₂
-
Re-oxidation of Mn(II): The Mn(II) center is then re-oxidized to Mn(III) by a second superoxide radical, which is reduced to peroxide. In the presence of protons, this forms hydrogen peroxide. Mn(II)TMPyP + O₂⁻ + 2H⁺ → Mn(III)TMPyP + H₂O₂
This cyclical process allows a single molecule of this compound to neutralize a large number of superoxide radicals, making it a highly efficient catalytic scavenger.
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound as an SOD mimetic can be quantified through various parameters. The following table summarizes key quantitative data for this compound and related compounds.
| Parameter | Value | Compound | Notes |
| Catalytic Rate Constant (k_cat) for Superoxide Dismutation | ~4 x 10⁷ M⁻¹s⁻¹ | This compound | This rate constant indicates a high efficiency in catalyzing the dismutation of superoxide.[2] |
| Log k_cat for Superoxide Dismutation | 7.76 | MnTE-2-PyP⁵⁺ | A structurally related and well-characterized SOD mimetic, for comparison.[3] |
| IC₅₀ for Superoxide Scavenging | Not explicitly found in searches | This compound | The IC₅₀ value, representing the concentration required to scavenge 50% of superoxide radicals, can be determined using the experimental protocols outlined below. |
| Binding Affinity (K_d) for Superoxide | Not explicitly found in searches | This compound | The binding affinity for the transient superoxide radical is challenging to measure directly and is often inferred from kinetic data. |
Modulation of Cellular Signaling Pathways
By reducing the cellular burden of superoxide, a key signaling molecule, this compound profoundly influences several critical signaling pathways implicated in inflammation, apoptosis, and cell survival.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Superoxide is a known activator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This compound's ability to scavenge superoxide leads to the downstream inhibition of this pathway.
-
Mechanism: In inflammatory conditions, stimuli like TNF-α can lead to the production of reactive oxygen species (ROS), including superoxide. Superoxide can contribute to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-2, IL-4, and IL-13.[5] By reducing superoxide levels, this compound interferes with this activation cascade, thereby suppressing the inflammatory response.[5]
Anti-apoptotic Effects
This compound has been shown to protect cells from apoptosis, or programmed cell death, in various models of cellular stress.[6] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Oxidative stress is a potent trigger of the intrinsic apoptotic pathway. Superoxide can damage mitochondria, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which cleaves a variety of cellular substrates, including PARP, leading to the dismantling of the cell.[7] this compound, by alleviating oxidative stress, helps to maintain mitochondrial integrity and prevent the release of cytochrome c.[6] Furthermore, this compound has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2 in some contexts.[8]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands, such as TNF-α, to their cell surface receptors (e.g., TNFR1). This leads to the recruitment of adaptor proteins like TRADD and FADD, and the subsequent activation of caspase-8.[9] Caspase-8 can then directly activate caspase-3. This compound's anti-inflammatory effects, which include the reduction of TNF-α levels, can indirectly suppress the activation of this pathway.[8] this compound has also been shown to decrease the expression of the death ligand FasL.[8]
Regulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are critical regulators of cellular responses to stress. Superoxide can activate the upstream kinases (MAP3Ks) of these pathways, such as ASK1 and MEKK1. By reducing superoxide levels, this compound can dampen the activation of the pro-apoptotic p38 and JNK pathways, while potentially influencing the pro-survival ERK pathway.
Experimental Protocols
Measurement of Superoxide Dismutase (SOD) Mimetic Activity
A common method to determine the SOD-like activity of this compound is the xanthine (B1682287)/xanthine oxidase assay coupled with the reduction of a detector molecule such as nitroblue tetrazolium (NBT) or cytochrome c.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals as a byproduct. These superoxide radicals reduce NBT to formazan (B1609692), a colored product that can be measured spectrophotometrically. In the presence of an SOD mimetic like this compound, superoxide is dismutated, thus inhibiting the reduction of NBT. The degree of inhibition is proportional to the SOD-like activity of the compound.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of NBT in the phosphate buffer.
-
Prepare a range of concentrations of this compound in the phosphate buffer.
-
Prepare a solution of xanthine oxidase in the phosphate buffer immediately before use.
-
-
Assay Setup (96-well plate format):
-
To each well, add in the following order:
-
Phosphate buffer
-
Xanthine solution
-
NBT solution
-
This compound solution (or buffer for the control)
-
-
Initiate the reaction by adding the xanthine oxidase solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for formazan (typically around 560 nm) over a set period (e.g., 5-10 minutes) at a constant temperature.
-
-
Calculation of % Inhibition:
-
Calculate the rate of NBT reduction for the control (no this compound) and for each concentration of this compound.
-
The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
-
Determination of IC₅₀:
-
Plot the percent inhibition against the concentration of this compound.
-
The IC₅₀ value is the concentration of this compound that produces 50% inhibition of NBT reduction.
-
Conclusion
This compound exerts its primary therapeutic effects through its robust superoxide dismutase mimetic activity. By catalytically scavenging superoxide radicals, it effectively mitigates oxidative stress and, in doing so, modulates a network of interconnected signaling pathways that are fundamental to cellular homeostasis. Its ability to suppress pro-inflammatory and pro-apoptotic cascades while potentially promoting pro-survival signals underscores its therapeutic potential in a multitude of disease contexts. The experimental protocols provided herein offer a framework for the continued investigation and quantitative characterization of this and other SOD mimetics, facilitating further advancements in the development of antioxidant-based therapeutics.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices [mdpi.com]
- 5. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Effects of superoxide dismutase mimetics on the activity of nitric oxide in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
MnTMPyP as a Superoxide Dismutalise Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Superoxide (B77818) dismutase (SOD) mimetics are a class of therapeutic compounds that catalytically convert superoxide radicals into less harmful species, mitigating oxidative stress implicated in a wide range of pathologies. Among these, the manganese-based porphyrin, Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, has emerged as a promising candidate due to its potent catalytic activity and cell permeability. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative efficacy, and its modulatory effects on key signaling pathways. Detailed experimental protocols for assessing its SOD mimetic activity and in vivo administration are provided to facilitate further research and development.
Introduction
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. Under physiological conditions, a delicate balance is maintained between ROS production and their removal by endogenous antioxidant systems. However, excessive ROS generation or a compromised antioxidant defense leads to a state of oxidative stress, which can inflict damage upon lipids, proteins, and nucleic acids, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury.
Superoxide (O₂⁻), a primary ROS, is dismutated by the family of superoxide dismutase (SOD) enzymes into molecular oxygen and hydrogen peroxide. SOD mimetics are synthetic compounds designed to replicate this catalytic activity. This compound, a manganese-porphyrin complex, is a notable SOD mimetic that has demonstrated significant therapeutic potential in preclinical studies. Its ability to cross cellular membranes allows it to act at intracellular sites of ROS production.
Core Mechanism of Action
This compound functions as a catalytic scavenger of superoxide radicals through a redox cycle involving the manganese center. The mechanism can be summarized in two steps:
-
Reduction of Mn(III) to Mn(II): The Mn(III) center of this compound is reduced by a superoxide molecule, which is in turn oxidized to molecular oxygen. Mn(III)TMPyP + O₂⁻ → Mn(II)TMPyP + O₂
-
Oxidation of Mn(II) back to Mn(III): The reduced Mn(II)TMPyP then reacts with a second superoxide molecule and protons to regenerate the oxidized Mn(III) form and produce hydrogen peroxide. Mn(II)TMPyP + O₂⁻ + 2H⁺ → Mn(III)TMPyP + H₂O₂
This cyclical process allows a single molecule of this compound to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.
Quantitative Data Presentation
The efficacy of this compound as an SOD mimetic and its biological effects have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Catalytic Activity of this compound
| Parameter | Value | Reference |
| Catalytic Rate Constant (kcat) for Superoxide Dismutation | ~4 x 10⁷ M⁻¹s⁻¹ | [1] |
| Rate Constant for Peroxynitrite Decomposition | ~2 x 10⁶ M⁻¹s⁻¹ | [2] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Condition | IC50 Value | Reference |
| Human Melanoma (A375) | Cytotoxicity | Not specified | [3] |
| Human Breast Cancer (MCF-7) | Cytotoxicity | Not specified | [4] |
| Human Prostate Cancer (PCa) | Cytotoxicity | Not specified | [5] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia/Reperfusion) | This compound Treated (5 mg/kg) | % Change | Reference |
| Serum Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | Attenuated increase | |
| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Attenuated | Reduced increase | |
| Caspase-3 Activation | Increased | Inhibited | Reduced activation | |
| Bax/Bcl-2 Ratio | Increased | Decreased | Modulated towards anti-apoptosis |
Key Signaling Pathways Modulated by this compound
This compound's ability to scavenge superoxide has profound effects on intracellular signaling pathways that are sensitive to redox state. Below are diagrams illustrating its influence on apoptosis and inflammation.
Apoptotic Signaling Pathway
Caption: this compound modulates the intrinsic apoptotic pathway.
Inflammatory Signaling Pathway (NF-κB)
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Assessment of SOD Mimetic Activity
This assay measures the ability of an SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine (10 mM stock in 100 mM NaOH)
-
Cytochrome c (from horse heart, 1 mM stock in buffer)
-
Xanthine oxidase (from bovine milk, ~0.5 U/mL in buffer)
-
This compound stock solution (in water or buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Potassium phosphate buffer
-
Xanthine (final concentration 50 µM)
-
Cytochrome c (final concentration 10 µM)
-
Varying concentrations of this compound.
-
-
Initiate the reaction by adding xanthine oxidase (final concentration ~5 mU/mL).
-
Immediately monitor the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5 minutes). The reduction of cytochrome c by superoxide leads to an increase in absorbance.
-
The rate of cytochrome c reduction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition by this compound is calculated relative to a control reaction without the mimetic.
-
The concentration of this compound that causes 50% inhibition of cytochrome c reduction (IC50) can be determined.
This assay is based on the inhibition of NBT reduction to formazan (B1609692) by superoxide radicals.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) (1 mg/mL in buffer)
-
Riboflavin (B1680620) (20 µM in buffer)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
This compound stock solution
-
Test tubes
-
Light source (e.g., a light box with a fluorescent bulb)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in test tubes containing:
-
Potassium phosphate buffer
-
NBT solution
-
Varying concentrations of this compound.
-
-
Add riboflavin to the mixture.
-
Initiate the photochemical reaction by exposing the tubes to a uniform light source for a fixed period (e.g., 10-15 minutes). Superoxide is generated by the photo-reduction of riboflavin.
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance of the formazan product at 560 nm.
-
The percentage of inhibition of NBT reduction by this compound is calculated relative to a control without the mimetic.
In Vivo Administration Protocol: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol describes a common method for evaluating the protective effects of this compound in an in vivo model of oxidative stress.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound solution (e.g., 5 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments
-
Vascular clamps
Procedure:
-
Anesthetize the rats according to an approved animal care and use protocol.
-
Administer this compound (e.g., 5 mg/kg body weight) via intraperitoneal (i.p.) injection 30 minutes prior to the ischemic insult. A vehicle control group should receive an equivalent volume of sterile saline.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping both renal arteries with vascular clamps for a specified duration (e.g., 45 minutes).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal incision.
-
A second dose of this compound (5 mg/kg, i.p.) can be administered at a set time post-reperfusion (e.g., 6 hours).
-
At a predetermined time point (e.g., 24 or 48 hours) after reperfusion, euthanize the animals and collect blood and kidney tissue for analysis of renal function (e.g., serum creatinine), oxidative stress markers, and histological examination.
Conclusion
This compound is a potent superoxide dismutase mimetic with significant therapeutic potential in conditions associated with oxidative stress. Its ability to catalytically scavenge superoxide radicals and modulate downstream signaling pathways related to apoptosis and inflammation underscores its multifaceted protective effects. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and other SOD mimetics. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to translate its preclinical efficacy into clinical applications.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant cytochrome c-like activity of para-Mn(III)TMPyP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The Journey of a Redox-Active Therapeutic: An In-depth Technical Guide to the Cellular Uptake and Distribution of MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent antioxidant properties. It acts as a mimic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD), catalytically converting superoxide radicals to less harmful species. This function positions this compound as a promising therapeutic agent for a variety of pathologies rooted in oxidative stress, including inflammatory conditions, neurodegenerative diseases, and certain cancers.[1] A critical aspect of its therapeutic potential lies in its ability to permeate cell membranes and reach its intracellular targets. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound, offering insights for researchers and drug development professionals working with this and similar redox-active compounds.
Cellular Uptake Mechanisms of this compound
The entry of this compound into the cell is a critical first step for its biological activity. While the precise mechanisms are still under investigation, the available evidence suggests that its cationic nature and lipophilicity play key roles. The positive charges on the pyridyl groups are thought to facilitate initial interaction with the negatively charged cell membrane. The overall process of cellular entry for molecules like this compound can be broadly categorized into passive and active transport mechanisms.
Passive Diffusion: This process is driven by the concentration gradient of the molecule across the cell membrane and does not require cellular energy.[2][3] For a molecule to passively diffuse, it must be able to dissolve in the lipid bilayer of the membrane. While this compound is water-soluble, its porphyrin core possesses lipophilic characteristics that may allow it to partition into and traverse the cell membrane.
Facilitated Diffusion and Active Transport: These mechanisms involve membrane proteins, such as transporters or channels, that bind to the molecule and facilitate its movement across the membrane.[2][4] Active transport requires energy, typically in the form of ATP, to move molecules against their concentration gradient.[5] It is plausible that specific transporters, perhaps those involved in the transport of similarly structured endogenous molecules, could recognize and transport this compound. However, direct evidence for a specific transporter for this compound is currently lacking.
Studies with related manganese porphyrins (MnPs) have shown that modifications to their chemical structure, which alter properties like lipophilicity, can significantly impact their cellular uptake. For instance, increasing the length of the alkylpyridyl substituents on the porphyrin ring enhances lipophilicity and leads to greater bioavailability.[6] This suggests that passive diffusion is a significant contributor to the cellular uptake of these compounds.
dot
Intracellular Distribution and Subcellular Localization
Once inside the cell, this compound does not distribute uniformly. Instead, it appears to accumulate in specific subcellular compartments, which is crucial for its targeted therapeutic effects.
Mitochondrial Accumulation: A significant body of evidence points towards the preferential accumulation of this compound and other cationic manganese porphyrins in the mitochondria.[6] This is a key aspect of their mechanism of action, as mitochondria are a major source of cellular reactive oxygen species (ROS). The electrochemical potential across the inner mitochondrial membrane, which is negative on the inside, likely drives the accumulation of the positively charged this compound. By concentrating in the mitochondria, this compound can efficiently scavenge superoxide radicals at their primary site of production, protecting this vital organelle from oxidative damage.
Other Subcellular Compartments: While mitochondria are a primary target, this compound has been observed in other cellular locations as well. Studies using fluorescent analogs of metalloporphyrins have shown widespread distribution within the cell.[6] The extent of accumulation in different organelles is influenced by the specific chemical properties of the porphyrin.
dot
Quantitative Analysis of Cellular Uptake
Quantifying the amount of this compound that enters cells is essential for understanding its dose-response relationship and optimizing therapeutic strategies. Several analytical techniques can be employed for this purpose.
| Parameter | Method | Cell Line | Concentration | Time | Results | Reference |
| Intracellular MnP | HPLC | 16HBE41o- (Human Bronchial Epithelial) | Not Specified | 24 h | MnP(SCN) formulations showed significantly higher intracellular levels than MnP(Cl) formulations. | [7] |
| Intracellular Mn | X-ray Fluorescence Emission Spectroscopy | A549 (Human Lung Carcinoma) | 100 µM | 24 h | Intracellular Mn increased by 12±2 to 27±5 ng per cell depending on the Mn porphyrin analog. | [8] |
| CA Uptake (T1 enhancement) | MRI | MCF-10A (Non-tumorigenic breast) | 0.2 mM | 24 h | Exhibited considerable contrast agent uptake and T1 enhancement. | [9] |
| CA Uptake (T1 enhancement) | MRI | Multiple Breast Cancer Subtypes | 0.2 mM | 24 h | MnPs showed significantly greater cellular uptake and T1 enhancement compared to Gd-DTPA. | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the cellular uptake and distribution of this compound. Below are outlines of key experimental procedures.
General Protocol for Cellular Uptake Studies of Metal Compounds in Adherent Cells
This protocol is adapted from established methods for studying the cellular uptake of metal-based compounds.[10]
a. Cell Culture and Seeding:
-
Culture the desired adherent cell line (e.g., A549, HeLa) in appropriate complete culture medium.
-
Seed a defined number of cells (e.g., 3 x 10^5 cells/well) in 6-well plates and allow them to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
b. Drug Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution in complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
c. Cell Harvesting and Lysis:
-
After incubation, remove the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized compound.
-
Harvest the cells by trypsinization.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
d. Quantification:
-
Determine the total protein concentration in the cell lysate using a standard method (e.g., BCA assay).
-
Quantify the intracellular concentration of this compound using a suitable analytical technique such as HPLC-MS/MS or inductively coupled plasma mass spectrometry (ICP-MS) to measure the manganese content.
-
Normalize the amount of this compound to the total protein content to express the uptake as ng of compound per mg of protein.
dot
Subcellular Fractionation for Localization Studies
This protocol allows for the separation of different cellular organelles to determine the distribution of this compound within the cell.[11][12]
a. Cell Homogenization:
-
Harvest cells treated with this compound as described in the previous protocol.
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.
b. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant contains the cytosolic fraction. Further ultracentrifugation steps can be used to isolate other organelles like the endoplasmic reticulum.
c. Analysis of Fractions:
-
Lyse the isolated organelle pellets.
-
Quantify the amount of this compound in each fraction using HPLC-MS/MS or ICP-MS.
-
Perform Western blotting for organelle-specific marker proteins to assess the purity of each fraction.
dot
Fluorescence Microscopy for Visualization of Intracellular Distribution
While this compound itself is not fluorescent, its intracellular distribution can be studied using fluorescent analogs or by co-localization with fluorescent organelle-specific dyes.
a. Cell Preparation and Staining:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound.
-
Incubate the cells with fluorescent dyes that specifically label certain organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus).
b. Imaging:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal or super-resolution fluorescence microscope.
c. Co-localization Analysis:
-
Analyze the acquired images to determine the degree of overlap between the signal from a fluorescent analog of this compound and the signals from the organelle-specific dyes. This provides a qualitative and semi-quantitative measure of its subcellular localization.
Conclusion
The cellular uptake and subcellular distribution of this compound are fundamental to its efficacy as a redox-active therapeutic agent. The evidence to date suggests that it can cross the plasma membrane, likely through a combination of passive diffusion and potentially transporter-mediated mechanisms, and preferentially accumulates in the mitochondria. This targeted delivery to a key site of ROS production is a significant advantage for its therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate journey of this compound and similar compounds into the cell, paving the way for the rational design of more effective and targeted therapies for diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. magadhmahilacollege.org [magadhmahilacollege.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Manganese-porphyrin-enhanced MRI for the detection of cancer cells: A quantitative in vitro investigation with multiple clinical subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Subcellular fractionation protocol [abcam.com]
A Technical Guide to MnTMPyP: Mechanisms and Applications in Reducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) has emerged as a potent therapeutic agent due to its robust antioxidant properties. This synthetic metalloporphyrin functions as a superoxide (B77818) dismutase (SOD) mimetic, effectively catalyzing the dismutation of the superoxide anion (O₂•⁻). This guide provides an in-depth technical overview of this compound, detailing its core mechanism of action, its influence on critical signaling pathways, and a summary of quantitative experimental findings. Detailed experimental protocols and visual representations of molecular pathways are included to support further research and development.
Chemical Structure and Core Mechanism of Action
This compound is a manganese-based porphyrin complex. Its structure consists of a central manganese ion (Mn(III)) coordinated within a porphyrin ring, which is a large heterocyclic macrocycle. The peripheral methyl-pyridyl groups enhance its solubility and cell permeability, allowing it to act in both intracellular and extracellular environments[1].
The primary antioxidant function of this compound is its ability to mimic the catalytic activity of the native superoxide dismutase (SOD) enzyme. It engages in a redox cycle where the central manganese ion alternates between its Mn(III) and Mn(II) oxidation states to neutralize superoxide radicals[1].
The catalytic cycle proceeds in two steps:
-
The Mn(III) center is reduced to Mn(II) by one molecule of superoxide, producing molecular oxygen (O₂).
-
The Mn(II) center is then oxidized back to Mn(III) by a second superoxide molecule, which, upon protonation, forms hydrogen peroxide (H₂O₂)[1].
This catalytic process allows a single molecule of this compound to neutralize numerous superoxide radicals. Beyond its SOD-mimetic activity, this compound has also been shown to be effective in scavenging peroxynitrite, a highly cytotoxic reactive nitrogen species formed from the reaction of superoxide with nitric oxide[1].
Modulation of Signaling Pathways
This compound exerts its protective effects not only by direct ROS scavenging but also by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Inhibition of ROS-Producing Enzymes
A primary source of cellular superoxide is the NADPH oxidase (NOX) enzyme complex. In pathological conditions like ischemia-reperfusion (I/R) injury, the expression of NOX subunits, such as gp91phox (also known as NOX2), is significantly increased. Studies have shown that this compound treatment can attenuate the expression of gp91phox, thereby reducing a major source of oxidative stress[2][3].
References
The Therapeutic Potential of Manganese Porphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese porphyrins (MnPs) are a class of synthetic metalloporphyrins that have emerged as promising therapeutic agents due to their potent catalytic activities and ability to modulate cellular redox environments. Initially designed as mimics of the antioxidant enzyme superoxide (B77818) dismutase (SOD), their therapeutic applications have expanded to oncology, neurology, and as radioprotectors. This guide provides an in-depth technical overview of the core therapeutic potential of MnPs, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways.
Core Concepts and Mechanism of Action
Manganese porphyrins are structurally characterized by a central manganese ion coordinated within a porphyrin macrocycle.[1] Their primary therapeutic action stems from their ability to mimic the function of superoxide dismutase, catalytically converting superoxide radicals (O₂•⁻) into less harmful species.[1][[“]][3] This SOD-mimetic activity is central to their ability to mitigate oxidative stress, a key pathological driver in numerous diseases.
The mechanism involves a two-step catalytic cycle where the manganese center cycles between its Mn(III) and Mn(II) oxidation states.[1][4] Beyond superoxide dismutation, MnPs can react with a variety of other reactive species, including peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and carbonate radicals.[5][6][7]
Crucially, the therapeutic effects of MnPs are not limited to direct scavenging of reactive oxygen species (ROS). They are potent modulators of redox-sensitive signaling pathways.[1][8][9] By altering the cellular redox state, MnPs can influence the activity of key transcription factors such as NF-κB, Nrf2, and HIF-1α, thereby impacting inflammation, apoptosis, and cellular proliferation.[1][8][9][10]
A fascinating aspect of their activity is the differential effect observed in normal versus cancer cells. In normal tissues, MnPs generally act as antioxidants, protecting against oxidative damage.[[“]][11][12] Conversely, in the pro-oxidant environment of tumor cells, they can enhance oxidative stress, leading to increased cytotoxicity and radiosensitization.[[“]][11][12]
Key Therapeutic Compounds and Clinical Progression
Several MnP compounds have been extensively studied, with some progressing to clinical trials. The most notable include:
-
MnTE-2-PyP⁵⁺ (AEOL10113, BMX-010): A well-characterized, water-soluble MnP that has shown efficacy in various preclinical models.[5][8][13]
-
MnTnBuOE-2-PyP⁵⁺ (BMX-001): A more lipophilic analogue designed for improved bioavailability, which has also advanced to clinical trials for applications such as a radioprotector.[8][14]
-
MnTnHex-2-PyP⁵⁺: Another lipophilic MnP that has demonstrated the ability to cross the blood-brain barrier.[5][15]
These compounds have been investigated for a range of therapeutic applications, including:
-
Cancer Therapy: As adjuncts to radiation and chemotherapy to enhance tumor killing while protecting normal tissues.[11][12][16][17][18]
-
Neuroprotection: In models of ischemic stroke and other neurodegenerative conditions.[15][19][20]
-
Radioprotection: To mitigate damage to normal tissues during radiotherapy.[[“]][12][21]
-
Inflammatory Diseases: Due to their ability to suppress inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for representative manganese porphyrins, highlighting their physicochemical properties and biological activities.
Table 1: Physicochemical and Pharmacokinetic Properties of Key Manganese Porphyrins
| Compound | Lipophilicity | Oral Bioavailability (%) | Key Pharmacokinetic Feature | Reference(s) |
| MnTE-2-PyP⁵⁺ | Low | 23 | Accumulates in mitochondria; slow elimination | [5][13] |
| MnTnHex-2-PyP⁵⁺ | High (approx. 4 orders of magnitude > MnTE-2-PyP⁵⁺) | 21 | Enhanced ability to cross biological membranes | [5] |
| MnTnBuOE-2-PyP⁵⁺ | High | Not specified | Crosses the blood-brain barrier | [14] |
Table 2: In Vitro Efficacy of Manganese Porphyrins
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| Mn4 (a Mn(III) porphyrin) | HeLa | MTT Assay | IC₅₀ (Photodynamic Therapy) | 4.93 ± 0.7 μM | [22] |
| MnTE-2-PyP⁵⁺ | U937 | Cell Viability | Protection against ionizing radiation | Significant protection observed | [21] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the therapeutic potential of manganese porphyrins.
In Vivo Model of Prostate Cancer Radiotherapy
-
Objective: To assess the ability of MnPs to enhance the tumoricidal effect of radiation while protecting adjacent normal tissue.
-
Animal Model: Athymic mice.
-
Cell Lines: LNCaP or PC3 human prostate cancer cells.
-
Procedure:
-
Orthotopically implant LNCaP or PC3 cells into the prostates of athymic mice.
-
Once tumors are established, treat mice with radiation (2 Gy for 5 consecutive days).
-
Administer MnPs (e.g., MnTE-2-PyP or MnTnBuOE-2-PyP) in conjunction with radiation.
-
Monitor tumor volume and overall survival.
-
At the end of the study, harvest tumors and adjacent normal prostate tissue.
-
Assess oxidative damage (e.g., lipid peroxidation) in both tumor and normal tissue.[11][12]
-
Pharmacokinetic Studies in Mice
-
Objective: To determine the distribution and elimination of MnPs in vivo.
-
Animal Model: B6C3F1 mice.
-
Compound: MnTE-2-PyP⁵⁺.
-
Procedure:
-
Administer a single intraperitoneal injection of MnTE-2-PyP⁵⁺ (10 mg/kg).
-
At various time points over 7 days, collect plasma and major organs (liver, kidney, lung, heart, spleen, and brain).
-
Homogenize tissue samples.
-
Extract the MnP from the samples.
-
Quantify the concentration of MnTE-2-PyP⁵⁺ using a sensitive HPLC/fluorescence method.[13]
-
Evaluation of SOD-Mimetic Activity
-
Objective: To quantify the superoxide dismutase-like activity of MnPs.
-
Method: Pulse radiolysis.
-
Principle: This technique allows for the direct measurement of the rate constant for the reaction between the MnP and the superoxide radical. The decay of the superoxide radical is monitored spectrophotometrically in the presence and absence of the MnP.
-
Procedure:
-
Generate superoxide radicals by pulse radiolysis of an aqueous solution.
-
In the absence of the MnP, measure the baseline decay rate of the superoxide radical.
-
Introduce the MnP at a known concentration and measure the accelerated decay of the superoxide radical.
-
Calculate the catalytic rate constant (k_cat) for the SOD-mimetic activity.[4]
-
Signaling Pathways and Visualizations
Manganese porphyrins exert significant therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2O2-Driven Anticancer Activity of Mn Porphyrins and the Underlying Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Mechanism of Action, Bioavailability and Therapeutic Effects of Mn Porphyrin-Based Redox Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese Porphyrin Promotes Post Cardiac Arrest Recovery in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Addition of Manganese Porphyrins during Radiation Inhibits Prostate Cancer Growth and Simultaneously Protects Normal Prostate Tissue from Radiation Damage | MDPI [mdpi.com]
- 12. The Addition of Manganese Porphyrins during Radiation Inhibits Prostate Cancer Growth and Simultaneously Protects Normal Prostate Tissue from Radiation Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the potent redox modulating manganese porphyrin, MnTE-2-PyP5+ in plasma and major organs of B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with Manganese Porphyrin, MnTnBuOE-2-PyP5+, Suppressed the Activation of Macrophages in a Mouse Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Insight on the Potential of Manganese Porphyrins in Cancer Tre...: Ingenta Connect [ingentaconnect.com]
- 17. Manganese Porphyrin and Radiotherapy Improves Local Tumor Response and Overall Survival in Orthotopic Murine Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Manganese Porphyrin and Radiotherapy Improves Local Tumor Response and Overall Survival in Orthotopic Murine Mammary Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mn(III)-porphyrins in battle against neurodegenerative and cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of manganese in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A manganese porphyrin complex is a novel radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mn(iii) porphyrins as photosensitizers: structural, photophysical and anticancer studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
MnTMPyP for Neuroprotection Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention in the field of neuroprotection research. Its primary mechanism of action lies in its potent superoxide (B77818) dismutase (SOD) and catalase mimetic activity, enabling it to catalytically scavenge reactive oxygen species (ROS), which are key mediators of cellular damage in a variety of neurological disorders. This technical guide provides a comprehensive overview of this compound, including its core mechanisms, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in its neuroprotective effects.
Chemical Properties and Pharmacokinetics
This compound is a water-soluble, cationic manganese porphyrin. Its positive charge facilitates interaction with biological membranes and potential accumulation in mitochondria, a primary site of ROS production. While it is a valuable tool for preclinical research, its pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB), is a critical consideration for in vivo applications. Some studies suggest that this compound has some ability to penetrate the BBB, although this can be limited. Its effects on BBB integrity are complex, with some evidence suggesting it can help maintain barrier function under pathological conditions by reducing oxidative stress.[1]
Core Mechanism of Neuroprotection: A Multi-pronged Approach
The neuroprotective effects of this compound are not attributed to a single mode of action but rather to a combination of interconnected activities that collectively mitigate neuronal damage.
Catalytic Scavenging of Reactive Oxygen Species (ROS)
As a potent SOD mimetic, this compound catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] Furthermore, it exhibits catalase-like activity, breaking down hydrogen peroxide into water and oxygen. This dual action effectively neutralizes two major species of ROS, thereby reducing oxidative stress, a central pathological feature in neurodegenerative diseases and acute brain injuries like stroke.
Attenuation of Neuroinflammation
Neuroinflammation, often mediated by activated microglia and astrocytes, is a critical component of many neurological disorders. Activated microglia produce a barrage of neurotoxic factors, including pro-inflammatory cytokines and ROS. This compound has been shown to suppress the activation of microglia, thereby reducing the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[3] This anti-inflammatory action helps to create a more favorable environment for neuronal survival.
Inhibition of Apoptotic Pathways
Oxidative stress and inflammation can trigger programmed cell death, or apoptosis, in neurons. This compound confers neuroprotection by intervening in these apoptotic cascades. It has been demonstrated to reduce the activation of executioner caspases, such as caspase-3, which are pivotal enzymes in the apoptotic process.[4] Additionally, this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further tilting the balance towards cell survival.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from various studies, providing a comparative overview of effective concentrations and dosages of this compound in different experimental models of neurodegeneration and neuroprotection.
| In Vitro Model | Cell Type | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |
| Inflammation-mediated Neurodegeneration | Rat Mesencephalic Neuronal-Glial Cultures | Lipopolysaccharide (LPS) (5 ng/ml) | Not specified, but effective | Significant protection against dopaminergic neurotoxicity | [3] |
| Oxidative Stress | INS-1 Insulin-Secreting Cells | Hypoxanthine/Xanthine Oxidase | Not specified, but effective | 4- to 20-fold reduction in ROS production | [5] |
| Ischemia/Reperfusion | Organotypic Hippocampal Slices | Hypoxia and Oxygen-Glucose Deprivation (OGD) | 2.5 µM and 25 µM | Neuroprotective effect, reduced cell death in CA1 region | [6][7] |
| Parkinson's Disease Model | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | Not specified, but effective | Protection against 6-OHDA-induced apoptosis | Not specified |
| In Vivo Model | Animal | Disease/Injury Model | This compound Dosage and Administration | Observed Effect | Reference |
| Global Cerebral Ischemia | Mongolian Gerbils | Bilateral Carotid Artery Occlusion | 3 mg/kg i.p. (single or multiple doses) | Significant reduction in neurological score and neuronal damage | [8] |
| Focal Cerebral Ischemia | Rats | Middle Cerebral Artery Occlusion (MCAO) | 900 ng (single intracerebroventricular dose) | Dose-dependent improvement in histologic and neurologic outcome | [9] |
| Renal Ischemia-Reperfusion | Rats | Bilateral Renal Artery Clamping | 5 mg/kg i.p. | Attenuated increase in serum creatinine (B1669602) and TNF-α levels | [4] |
| Preeclampsia with Seizures | Rats | L-NAME and PTZ induced | Not specified | Reduced vesicle-mediated transcellular transport in BBB endothelium | [1] |
| Biochemical Assays | System | Parameter Measured | IC50 Value / Effective Concentration | Observed Effect | Reference |
| NO/cGMP Signaling | Cultured Endothelial Cells | A23187-induced cGMP accumulation | IC50: 75.0 +/- 10.4 µM | Inhibition of cGMP accumulation | [1] |
| Nitric Oxide Synthase (NOS) Activity | Purified NOS | NOS activity | IC50: 5.5 +/- 0.8 µM | Inhibition of NOS | [1] |
| Soluble Guanylyl Cyclase (sGC) Activity | Purified sGC | sGC activity | IC50: 0.6 - 0.8 µM | Potent direct inhibition of sGC | [1] |
| Lipid Peroxidation | Not specified | Lipid Peroxidation | IC50: 16 µM | Inhibition of lipid peroxidation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in this compound research for neuroprotection.
In Vitro Neuroprotection Assays
1. Preparation of this compound Stock Solution for Cell Culture
-
Materials: this compound powder, sterile dimethyl sulfoxide (B87167) (DMSO), sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a small volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Further dilute the DMSO stock solution with sterile PBS or the appropriate cell culture medium to achieve the desired final working concentrations.
-
It is recommended to prepare fresh dilutions for each experiment from the DMSO stock, which can be stored at -20°C for extended periods.
-
2. 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)
-
Materials: SH-SY5Y human neuroblastoma cells, cell culture medium (e.g., DMEM/F12 with 10% FBS), 6-OHDA hydrobromide, ascorbic acid (to prevent auto-oxidation of 6-OHDA), this compound.
-
Protocol:
-
Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Prepare a fresh solution of 6-OHDA in sterile saline or culture medium containing a low concentration of ascorbic acid (e.g., 0.02%).
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce the 6-OHDA solution to the cell culture wells to induce neurotoxicity. A typical final concentration of 6-OHDA is in the range of 50-200 µM.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.
-
In Vivo Neuroprotection Models
1. Middle Cerebral Artery Occlusion (MCAO) in Rats (Ischemic Stroke Model)
-
Materials: Anesthetized rats, operating microscope, fine forceps, micro-scissors, 4-0 nylon suture with a rounded tip.
-
Protocol (Intraluminal Suture Method):
-
Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the nylon suture.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the CCA bifurcation.
-
After the desired period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (e.g., 3 mg/kg, i.p.) at a specified time point before, during, or after the ischemic insult.
-
Monitor the animal for neurological deficits and assess infarct volume at a later time point (e.g., 24-48 hours) using TTC staining.[7]
-
2. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Materials: Mice, LPS from E. coli, sterile saline, this compound.
-
Protocol:
-
Dissolve LPS in sterile saline to the desired concentration.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the LPS challenge.
-
Inject mice intraperitoneally (i.p.) with a single dose of LPS (e.g., 1-5 mg/kg).
-
At a specified time after LPS injection (e.g., 6-24 hours), sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation, such as microglial activation (e.g., Iba1 immunohistochemistry) and pro-inflammatory cytokine levels (e.g., TNF-α ELISA).[8]
-
Biochemical and Cellular Assays
1. Measurement of Malondialdehyde (MDA) in Brain Tissue
-
Principle: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.
-
Protocol:
-
Homogenize brain tissue in ice-cold buffer (e.g., 1.15% KCl).
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to allow for the reaction between MDA and TBA to form a colored product.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[2][10]
-
2. Measurement of Mitochondrial ROS using MitoSOX Red
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
-
Protocol:
-
Culture neuronal cells on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Prepare a working solution of MitoSOX Red (typically 2-5 µM) in warm cell culture medium.
-
Treat the cells with this compound and/or the desired neurotoxic agent.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm buffer or medium to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
Quantify the fluorescence intensity in the mitochondrial regions of the cells to determine the level of mitochondrial superoxide.[6][11]
-
3. Activated Caspase-3 Immunohistochemistry in Brain Tissue
-
Principle: This technique uses an antibody that specifically recognizes the cleaved, active form of caspase-3 to identify apoptotic cells in tissue sections.
-
Protocol:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5-10 µm) and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate the sections with a primary antibody specific for cleaved caspase-3.
-
Wash the sections and incubate with a labeled secondary antibody (e.g., biotinylated or fluorescently tagged).
-
If using an enzyme-labeled secondary antibody, add a substrate to generate a colored precipitate (e.g., DAB for HRP).
-
Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.
-
Visualize and quantify the number of caspase-3 positive cells under a microscope.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound stands out as a promising research tool for investigating the roles of oxidative stress and neuroinflammation in a wide range of neurological conditions. Its multifaceted mechanism of action, targeting key pathological pathways, makes it a valuable compound for preclinical studies aimed at developing novel neuroprotective therapies. This guide provides a foundational resource for researchers embarking on studies with this compound, offering a synthesis of quantitative data, detailed experimental protocols, and a clear understanding of its biological effects. As with any experimental compound, careful consideration of its pharmacokinetic properties and the specific context of the disease model is crucial for the successful design and interpretation of research findings.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of malondialdehyde (MDA) [bio-protocol.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With PAC-1, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Antioxidant Properties of MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a synthetic metalloporphyrin that has garnered significant attention for its potent antioxidant properties. It functions as a mimetic of crucial antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and catalase, and is an efficient scavenger of peroxynitrite. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its mechanisms of action, quantitative efficacy, and its influence on key cellular signaling pathways involved in the oxidative stress response. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating oxidative stress-related pathologies.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through three primary mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action mimics the function of the endogenous SOD enzymes, which are a primary defense against superoxide-mediated cellular damage. The manganese center of the molecule cycles between the Mn(III) and Mn(II) oxidation states to facilitate this reaction.[1]
-
Catalase Mimetic Activity: In addition to dismutating superoxide, this compound can also decompose hydrogen peroxide into water and oxygen, thereby mimicking the activity of catalase.[2][3] This dual functionality is particularly advantageous as it detoxifies both the initial reactive oxygen species (ROS) and its subsequent product in the dismutation reaction.
-
Peroxynitrite Scavenging: this compound is a highly effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species (RNS) formed from the reaction of superoxide with nitric oxide.[1] By neutralizing peroxynitrite, this compound prevents nitrative stress, which can lead to DNA damage, lipid peroxidation, and protein dysfunction.
Quantitative Analysis of Antioxidant Efficacy
The antioxidant potency of this compound has been quantified in numerous studies. The following tables summarize key data regarding its enzymatic mimetic activity and inhibitory concentrations.
Table 1: Catalytic Rate Constants (kcat) for this compound Mimetic Activities
| Activity | This compound kcat (M⁻¹s⁻¹) | Native Enzyme kcat (M⁻¹s⁻¹) | Fold Difference | Reference(s) |
| Catalase-like Activity | 23 to 88 | 1.5 x 10⁶ (Catalase) | ~17,000 to 65,000-fold lower | [4][5] |
Note: While this compound exhibits catalase-like activity, its catalytic efficiency is significantly lower than the native enzyme.
Table 2: IC₅₀ Values of this compound in Biological Systems
| Target | IC₅₀ (µM) | Biological System/Context | Reference(s) |
| Endothelial cGMP accumulation (A23187-induced) | 75.0 ± 10.4 | Cultured endothelial cells | [6] |
| Purified Nitric Oxide Synthase (NOS) | 5.5 ± 0.8 | Purified enzyme | [6] |
| Purified soluble Guanylyl Cyclase (sGC) (NOS-activated) | 0.8 ± 0.09 | Purified enzyme with GSH | [6] |
| Purified soluble Guanylyl Cyclase (sGC) (DEA/NO-activated) | 0.6 ± 0.2 | Purified enzyme | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Reduction Method)
This assay is based on the ability of SOD and SOD mimetics to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[7][8][9][10]
Materials:
-
Potassium phosphate (B84403) buffer (0.067 M, pH 7.8)
-
EDTA solution (0.1 M) containing 0.3 mM sodium cyanide
-
Riboflavin solution (0.12 mM)
-
Nitroblue tetrazolium (NBT) solution (1.5 mM)
-
Xanthine Oxidase
-
This compound solution of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA/cyanide solution, and NBT solution.
-
Add varying concentrations of the this compound solution to the reaction mixture. A control with no this compound should be included.
-
Initiate the generation of superoxide radicals by adding a solution of xanthine and xanthine oxidase.
-
Incubate the mixture at a constant temperature and light intensity for a defined period (e.g., 12 minutes).
-
Measure the absorbance of the reaction mixture at 560 nm. The reduction of NBT by superoxide results in the formation of a blue formazan (B1609692) product.
-
Calculate the percentage inhibition of NBT reduction for each this compound concentration compared to the control.
-
The concentration of this compound that causes 50% inhibition of NBT reduction is defined as one unit of SOD-like activity.
Catalase Mimetic Activity Assay (Hydrogen Peroxide Decomposition)
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase or a catalase mimetic.[1][11][12][13]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide solution (e.g., 10 mM)
-
This compound solution of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and the this compound solution.
-
Equilibrate the mixture to a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time. The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.
-
Calculate the rate of H₂O₂ decomposition from the linear portion of the absorbance vs. time plot.
-
The catalase-like activity can be expressed in units, where one unit is defined as the amount of mimetic that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.
Peroxynitrite Scavenging Assay (Dihydrorhodamine 123 Oxidation)
This assay utilizes the fluorescent probe dihydrorhodamine 123 (DHR 123), which is oxidized by peroxynitrite to the fluorescent compound rhodamine 123.[6][14][15][16][17]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 10 mM in DMSO)
-
Peroxynitrite solution
-
This compound solution of varying concentrations
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
In the wells of the 96-well plate, add the this compound solution at various concentrations.
-
Add a working solution of DHR 123 (e.g., 20 µM in PBS) to each well.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.
-
A decrease in fluorescence in the presence of this compound indicates its peroxynitrite scavenging activity. The scavenging efficiency can be quantified by comparing the fluorescence in the presence and absence of the compound.
Modulation of Cellular Signaling Pathways
This compound's ability to modulate cellular redox status has significant implications for various signaling pathways that are sensitive to oxidative stress.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes. Studies have shown that while severe oxidative stress can inhibit Nrf2 protein synthesis, the presence of this compound can rescue this synthesis, suggesting a role for this compound in maintaining this crucial protective pathway.[1][7]
Caption: The Nrf2-ARE signaling pathway and the influence of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including the p38 and JNK pathways, are key signaling cascades that are activated by cellular stress, including oxidative stress. These pathways are involved in regulating a wide range of cellular processes such as inflammation, apoptosis, and cell differentiation. Oxidative stress is a known activator of both p38 and JNK. By reducing the levels of reactive oxygen species, this compound can indirectly modulate the activation of these pathways, thereby influencing downstream cellular responses.
Caption: General overview of MAPK (p38 and JNK) signaling in response to oxidative stress.
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By mitigating oxidative stress, this compound can potentially suppress the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[3]
Caption: The NF-κB signaling pathway and its modulation by oxidative stress.
Conclusion
This compound stands out as a multifaceted antioxidant agent with well-documented SOD mimetic, catalase mimetic, and peroxynitrite scavenging activities. Its ability to catalytically neutralize multiple reactive oxygen and nitrogen species makes it a powerful tool for studying and potentially treating conditions associated with oxidative stress. Furthermore, its influence on critical redox-sensitive signaling pathways such as Nrf2, MAPK, and NF-κB underscores its potential for broader therapeutic applications. This guide provides a foundational understanding of the key antioxidant properties of this compound, offering valuable data and protocols to aid in future research and development endeavors.
References
- 1. asm.org [asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2.6. SOD Activity Assay [bio-protocol.org]
- 8. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]
- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. parp.unideb.hu [parp.unideb.hu]
- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. bioquochem.com [bioquochem.com]
The SOD Mimetic MnTMPyP in Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key driver of this pathology is the massive burst of reactive oxygen species (ROS) upon the restoration of blood flow to ischemic tissue. Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a cell-permeant mimetic of the antioxidant enzyme superoxide (B77818) dismutase (SOD), has emerged as a promising therapeutic agent to counteract the detrimental effects of I/R. This technical guide provides an in-depth overview of the mechanism of action of this compound in I/R injury models, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action of this compound in Ischemia-Reperfusion Injury
This compound is a metalloporphyrin that possesses potent SOD-like activity, enabling it to catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] During the reperfusion phase of I/R, there is a dramatic increase in the production of superoxide by mitochondria and enzymes such as NADPH oxidase.[1] This surge in ROS leads to oxidative stress, a primary contributor to cellular damage.
By scavenging superoxide, this compound mitigates the initial oxidative burst and its downstream consequences, including lipid peroxidation, protein oxidation, and DNA damage.[1][2] This protective effect translates into a reduction in apoptosis (programmed cell death) and inflammation, ultimately preserving tissue function and viability.[1][3]
Quantitative Effects of this compound in a Renal Ischemia-Reperfusion Model
The efficacy of this compound has been extensively studied in a rat model of renal ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Renal Function and Oxidative Stress Markers
| Parameter | Sham Control | Ischemia-Reperfusion (I/R) | I/R + this compound |
| Serum Creatinine (mg/dL) | 0.74 ± 0.07 | Significantly increased (P < 0.001 vs. Sham) | Significantly decreased (P < 0.001 vs. I/R)[1] |
| Lipid Peroxidation (HNE-protein adducts) | Baseline | Increased | Decreased[1] |
| Mn SOD Activity (U/mg protein) | 4.77 ± 1.34 | 4.09 ± 0.42 (not significant vs. Sham) | 4.63 ± 0.23 (not significant vs. I/R)[1] |
| Cu/Zn SOD Activity (U/mg protein) | 27.69 ± 4.14 | 17.01 ± 2.33 (not significant vs. Sham) | 23.35 ± 2.21 (not significant vs. I/R)[1] |
Table 2: Effect of this compound on Markers of Apoptosis and Inflammation
| Parameter | Sham Control | Ischemia-Reperfusion (I/R) | I/R + this compound |
| Apoptosis (TUNEL-positive nuclei/field) | Minimal | Significantly increased (P = 0.027 vs. Sham) | Partially attenuated[1] |
| Caspase-3 Activation | Baseline | Increased | Inhibited[1][2] |
| Bax Gene Expression | Baseline | Increased | Decreased[1][2] |
| FasL Gene Expression | Baseline | Increased | Decreased[1][2] |
| Bcl-2 Gene Expression | Baseline | No significant change | No significant change[1][2] |
| Serum TNF-α Levels | Baseline | Significantly increased (P < 0.05 vs. Sham) | Significantly attenuated (P < 0.05 vs. I/R)[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in a rat model of renal I/R injury.
Animal Model of Renal Ischemia-Reperfusion Injury
-
Animal Model: Male Sprague-Dawley rats (175–220 g) are used.[1][2]
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg).[1]
-
Surgical Procedure:
-
This compound Administration:
-
Control Groups:
-
Sham Control: Rats undergo the same surgical procedure without clamping the renal arteries.
-
I/R Vehicle Control: Rats subjected to I/R receive a saline vehicle injection instead of this compound.[1]
-
Measurement of Apoptosis (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Harvest the kidneys at the end of the reperfusion period.
-
Fix the tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.
-
-
TUNEL Staining (using a commercial kit, e.g., ApopTag®):
-
Equilibrate the sections with equilibration buffer for 10 minutes.
-
Incubate with the TdT enzyme and digoxigenin-nucleotide mixture in a humidified chamber at 37°C for 1 hour.
-
Stop the reaction by washing in stop/wash buffer.
-
Apply an anti-digoxigenin antibody conjugated to a peroxidase enzyme and incubate for 30 minutes.
-
Develop the color with a peroxidase substrate such as diaminobenzidine (DAB).
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with a suitable stain like methyl green.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Visualize under a light microscope and quantify the number of TUNEL-positive (brown-stained) nuclei per field.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.
-
Tissue Homogenization:
-
Homogenize kidney tissue samples in a lysis buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using a standard method like the Bradford assay.
-
-
Colorimetric Assay:
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
During this time, active caspase-3 will cleave the substrate, releasing p-nitroaniline (pNA), which has a yellow color.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the caspase-3 activity in the sample.
-
Assessment of Lipid Peroxidation (HNE-Protein Adducts)
4-hydroxynonenal (HNE) is a product of lipid peroxidation that forms adducts with proteins. These adducts can be detected by Western blotting.
-
Protein Extraction:
-
Extract total protein from kidney tissue homogenates as described for the caspase-3 assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HNE-protein adducts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of HNE-protein adducts.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in I/R injury and the experimental workflow for evaluating this compound.
Caption: Overview of this compound intervention in I/R injury.
Caption: Apoptotic signaling cascade in I/R and this compound's role.
Caption: Experimental workflow for this compound in a rat renal I/R model.
Conclusion
This compound demonstrates significant therapeutic potential in mitigating ischemia-reperfusion injury by targeting the initial burst of oxidative stress. Its ability to reduce apoptosis and inflammation in preclinical models highlights its promise as a protective agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound and other SOD mimetics in the context of I/R injury. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
The Core of Reactive Oxygen Species Modulation: An In-depth Technical Guide to MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a prominent superoxide (B77818) dismutase (SOD) mimetic. We delve into its mechanism of action in modulating reactive oxygen species (ROS), present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and experimental workflows involved.
Introduction to this compound and Reactive Oxygen Species
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] The primary ROS, the superoxide anion (O₂⁻), is a byproduct of cellular respiration, particularly from the mitochondrial electron transport chain.[3][4]
Endogenous antioxidant defense systems, such as superoxide dismutase (SOD) enzymes, play a crucial role in mitigating oxidative stress by converting superoxide into hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by enzymes like catalase.[1] Synthetic SOD mimetics, like this compound, have emerged as powerful therapeutic tools due to their ability to replicate the function of native SOD enzymes, offering advantages such as smaller size, longer half-life, and enhanced cell permeability.[1]
This compound is a cell-permeable, manganese-based porphyrin that exhibits potent SOD-like activity.[5][6] Its ability to scavenge superoxide and other reactive species makes it an invaluable tool for studying the role of oxidative stress in disease and for developing novel therapeutic strategies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin, Tetratosylate, Hydroxide | [7] |
| Molecular Formula | C₇₂H₆₅MnN₈O₁₃S₄ | [6][8] |
| Molecular Weight | 1433.53 g/mol | [8] |
| Appearance | Black solid | [7] |
| Solubility | Water (1 mg/mL) | [7] |
| Purity | ≥95% (by TLC) | [6] |
| Storage | -20°C, desiccated, protected from light | [7] |
Mechanism of Action: A Catalytic Scavenger of Reactive Species
The primary mechanism of this compound involves mimicking the catalytic activity of native SOD enzymes through a redox cycle of its central manganese ion.[1]
Superoxide Dismutation
This compound catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This process involves the manganese center cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.[1]
-
Reduction of Mn(III): The Mn³⁺ center of this compound is reduced by one molecule of superoxide to Mn²⁺, producing molecular oxygen. Mn³⁺-TMPyP + O₂⁻ → Mn²⁺-TMPyP + O₂
-
Oxidation of Mn(II): The resulting Mn²⁺-TMPyP is then oxidized by a second superoxide molecule back to its Mn³⁺ state, generating hydrogen peroxide in the presence of protons. Mn²⁺-TMPyP + O₂⁻ + 2H⁺ → Mn³⁺-TMPyP + H₂O₂
This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals.
Figure 1: Catalytic cycle of this compound in superoxide dismutation.
Peroxynitrite Scavenging
This compound is also an efficient scavenger of peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species formed from the reaction of superoxide with nitric oxide (NO).[1][9] This activity is crucial as peroxynitrite can cause significant cellular damage through nitration and oxidation of biomolecules.[10]
Quantitative Data on this compound Activity
| Parameter | Value | Condition/Assay | Reference |
| Superoxide Dismutation Rate Constant (k_cat) | ~4 x 10⁷ M⁻¹s⁻¹ | In the presence of excess EDTA | [6] |
| Inhibition of Purified NOS (IC₅₀) | 5.5 ± 0.8 µM | - | [11] |
| Inhibition of Purified sGC (IC₅₀) | 0.8 ± 0.09 µM | Activated by Ca²⁺/calmodulin-activated NOS | [11] |
| Inhibition of Purified sGC (IC₅₀) | 0.6 ± 0.2 µM | Activated by DEA/NO | [11] |
| Inhibition of Endothelial cGMP Accumulation (IC₅₀) | 75.0 ± 10.4 µM | Induced by A23187 | [11] |
Impact on Cellular Signaling Pathways
By modulating the levels of ROS, this compound influences a multitude of downstream signaling pathways involved in inflammation, apoptosis, and cellular survival.
Attenuation of Inflammatory Responses
In models of renal ischemia-reperfusion injury, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-2, IL-4, and IL-13.[5][12] This anti-inflammatory effect is, in part, mediated by the inhibition of ROS-induced activation of inflammatory pathways. Furthermore, another SOD mimetic, MnTE-2-PyP, has been shown to attenuate the activation of the NALP3 inflammasome, a key component of the innate immune system, leading to decreased production of IL-1β and IL-18.[13]
Figure 2: this compound's role in mitigating ROS-induced inflammation.
Inhibition of Apoptosis
Oxidative stress is a potent inducer of apoptosis, or programmed cell death. This compound has demonstrated a protective effect against apoptosis in various models. For instance, in renal ischemia-reperfusion, this compound treatment decreased the expression of pro-apoptotic genes like Bax and FasL and inhibited caspase-3 activation.[5]
Figure 3: this compound's anti-apoptotic signaling pathway.
Detailed Experimental Protocols
Measurement of Superoxide Levels
Several methods can be employed to quantify superoxide levels in biological samples and assess the efficacy of this compound.
This assay is based on the principle that lucigenin (B191737) emits light upon reaction with superoxide.
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Reaction Mixture: In a luminometer tube, add the sample, lucigenin (typically 5 µM), and NADPH (as a substrate for NADPH oxidase, if applicable).
-
Initiation and Measurement: Initiate the reaction and measure the chemiluminescence over time using a luminometer.
-
This compound Treatment: To assess the effect of this compound, pre-incubate the sample with the desired concentration of this compound before adding lucigenin. A decrease in chemiluminescence indicates superoxide scavenging.
DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Cell/Tissue Loading: Incubate live cells or tissue sections with DHE (typically 2-10 µM) in a light-protected environment.
-
Treatment: Treat the samples with the experimental condition (e.g., ischemia-reperfusion) with or without this compound.
-
Visualization/Quantification: Visualize the fluorescence using a fluorescence microscope or quantify it using a plate reader or flow cytometer. A reduction in red fluorescence in this compound-treated samples indicates a decrease in superoxide levels.[5]
Figure 4: Workflow for superoxide detection assays.
SOD Activity Assay
This assay measures the total SOD activity in a sample, which can be useful for understanding the baseline antioxidant capacity and the relative contribution of this compound.
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Assay Principle: Commercially available kits (e.g., from Cayman Chemical) often utilize a tetrazolium salt that is reduced by superoxide to form a colored formazan (B1609692) product.[5] SOD activity is measured by the degree of inhibition of this reaction.
-
Procedure: a. Add the sample to a reaction mixture containing a superoxide-generating system (e.g., xanthine (B1682287) oxidase and hypoxanthine) and the tetrazolium salt. b. Incubate for a specified time at a controlled temperature. c. Measure the absorbance of the formazan product at the appropriate wavelength. d. Calculate the percentage of inhibition of the tetrazolium salt reduction, which is proportional to the SOD activity in the sample.
-
Differentiating SOD Isoforms: To measure Mn-SOD activity specifically, Cu/Zn-SOD can be inhibited by adding potassium cyanide to the reaction mixture.[5]
Conclusion
This compound stands out as a potent and versatile tool in the study of reactive oxygen species and their pathological implications. Its well-characterized SOD mimetic activity, coupled with its ability to scavenge other harmful reactive species like peroxynitrite, makes it an invaluable asset for researchers and drug development professionals. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for effectively utilizing this compound in investigating the intricate role of oxidative stress in health and disease. As research in this field continues to evolve, a thorough comprehension of the core mechanisms and methodologies associated with compounds like this compound will be paramount for the development of novel antioxidant therapies.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Superoxide Dismutase: What the Established, the Intriguing, and the Novel Reveal About a Key Cellular Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hydrogen peroxide- and peroxynitrite-induced mitochondrial DNA damage and dysfunction in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular actions of a Mn(III)Porphyrin superoxide dismutase mimetic and peroxynitrite scavenger: reaction with nitric oxide and direct inhibition of NO synthase and soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Chemical Structure of MnTMPyP
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of novel therapeutic agents is paramount. Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly known as MnTMPyP, has emerged as a significant superoxide (B77818) dismutase (SOD) mimetic with potential applications in mitigating oxidative stress-related pathologies. This guide provides a detailed overview of its core chemical structure, physicochemical properties, relevant experimental protocols, and its role in key signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic metalloporphyrin. Its core structure consists of a manganese ion coordinated within a porphyrin ring. The porphyrin macrocycle is substituted at its meso positions with four N-methylpyridyl groups. The central manganese ion is typically in the +3 oxidation state (Mn(III)). Commercially, this compound is often available as a pentachloride salt, which ensures its solubility in aqueous solutions.
The key structural features and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| Systematic Name | Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin |
| Common Acronym | This compound |
| CAS Number | 100012-18-8 (for pentachloride)[1][2][3][4] |
| Alternate Names | Manganese (III) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine chloride tetrakis(methochloride)[5] |
| Physicochemical Property | Value |
| Molecular Formula | C₄₄H₃₆MnN₈Cl₅[1][5] |
| Molecular Weight | 909.00 g/mol [1][4] |
| Appearance | Black solid[2] |
| Solubility | Soluble in aqueous base[2] |
| Storage | Stable for at least 2 years at -20°C[2] |
| Purity | ≥95%[1][4] |
| Spectroscopic Data | Value |
| UV-Vis Absorption (Soret Band) | ~462-468 nm[6] |
| UV-Vis Absorption (Q-Bands) | ~540-677 nm |
Core Structure Diagram
The following diagram illustrates the core chemical structure of the this compound cation.
Caption: Core structure of the this compound cation.
Experimental Protocols
A critical aspect of utilizing this compound in research is the ability to reliably synthesize, purify, and assay its activity.
Synthesis and Purification of this compound
While several methods exist for the synthesis of metalloporphyrins, a common approach for this compound involves a multi-step process.
Synthesis of meso-Tetra(4-pyridyl)porphyrin (TPP):
-
Pyrrole and pyridine-4-carboxaldehyde are refluxed in a solution of propionic acid for 30 minutes.
-
The reaction mixture is cooled, and an equal volume of methanol (B129727) is added.
-
The resulting precipitate is filtered, washed with methanol, and dried to yield TPP.
Metallation with Manganese(II):
-
TPP is dissolved in dimethylformamide (DMF).
-
An excess of manganese(II) chloride is added, and the mixture is refluxed for 2 hours.
-
The completion of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret band.
-
The solvent is removed under reduced pressure.
N-methylation and Purification:
-
The manganese-porphyrin complex is dissolved in a mixture of DMF and chloroform (B151607).
-
A large excess of methyl iodide is added, and the mixture is stirred at room temperature for 24-48 hours.
-
The solvent is evaporated, and the resulting solid is washed with chloroform to remove unreacted starting materials.
-
Purification is typically achieved by column chromatography on alumina, eluting with a gradient of methanol in dichloromethane. The desired fraction is collected and dried.
-
The final product, this compound, is often converted to the pentachloride salt by treatment with hydrochloric acid.
Colorimetric Superoxide Dismutase (SOD) Mimetic Activity Assay
The SOD mimetic activity of this compound can be quantified using a colorimetric assay that measures the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals.
Principle: Xanthine (B1682287) oxidase reacts with xanthine to produce superoxide radicals. These radicals reduce a tetrazolium salt to a colored formazan (B1609692) product, which can be measured spectrophotometrically. In the presence of an SOD or an SOD mimetic like this compound, the superoxide radicals are dismutated, leading to a decrease in the formation of the formazan product. The degree of inhibition is proportional to the SOD-like activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare solutions of xanthine, xanthine oxidase, and the tetrazolium salt (WST-1) in the same buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer, xanthine solution, and WST-1 solution.
-
Add varying concentrations of the this compound solution to the sample wells. For control wells, add buffer instead of this compound.
-
Initiate the reaction by adding the xanthine oxidase solution to all wells.
-
Incubate the plate at room temperature for 20 minutes.[6][7]
-
Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm for WST-1).[6][7]
-
-
Data Analysis:
-
Calculate the percentage inhibition of the tetrazolium salt reduction for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The concentration of this compound that causes 50% inhibition (IC50) can be determined to quantify its SOD mimetic activity.
-
Signaling Pathways Modulated by this compound
This compound's ability to scavenge superoxide radicals allows it to modulate various signaling pathways implicated in inflammation and apoptosis.
Inhibition of TNF-α-Induced NF-κB Activation
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the transcription of genes involved in inflammation and cell survival. Reactive oxygen species (ROS), including superoxide, are known to be important second messengers in TNF-α signaling.
By reducing superoxide levels, this compound can attenuate the activation of the NF-κB pathway. This occurs through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. When IκB is not degraded, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: this compound inhibits TNF-α-induced NF-κB activation.
Modulation of the Bax/Bcl-2 Apoptotic Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis by increasing the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Anti-apoptotic proteins like Bcl-2 inhibit this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.
Oxidative stress is a known trigger for the intrinsic apoptotic pathway. By reducing the cellular burden of superoxide, this compound can influence the expression and activity of Bcl-2 family proteins. Studies have shown that this compound can decrease the expression of the pro-apoptotic gene Bax while not significantly affecting the expression of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio can inhibit the mitochondrial-mediated apoptotic cascade.
Caption: this compound modulates the Bax/Bcl-2 apoptotic pathway.
This technical guide provides a foundational understanding of the chemical structure and biological relevance of this compound. For professionals in drug development and related scientific fields, this information is crucial for the design and interpretation of experiments aimed at harnessing the therapeutic potential of this potent SOD mimetic.
References
- 1. Inhibition of the Anti-Apoptotic Bcl-2 Family by BH3 Mimetics Sensitize the Mitochondrial Permeability Transition Pore Through Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MN(III)TETRAKIS(1-METHYL-4-PYRIDYL)PORPHYRIN PENTACHLORIDE | 72924-08-4 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of tumor necrosis factor alpha-induced NF-kappa B activation by the adenovirus E3-10.4/14.5K complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MnTMPyP as a Peroxynitrite Scavenger
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peroxynitrite and the Promise of MnTMPyP
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a vast array of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1][2] It is formed by the near diffusion-controlled reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻), two key signaling molecules whose overproduction can lead to cytotoxic consequences.[3][4] Peroxynitrite inflicts cellular damage through potent oxidative and nitrating reactions, modifying critical biomolecules such as proteins, lipids, and DNA.[3][5]
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin (this compound) is a synthetic, water-soluble metalloporphyrin that has garnered significant attention as a therapeutic agent.[6] While widely recognized for its ability to mimic the enzymatic activity of superoxide dismutase (SOD), a substantial body of evidence indicates that its protective effects in models of oxidative stress are also significantly attributable to its capacity to catalytically scavenge and decompose peroxynitrite.[4][6][7] This guide provides a comprehensive technical overview of this compound's mechanism as a peroxynitrite scavenger, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
The Pathophysiology of Peroxynitrite
Formation and Reactivity
Under physiological conditions, the formation of peroxynitrite is a critical event that merges the nitric oxide and superoxide signaling pathways.[3] The reaction is incredibly rapid, ensuring that peroxynitrite will be formed in any biological compartment where both radicals are present simultaneously.[4][5]
Reaction: O₂•⁻ + •NO → ONOO⁻
Once formed, peroxynitrite anion exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of ~6.8.[3] This equilibrium is critical, as both species exhibit distinct reactive properties. ONOOH can undergo homolytic cleavage to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, which are potent oxidants. Furthermore, peroxynitrite is a powerful nitrating agent, leading to the formation of 3-nitrotyrosine (B3424624) in proteins—a stable biomarker of peroxynitrite-mediated damage.[1][8][9]
Disruption of Cellular Signaling Pathways
Peroxynitrite is not merely an agent of indiscriminate damage; it is a potent modulator of cell signal transduction pathways.[8][10] By nitrating tyrosine residues on proteins, it can directly compete with tyrosine phosphorylation, a cornerstone of cellular signaling.[8][11] This can lead to the aberrant up- or down-regulation of critical cascades.
Key signaling pathways affected by peroxynitrite include:
-
MAP Kinase (MAPK) Pathways: Involved in stress response, proliferation, and apoptosis.
-
PI3K/Akt Pathway: Crucial for cell survival and growth.
-
NF-κB Pathway: A central regulator of inflammatory responses.
Peroxynitrite's impact on these pathways can either promote or inhibit their activation depending on its concentration, the cellular context, and the local chemical environment.[10]
This compound: Mechanism of Peroxynitrite Scavenging
This compound functions as a catalytic scavenger, meaning a single molecule can neutralize multiple molecules of peroxynitrite through a regenerative redox cycle. This is distinct from sacrificial scavengers (like glutathione) which are consumed in the reaction.[4]
The proposed mechanism involves two key steps:
-
Reduction of Mn(III)TMPyP: In the cellular environment, the stable Mn(III) form of the porphyrin is reduced to the Mn(II) state by cellular reductants such as ascorbate (B8700270) or glutathione.
-
Reaction with Peroxynitrite: The reduced Mn(II)TMPyP readily reacts with peroxynitrite, reducing it to nitrite (B80452) (NO₂⁻) while being re-oxidized back to its Mn(III) state, thus completing the catalytic cycle.[4][12]
This catalytic activity allows this compound to efficiently decompose peroxynitrite, preventing it from reacting with and damaging cellular targets.[12]
Quantitative Analysis of this compound Efficacy
The protective effects of this compound have been quantified in numerous preclinical models. The following tables summarize key data from representative in vivo and in vitro studies.
In Vivo Efficacy of this compound
Studies using animal models of ischemia-reperfusion (I/R) injury, a condition characterized by high levels of oxidative stress and peroxynitrite formation, demonstrate this compound's significant protective effects.
Table 1: Summary of In Vivo Quantitative Data
| Model System | Treatment Protocol | Key Parameter | Control (I/R) | This compound Treated (I/R) | % Change | Reference |
|---|---|---|---|---|---|---|
| Rat Renal I/R | 5 mg/kg ip | Serum Creatinine (B1669602) (mg/dl) | ~2.5 - 3.0 | ~1.0 - 1.5 | ↓ ~50-60% | [13][14] |
| Rat Renal I/R | 5 mg/kg ip | Serum TNF-α (pg/ml) | ~150 | ~75 | ↓ ~50% | [13] |
| Rat Renal I/R | 5 mg/kg ip | Tissue IL-2 (pg/mg protein) | ~25 | ~15 | ↓ ~40% | [15] |
| Rat Renal I/R | 5 mg/kg ip | Lipid Peroxidation (MDA, nmol/mg) | Increased vs. Sham | Significantly Decreased | ↓ | [13][14] |
| Gerbil Cerebral I/R | 3 mg/kg ip | Malondialdehyde (MDA, nmol/mg) | Increased vs. Sham | Significantly Decreased | ↓ | [16] |
| Gerbil Cerebral I/R | 3 mg/kg ip | Hippocampal CA1 Neuronal Survival | Decreased vs. Sham | Significantly Increased | ↑ |[16] |
In Vitro Efficacy of this compound
Cell-based assays confirm that this compound directly protects cells from oxidative and nitrosative stress induced by peroxynitrite generators or other stressors.
Table 2: Summary of In Vitro Quantitative Data
| Cell Type | Stressor | Treatment | Key Parameter | Result | Reference |
|---|---|---|---|---|---|
| INS-1 (Insulinoma) | SIN-1 (ONOO⁻ donor) | This compound | ROS Production | Reduced up to 2-fold | [17] |
| INS-1 (Insulinoma) | HX/XO (O₂•⁻ generator) | This compound | ROS Production | Reduced 4- to 20-fold | [17] |
| Human Islets | SIN-1 (ONOO⁻ donor) | This compound | Cell Viability (WST-1) | Preserved | [17] |
| Human Corneal Cells | tBHP (Oxidant) | This compound | Cell Viability (MTT, LDH) | Dose-dependent protection | [18] |
| Cultured Neurons | NMDA + DETA/NO | 10 µM MnTBAP* | Neurotoxicity | Completely blocked |[19] |
*Note: MnTBAP is a related metalloporphyrin often used in these studies, demonstrating the class effect.
Key Experimental Protocols
Reproducible and robust methodologies are essential for evaluating peroxynitrite scavengers. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Animal Model of Renal Ischemia-Reperfusion Injury
This protocol is based on studies investigating this compound's efficacy in protecting against acute kidney injury.[13][14][15]
Objective: To assess the in vivo efficacy of this compound in reducing renal damage, inflammation, and oxidative stress following I/R.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (175–220 g) are used.
-
Anesthesia: Anesthetize animals with pentobarbital (B6593769) sodium (50 mg/kg ip).
-
Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or saline vehicle 30 minutes prior to surgery. A second dose may be given 6 hours after reperfusion.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by bilaterally clamping the renal arteries with non-traumatic vascular clamps for 45 minutes.
-
Remove clamps to initiate reperfusion.
-
Suture the incision. Sham-operated animals undergo the same procedure without artery clamping.
-
-
Post-Operative Care: Allow reperfusion for a set period (e.g., 24 hours).
-
Sample Collection: Collect blood via cardiac puncture for serum analysis (creatinine, cytokines). Perfuse and harvest kidneys for histology, immunohistochemistry (e.g., for 3-nitrotyrosine), and biochemical assays (e.g., lipid peroxidation).
-
Analysis:
-
Kidney Function: Measure serum creatinine levels.
-
Oxidative Stress: Quantify malondialdehyde (MDA) in kidney homogenates as a marker of lipid peroxidation.
-
Inflammation: Measure cytokine levels (e.g., TNF-α, IL-2) in serum or tissue homogenates via ELISA.
-
Protocol 2: Cell-Based Peroxynitrite Detection Assay
This protocol uses a fluorescent probe to measure intracellular peroxynitrite levels and assess the scavenging activity of this compound.[20]
Objective: To quantify the ability of this compound to reduce intracellular peroxynitrite levels in living cells.
Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare Reagents:
-
Prepare a working solution of a peroxynitrite-sensitive fluorescent probe (e.g., Peroxynitrite Sensor Green) in assay buffer.
-
Prepare solutions of a peroxynitrite donor, such as SIN-1 (3-morpholinosydnonimine), at various concentrations.
-
Prepare this compound at desired test concentrations.
-
-
Treatment:
-
Remove cell culture medium.
-
Add the fluorescent probe working solution to all wells.
-
Add this compound or vehicle to the appropriate wells.
-
Add the SIN-1 solution to induce peroxynitrite formation. Control wells receive no SIN-1.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Measure fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/530 nm for Peroxynitrite Sensor Green).
-
Alternatively, visualize cells using a fluorescence microscope with a suitable filter set (e.g., FITC).
-
-
Analysis: Compare the fluorescence intensity of this compound-treated wells to untreated (vehicle) wells. A decrease in fluorescence in the presence of this compound indicates peroxynitrite scavenging.
Protocol 3: Quantification of 3-Nitrotyrosine by Western Blot
This protocol provides a method to detect the "footprint" of peroxynitrite activity by quantifying the nitration of tyrosine residues on proteins.[1]
Objective: To determine if this compound treatment reduces the levels of 3-nitrotyrosine in protein lysates from cells or tissues.
Methodology:
-
Protein Extraction: Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) from each sample on a polyacrylamide gel via electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C.
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the 3-nitrotyrosine signal to a loading control protein (e.g., β-actin or GAPDH) from the same blot.
Conclusion and Future Directions
This compound is a powerful research tool and a promising therapeutic candidate that operates through a multifaceted mechanism. Its ability to catalytically scavenge peroxynitrite, thereby preventing downstream oxidative damage and the disruption of critical signaling pathways, is a key component of its protective action. The quantitative data from both in vivo and in vitro models provide compelling evidence of its efficacy. The detailed protocols outlined in this guide offer a robust framework for researchers seeking to investigate the roles of peroxynitrite in pathology and to evaluate the efficacy of novel scavengers. Future research should continue to explore the precise molecular targets of this compound and optimize its delivery and pharmacokinetic properties for clinical translation in diseases underscored by nitrosative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. sfrbm.org [sfrbm.org]
- 5. Mitochondrial peroxynitrite generation is mainly driven by superoxide steady-state concentration rather than by nitric oxide steady-state concentration - MedCrave online [medcraveonline.com]
- 6. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 7. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of peroxynitrite in the redox regulation of cell signal transduction pathways. [fredi.hepvs.ch]
- 9. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxynitrite formation in nitric oxide-exposed submitochondrial particles: Detection, oxidative damage and catalytic removal by Mn-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Manganese(III) tetrakis(1-methyl-4-pyridyl) porphyrin, a superoxide dismutase mimetic, reduces disease severity in in vitro and in vivo models for dry-eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peroxynitrite Assay Kit (Cell-based) (ab233468) | Abcam [abcam.com]
A Technical Guide to the Foundational Efficacy of MnTMPyP
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the efficacy of Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a well-characterized mimetic of the superoxide (B77818) dismutase (SOD) enzyme. This compound has been extensively investigated for its therapeutic potential in a variety of disease models where oxidative stress is a key pathological driver. This document details its core mechanism of action, summarizes quantitative data from pivotal preclinical studies, outlines experimental methodologies, and visualizes the key signaling pathways and workflows involved.
Core Mechanism of Action: Superoxide Dismutase Mimicry
This compound is a synthetic metalloporphyrin that functions as a catalytic antioxidant. Its primary mechanism of action is to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[1] Like the native enzyme, this compound catalyzes the dismutation of the superoxide anion (O₂⁻), a reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1] The hydrogen peroxide is then typically converted into water by other cellular enzymes like catalase.[1]
The catalytic activity of this compound relies on the reversible oxidation and reduction of its central manganese (Mn) ion. The Mn center cycles between the Mn(III) and Mn(II) oxidation states to neutralize two superoxide molecules in a two-step process.[1][2]
-
Reduction Step: The Mn(III) center is reduced to Mn(II) by one molecule of superoxide, producing molecular oxygen.
-
Oxidation Step: The Mn(II) center is then oxidized back to Mn(III) by a second superoxide molecule, which, with the addition of two protons, forms hydrogen peroxide.[1]
This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals, making it an effective scavenger of this damaging ROS. Beyond superoxide, this compound has also been shown to be effective in relieving oxidative stress caused by peroxynitrite (ONOO⁻), a hazardous byproduct of the reaction between superoxide and nitric oxide.[1]
Efficacy in Preclinical Models of Disease
This compound has demonstrated significant efficacy across a range of preclinical models, primarily by mitigating oxidative stress, inflammation, and apoptosis.
Oxidative stress is a critical factor in the pathology of renal I/R injury.[3] Studies have shown that this compound can protect the kidney from this damage.
Quantitative Data Summary: Renal I/R Injury
| Model System | Condition | This compound Dosage & Route | Key Quantitative Outcome | Reference |
|---|---|---|---|---|
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Significantly attenuated the increase in serum creatinine (B1669602) levels. | [3][4] |
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Decreased I/R-mediated increase in TNF-α protein levels. | [3][4] |
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Reduced lipid peroxidation (HNE-protein adducts). | [4] |
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Inhibited I/R-induced apoptosis and caspase-3 activation. | [3][4] |
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Decreased expression of pro-apoptotic genes Bax and FasL. | [3][4] |
| Male Sprague-Dawley Rats | 45 min bilateral renal artery clamping, 24h reperfusion | 5 mg/kg, Intraperitoneal (ip) | Attenuated the increase in circulating Interleukin-2 (IL-2). |[5] |
Experimental Protocol: In Vivo Renal I/R Injury Model
This protocol outlines the methodology used to assess this compound's efficacy in a rat model of renal ischemia-reperfusion injury.[3][4][5]
-
Animal Model: Male Sprague-Dawley rats (175–220 g) are used.
-
Anesthesia: Animals are anesthetized with pentobarbital (B6593769) sodium (50 mg/kg ip).
-
Surgical Procedure:
-
A midline laparotomy is performed.
-
The renal arteries are bilaterally clamped for 45 minutes to induce ischemia.
-
The clamps are then removed to allow for reperfusion.
-
-
Treatment Groups:
-
Sham: Undergo surgery without artery clamping.
-
I/R Vehicle: Receive saline vehicle injections.
-
I/R this compound: Receive this compound (5 mg/kg ip) 30 minutes before surgery and 6 hours after the start of reperfusion.
-
-
Reperfusion Period: Animals are allowed to recover for 24 hours.
-
Endpoint Analysis:
-
Kidney Function: Serum creatinine is measured from blood samples.
-
Histology: Kidney tissue is collected for histological examination of tubular damage.
-
Biomarker Analysis: Kidney homogenates and serum are used to measure levels of oxidative stress markers (e.g., lipid peroxidation), inflammatory cytokines (e.g., TNF-α, IL-2), and apoptotic markers (e.g., caspase-3, Bax, FasL) via methods like ELISA, Western Blot, and immunohistochemistry.[4][5]
-
Signaling Pathways in Renal I/R Injury Modulated by this compound
In renal I/R, a burst of ROS during reperfusion triggers inflammatory and apoptotic cascades.[4] this compound intervenes at the apex of this cascade by scavenging superoxide. This action prevents downstream events, including the activation of pro-inflammatory cytokines like TNF-α and the induction of the mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and FasL.[3][4]
This compound has shown neuroprotective effects in models of global cerebral ischemia and inflammation-mediated neurodegeneration.[6][7] Its ability to cross the blood-brain barrier makes it a candidate for treating CNS disorders.[8]
Quantitative Data Summary: Neuroprotection
| Model System | Condition | This compound Dosage & Route | Key Quantitative Outcome | Reference |
|---|---|---|---|---|
| Rats | Global Cerebral Ischemia | 3 mg/kg, ip (single dose) | Significant reduction in neurological score and CA1 pyramidal neuronal damage. | [6] |
| Rats | Global Cerebral Ischemia | 3 mg/kg, ip (multiple doses) | Better neuroprotection compared to single dose; attenuated malondialdehyde levels. | [6] |
| Rats | Global Cerebral Ischemia | 3 mg/kg, ip (multiple doses) | Improved levels of endogenous SOD and catalase; inhibited DNA fragmentation. | [6] |
| Rat Mesencephalic Neuroglia Cultures | LPS-induced neurotoxicity | N/A (in vitro) | Significantly attenuated LPS-induced production of superoxide and prostaglandin (B15479496) E₂ (PGE₂). | [7] |
| Rat Hippocampal Slices | Hypoxia and Oxygen Glucose Deprivation (OGD) | 25 µM (in vitro) | Significantly less cell death in the CA1 region post-hypoxia and OGD. |[9] |
Experimental Protocol: Global Cerebral Ischemia Model
This protocol describes the methodology for inducing global cerebral ischemia in rats to test the neuroprotective effects of this compound.[6]
-
Animal Model: Rats are used for this model.
-
Ischemia Induction: Global cerebral ischemia is induced by 5 minutes of bilateral carotid artery occlusion.
-
Treatment Regimens:
-
Single Dose: this compound (e.g., 3 mg/kg ip) is administered 30 minutes before the occlusion.
-
Multiple Doses: this compound (3 mg/kg ip) is administered three times: 30 minutes before, 1 hour after, and 3 hours after the occlusion.
-
-
Assessment:
-
Neurological Deficits: A neurological score is used to assess functional outcomes.
-
Motor Activity: Spontaneous motor activity is measured.
-
Histopathology: The number of viable hippocampal CA1 neurons is counted.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (malondialdehyde) and DNA fragmentation (TUNEL staining).
-
By scavenging ROS that act as signaling molecules in inflammatory pathways, this compound exerts anti-inflammatory effects. This has been demonstrated in models of both acute kidney injury and neuroinflammation.
Quantitative Data Summary: Anti-Inflammatory Effects
| Model System | Condition | This compound Dosage & Route | Key Quantitative Outcome | Reference |
|---|---|---|---|---|
| Male Sprague-Dawley Rats | Renal I/R Injury | 5 mg/kg, ip | Attenuated tissue level increases of TNF-α, IL-2, IL-4, and IL-13. | [5] |
| Male Sprague-Dawley Rats | Renal I/R Injury | 5 mg/kg, ip | Partially prevented the infiltration of ED1(+) macrophages and CD8(+) T lymphocytes. | [5] |
| Rat Mesencephalic Neuronal-Glial Cultures | LPS-induced inflammation | N/A (in vitro) | Attenuated LPS-induced production of superoxide and prostaglandin E₂ (PGE₂). |[7] |
Signaling Pathway: LPS-Induced Neuroinflammation
Lipopolysaccharide (LPS) activates microglia, the resident immune cells of the brain, leading to the production of ROS and pro-inflammatory mediators like PGE₂. This inflammatory environment is toxic to neurons. This compound protects neurons by directly scavenging the superoxide produced by activated microglia, thereby reducing the overall inflammatory and oxidative stress.[7]
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of the SOD/catalase mimetic this compound on inflammation-mediated dopaminergic neurodegeneration in mesencephalic neuronal-glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Effects of MnTMPyP
Abstract
Manganese (III) tetrakis (1-methyl-4-pyridyl) porphyrin, or this compound, is a synthetic metalloporphyrin that has garnered significant scientific interest due to its potent catalytic antioxidant properties. Primarily functioning as a superoxide (B77818) dismutase (SOD) mimetic and a peroxynitrite scavenger, this compound has demonstrated considerable therapeutic potential in a variety of preclinical models of diseases associated with oxidative and nitrative stress. This technical guide provides a comprehensive overview of the core biological effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways.
Core Mechanisms of Action
This compound's primary biological activities stem from its ability to catalytically remove harmful reactive oxygen and nitrogen species (ROS/RNS).
Superoxide Dismutase Mimetic Activity
This compound mimics the function of the endogenous antioxidant enzyme superoxide dismutase (SOD) by catalyzing the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This process involves a reversible oxidation-reduction cycle of the central manganese ion.[1] The manganese center, in its oxidized state (Mn³⁺), is reduced by one molecule of superoxide to Mn²⁺, producing O₂. The Mn²⁺ is then re-oxidized by a second superoxide molecule, generating H₂O₂.[1] This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals.
Peroxynitrite Scavenging
This compound is also an efficient scavenger of peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant formed from the rapid reaction of superoxide with nitric oxide (NO).[1][2] this compound can catalytically reduce peroxynitrite, thereby preventing downstream cellular damage such as lipid peroxidation and protein nitration.[2][3] The rate constant for the reaction of the MnTM-2-PyP isomer with peroxynitrite anion is approximately 1.85 × 10⁷ M⁻¹ s⁻¹ at 37°C.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and biological effects of this compound from various studies.
Table 1: Catalytic and Inhibitory Constants
| Parameter | Value | Context | Reference |
| Peroxynitrite Scavenging Rate Constant | 1.85 × 10⁷ M⁻¹ s⁻¹ | Reaction of MnTM-2-PyP with ONOO⁻ at 37°C | [2] |
| IC₅₀ for Nitric Oxide Synthase (NOS) Inhibition | 5.5 ± 0.8 µM | Purified NOS | [4] |
| IC₅₀ for soluble Guanylyl Cyclase (sGC) Inhibition | 0.6 ± 0.2 µM | DEA/NO-stimulated purified sGC | [4] |
| IC₅₀ for Endothelial cGMP Accumulation Inhibition | 75.0 ± 10.4 µM | A23187-induced in endothelial cells | [4] |
Table 2: In Vivo and In Vitro Protective Effects
| Effect | Model System | This compound Treatment | Key Result | Reference |
| Neuroprotection | Global Cerebral Ischemia (Rat) | 3 mg/kg i.p. | Significant reduction in neurological score and neuronal damage | |
| Renal Protection | Ischemia-Reperfusion (Rat) | 5 mg/kg i.p. | Significant attenuation of serum creatinine (B1669602) increase | |
| Anti-inflammatory | Ischemia-Reperfusion (Rat) | 5 mg/kg i.p. | Significant attenuation of TNF-α increase | |
| Apoptosis Reduction | Cystic Fibrosis Cells | 50 µM | Decreased actinomycin (B1170597) D- and staurosporine-induced apoptosis | |
| Islet Protection | Human Pancreatic Islets | Not specified | Preserved islet viability upon exposure to SIN-1 or menadione |
Key Signaling Pathways and Visualizations
This compound influences several critical cellular signaling pathways, primarily through its ability to modulate the cellular redox environment.
SOD Mimetic and Peroxynitrite Scavenging Action
The fundamental mechanism of this compound involves the catalytic removal of superoxide and peroxynitrite, which are upstream triggers of various stress-related signaling cascades.
Caption: Catalytic cycle of this compound as an SOD mimetic and peroxynitrite scavenger.
Modulation of Apoptosis Signaling
By reducing oxidative stress, this compound can inhibit apoptosis. Studies have shown it can decrease the expression of pro-apoptotic proteins like Bax and FasL, and reduce the activation of executioner caspases such as caspase-3.
Caption: this compound's inhibitory effect on the oxidative stress-induced apoptotic pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological effects.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
Principle: Superoxide anions, generated by a xanthine (B1682287)/xanthine oxidase system, reduce NBT to formazan (B1609692), a colored product. SOD activity is measured by its ability to compete for superoxide and inhibit formazan formation.
-
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine solution (1.5 mM)
-
NBT solution (0.75 mM)
-
Xanthine Oxidase solution (0.025 units/mL)
-
Sample (cell lysate or tissue homogenate)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.
-
Add the sample to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding xanthine oxidase solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percentage of inhibition of NBT reduction, where one unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Western Blot for Bax and Bcl-2 Expression
This protocol outlines the steps for quantifying changes in the expression of pro- and anti-apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect and quantify Bax and Bcl-2.
-
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of Bax and Bcl-2 to the loading control.
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
-
Procedure:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the sample with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the sample with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain nuclei with DAPI to visualize all cells.
-
Imaging: Mount the sample and visualize using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
-
Measurement of Superoxide by Lucigenin-Enhanced Chemiluminescence
This method is used to quantify superoxide production in biological samples.
-
Principle: Lucigenin (B191737) reacts with superoxide to produce a chemiluminescent product. The intensity of the light emitted is proportional to the amount of superoxide present.
-
Reagents:
-
Assay buffer (e.g., PBS with glucose, Mg²⁺, Ca²⁺)
-
Lucigenin solution (e.g., 5-100 µM)
-
Sample (e.g., cell suspension, tissue homogenate)
-
-
Procedure:
-
Pre-incubate the sample in the assay buffer in a luminometer tube or a white-walled 96-well plate.
-
Add the lucigenin solution to the sample.
-
Measure the chemiluminescence over time using a luminometer.
-
To confirm the specificity for superoxide, a parallel measurement can be performed in the presence of SOD, which should quench the signal.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the level of lipid peroxidation by measuring malondialdehyde (MDA), a major end-product.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells and centrifuge to obtain a clear supernatant.
-
Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate due to its robust antioxidant and anti-nitrative stress capabilities. Its ability to mimic SOD and scavenge peroxynitrite allows it to effectively mitigate cellular damage in a wide range of pathological conditions. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the biological effects of this compound and its potential applications in drug development. Future research should continue to delineate the specific signaling pathways modulated by this compound and focus on translating the compelling preclinical findings into clinical applications.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quality of potent Mn porphyrin-based SOD mimics and peroxynitrite scavengers for pre-clinical mechanistic/therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular actions of a Mn(III)Porphyrin superoxide dismutase mimetic and peroxynitrite scavenger: reaction with nitric oxide and direct inhibition of NO synthase and soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
MnTMPyP in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a complex biological response implicated in a vast array of pathologies, from autoimmune disorders to neurodegenerative diseases. A key driver of the inflammatory cascade is oxidative stress, particularly the overproduction of reactive oxygen species (ROS) such as the superoxide (B77818) anion (O₂•⁻). Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a robust, cell-permeant metalloporphyrin that functions as a catalytic scavenger of superoxide. As a superoxide dismutase (SOD) mimetic, this compound catalytically converts superoxide into hydrogen peroxide, which is subsequently neutralized by cellular enzymes like catalase. By attenuating the initial burst of oxidative stress, this compound effectively intercepts and downregulates key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This guide provides an in-depth technical overview of the mechanisms by which this compound modulates these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Superoxide Dismutation
This compound's primary anti-inflammatory activity stems from its function as a low-molecular-weight mimetic of the endogenous antioxidant enzyme, superoxide dismutase.[1] The catalytic cycle involves the manganese center alternating between its Mn(III) and Mn(II) oxidation states to dismutate two molecules of superoxide.[2]
-
Reduction of Mn(III): The Mn(III) center of this compound reacts with a superoxide anion (O₂•⁻), accepting an electron to become Mn(II) and releasing molecular oxygen (O₂).
-
Mn(III)TMPyP + O₂•⁻ → Mn(II)TMPyP + O₂
-
-
Oxidation of Mn(II): The reduced Mn(II) center then reacts with a second superoxide anion and two protons (2H⁺), donating an electron to form hydrogen peroxide (H₂O₂) and regenerating the Mn(III) state.
-
Mn(II)TMPyP + O₂•⁻ + 2H⁺ → Mn(III)TMPyP + H₂O₂
-
This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals, thereby preventing their downstream pathological effects, including the formation of the highly damaging peroxynitrite radical from the reaction of superoxide with nitric oxide.[1]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is tightly linked to cellular redox status.[1][2]
Mechanism of Inhibition by this compound:
Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger intracellular signaling that leads to the production of ROS, including superoxide.[3] These ROS are critical for the activation of the IκB Kinase (IKK) complex.[2] By scavenging superoxide, this compound prevents the redox-dependent activation of IKK.
-
IKK Inactivation: Without the requisite ROS signal, the IKK complex remains inactive and cannot phosphorylate the inhibitory protein, IκBα.
-
IκBα Stabilization: Unphosphorylated IκBα remains bound to the NF-κB p65/p50 heterodimer in the cytoplasm.[4][5]
-
Cytoplasmic Sequestration of NF-κB: The intact IκBα-NF-κB complex cannot translocate to the nucleus.
-
Suppression of Gene Transcription: With NF-κB sequestered in the cytoplasm, the transcription of target pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β, is suppressed.[5][6]
Modulation of the MAPK Signaling Pathway
The stress-activated MAPK pathways, particularly c-Jun N-terminal kinase (JNK) and p38, are key regulators of inflammation and apoptosis. Their activation is highly sensitive to oxidative stress.
Mechanism of Inhibition by this compound:
Apoptosis Signal-regulating Kinase 1 (ASK1), a MAP Kinase Kinase Kinase (MAP3K), is a critical upstream activator of both JNK and p38 pathways. Under non-stress conditions, ASK1 is held in an inactive state by binding to the reduced form of thioredoxin (Trx).
-
Prevention of Trx Oxidation: Oxidative stress, mediated by superoxide and its derivatives, causes the oxidation of critical cysteine residues in Trx. This conformational change leads to the dissociation of Trx from ASK1. By reducing the superoxide burden, this compound prevents Trx oxidation.
-
ASK1 Inhibition: With Trx remaining in its reduced state and bound to ASK1, ASK1 cannot oligomerize and auto-phosphorylate, thus remaining inactive.
-
Downstream Cascade Blockade: Inactive ASK1 cannot phosphorylate its downstream targets, the MAP Kinase Kinases (MAP2Ks) MKK4/7 (for JNK) and MKK3/6 (for p38).[7]
-
Inhibition of JNK/p38 Phosphorylation: Consequently, JNK and p38 are not phosphorylated (activated) and cannot translocate to the nucleus to activate transcription factors like AP-1, which also drive the expression of inflammatory genes.[8][9]
Data Presentation: Summary of Anti-Inflammatory Effects
The following table summarizes the reported effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies. Direct IC₅₀ values for this compound on cytokine production are not consistently reported in the literature; efficacy is often demonstrated by significant percentage reductions at tested concentrations.
| Parameter Measured | Model System | Treatment / Dosage | Result |
| Cytokine Production | |||
| TNF-α | Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.p. | Significantly attenuated the I/R-induced increase in serum TNF-α.[10][11] |
| Pro-inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-13) | Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.p. | Attenuated increases in tissue levels of specified cytokines.[8] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated Microglia (in vitro) | Not specified | Significantly attenuated LPS-induced PGE₂ production.[4] |
| Signaling Pathways | |||
| NF-κB Pathway | Cystic Fibrosis Cells (in vitro) | Not specified | Inhibition of the NF-κB pathway strongly reduced O₂•⁻ production, linking the pathway to oxidative stress.[12] |
| Caspase-3 Activation | Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.p. | Attenuated the I/R-mediated increase in cleaved caspase-3 by ~50%.[10] |
| Markers of Damage | |||
| Superoxide (O₂•⁻) | LPS-stimulated Microglia (in vitro) | Not specified | Significantly attenuated LPS-induced superoxide production.[4] |
| Lipid Peroxidation (HNE) | Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.p. | Effectively attenuated 4-HNE protein adducts, indicating reduced lipid peroxidation.[10] |
| Inflammatory Cell Infiltration | Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg, i.p. | Partially prevented the infiltration of ED1⁺ macrophages and CD8⁺ T lymphocytes.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
In Vitro Inflammation Model: LPS-Stimulated Macrophages
This protocol describes the use of the RAW 264.7 murine macrophage cell line to model bacterial inflammation.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 24-well plates for ELISA, or 96-well plates for viability assays) at a density that will achieve 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50 µM) or vehicle control (e.g., sterile water or PBS). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) from E. coli to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.
-
Incubation: Incubate the plates for the desired time period based on the endpoint:
-
MAPK/NF-κB Phosphorylation: 15-60 minutes.
-
Cytokine mRNA expression (qRT-PCR): 4-6 hours.
-
Cytokine protein secretion (ELISA): 18-24 hours.
-
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C.
-
For Western Blot or qRT-PCR: Wash cells with ice-cold PBS, then lyse the cells directly in the plate using appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors for Western Blot, or a lysis buffer suitable for RNA extraction).
-
Cytokine Quantification by ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding Assay Diluent to each well and incubating for 1 hour at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add TMB substrate solution. A blue color will develop.
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Western Blot for Phosphorylated MAPK and IκBα Degradation
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for phospho-antibodies, or 5% non-fat milk for other antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-IκBα) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with antibodies against total JNK, total p38, or a loading control like β-actin or GAPDH.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Perform pre-treatment and LPS stimulation as described in section 5.1.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash 3 times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.
-
Nuclear Staining: Wash 3 times. Counterstain nuclei with DAPI or Hoechst 33342 for 10 minutes.
-
Mounting and Imaging: Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence or confocal microscope. Quantify nuclear translocation by comparing the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[4][10]
SOD Mimetic Activity Assay (NBT Method)
This assay measures the ability of this compound to compete with Nitroblue Tetrazolium (NBT) for superoxide radicals generated by a xanthine/xanthine oxidase system.[5][8]
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.8) containing 0.1 mM EDTA.
-
Substrates: Prepare solutions of Xanthine and NBT in the reaction buffer.
-
Enzyme: Prepare a solution of Xanthine Oxidase.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add reaction buffer, Xanthine, and NBT.
-
Test Wells: Add reaction buffer, Xanthine, NBT, and varying concentrations of this compound.
-
-
Reaction Initiation: Add Xanthine Oxidase to all wells to start the superoxide generation.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Read the absorbance at 560 nm. The reduction of NBT by superoxide produces a blue formazan (B1609692) product.
-
Calculation: The SOD mimetic activity of this compound is calculated as the percent inhibition of NBT reduction compared to the control wells without the mimetic. One unit of activity is often defined as the amount of compound required to inhibit the rate of NBT reduction by 50%.
Conclusion
This compound presents a potent therapeutic strategy for intervening in inflammatory conditions by targeting a primary upstream driver: superoxide-mediated oxidative stress. Its ability to catalytically scavenge superoxide prevents the activation of two major pro-inflammatory signaling hubs, NF-κB and the JNK/p38 MAPK pathways. By stabilizing IκBα and preventing the activation of ASK1, this compound effectively suppresses the transcriptional upregulation of a wide array of inflammatory mediators. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and harness the anti-inflammatory potential of this compound and other SOD mimetics in drug development programs.
References
- 1. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-mediated inhibition of TNF-alpha production by the atrial natriuretic peptide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNF-α inhibition decreases MMP-2 activity, reactive oxygen species formation and improves hypertensive vascular hypertrophy independent of its effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a cell-permeant mimetic of superoxide (B77818) dismutase (SOD) and catalase. It is a robust catalytic antioxidant that effectively scavenges reactive oxygen species (ROS), such as superoxide and peroxynitrite. Due to its ability to mitigate oxidative and nitrosative stress, this compound has been investigated as a potential therapeutic agent in a variety of in vivo models of diseases where these processes play a critical pathological role. These conditions include cerebral ischemia, renal ischemia-reperfusion (I/R) injury, and neuroinflammation.
This document provides detailed application notes and experimental protocols for the in vivo use of this compound, summarizing key quantitative data and outlining the methodologies for its application in preclinical research.
Mechanism of Action
This compound functions as a scavenger of ROS, thereby reducing oxidative stress and its downstream consequences, including lipid peroxidation, DNA fragmentation, and apoptosis.[1] It has been shown to modulate redox-sensitive signaling pathways that are crucial in the cellular response to injury.[2][3] By reducing the levels of damaging free radicals, this compound helps to preserve the function of endogenous antioxidant enzymes like SOD and catalase.[1] Its protective effects also extend to reducing the expression of pro-inflammatory and pro-apoptotic proteins.
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
Caption: this compound mitigates ischemia-reperfusion injury by scavenging ROS.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key in vivo studies involving this compound across different disease models.
Table 1: Neuroprotective Effects of this compound in a Mongolian Gerbil Model of Global Cerebral Ischemia
| Parameter | Ischemic Control Group | This compound-Treated Group (3 mg/kg, i.p.) | Outcome | Reference |
| Neurological Score | Increased Deficits | Significant Reduction | Improved Neurological Function | [1] |
| Spontaneous Motor Activity | Decreased | Significant Reduction in Decline | Preserved Motor Function | [1] |
| CA1 Pyramidal Neurons | Significant Loss | Significant Reduction in Damage | Neuroprotection | [1] |
| Malondialdehyde (MDA) Levels | Increased | Attenuated Increase | Reduced Lipid Peroxidation | [1] |
| Endogenous SOD Levels | Decreased | Improved Levels | Restored Antioxidant Defense | [1] |
| Endogenous Catalase Levels | Decreased | Improved Levels | Restored Antioxidant Defense | [1] |
| DNA Fragmentation (TUNEL) | Increased Positive Cells | Inhibited | Reduced Apoptosis | [1] |
Dosing regimen: A single dose of 3 mg/kg intraperitoneally (i.p.) was administered 30 minutes before bilateral carotid artery occlusion. Multiple administrations (30 min before, 1h and 3h after occlusion) showed even better neuroprotection.[1]
Table 2: Reno-protective Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R)
| Parameter | I/R Control Group | This compound-Treated Group (5 mg/kg, i.p.) | Outcome | Reference |
| Serum Creatinine (B1669602) | Significantly Increased | Significantly Attenuated Increase | Improved Renal Function | [4] |
| Tubular Epithelial Damage | Severe | Decreased | Reduced Histological Damage | |
| Superoxide (O₂⁻) Levels | Increased | Prevented Increase | Reduced Oxidative Stress | [4] |
| Lipid Peroxidation (HNE adducts) | Increased | Decreased | Reduced Oxidative Damage | |
| Serum TNF-α Levels | Significantly Increased | Significantly Attenuated Increase | Reduced Inflammation | [4] |
| Apoptosis (TUNEL) | Increased | Inhibited Increase | Reduced Apoptosis | [4] |
| Caspase-3 Activation | Increased | Inhibited Increase | Reduced Apoptosis | |
| Bax and FasL Gene Expression | Dramatically Increased | Significantly Downregulated | Reduced Pro-Apoptotic Signaling |
Dosing regimen: 5 mg/kg i.p. administered 30 minutes before and 6 hours after bilateral clamping of renal arteries.
Pharmacokinetics and Bioavailability
While detailed pharmacokinetic studies for this compound itself are limited in the provided results, data on structurally related Mn porphyrins (MnPs) offer valuable insights. These compounds are water-soluble, yet they demonstrate surprising oral availability.
Table 3: Pharmacokinetic Parameters of Related Mn Porphyrins
| Compound | Administration Route | Dose | Oral Bioavailability (F) | Key Findings | Reference |
| MnTE-2-PyP⁵⁺ | i.v., i.p., oral gavage | 10 mg/kg | 23% | Orally available despite high water solubility. | [2][3] |
| MnTnHex-2-PyP⁵⁺ | i.v., i.p., oral gavage | 0.5 or 2 mg/kg | 21% | More lipophilic; efficacious at lower doses. | [2][3] |
These findings suggest that this compound, as a member of this class of compounds, may also possess favorable distribution and oral bioavailability characteristics, warranting further specific investigation.
Experimental Protocols
The following are detailed protocols for in vivo studies based on published literature. Researchers should adapt these protocols to their specific experimental design and ensure all procedures are approved by their institutional animal care and use committee.
General Experimental Workflow
Caption: A typical workflow for in vivo testing of this compound.
Protocol 1: Global Cerebral Ischemia Model in Mongolian Gerbils
Objective: To assess the neuroprotective effects of this compound against global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (60-70g)
-
This compound (dissolved in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical tools for vessel occlusion
-
Heating pad to maintain body temperature
-
Behavioral testing apparatus (e.g., open field)
-
Reagents for biochemical assays (MDA, SOD, Catalase)
-
Histology supplies (formalin, paraffin (B1166041), TUNEL assay kit)
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week. Fast overnight before surgery but allow access to water.
-
Drug Administration:
-
Single Dose: Administer this compound (3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.[1]
-
Multiple Doses: For an enhanced effect, administer this compound (3 mg/kg, i.p.) at three time points: 30 minutes before, 1 hour after, and 3 hours after occlusion.[1]
-
-
Induction of Global Cerebral Ischemia:
-
Anesthetize the gerbil.
-
Make a midline ventral incision in the neck to expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both arteries with non-traumatic clips for 5 minutes.[1]
-
After 5 minutes, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover on a heating pad.
-
-
Post-Operative Monitoring and Assessment:
-
Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-ischemia using a standardized scoring system.
-
Spontaneous Motor Activity: Assess motor activity in an open-field test at specified time points.
-
-
Endpoint Analysis (at 48 hours or other designated time):
-
Tissue Collection: Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains.
-
Biochemical Analysis: For a separate cohort, decapitate the animals, rapidly remove the brains, and homogenize specific regions (e.g., hippocampus) for analysis of MDA, SOD, and catalase levels.
-
Histopathology: Post-fix the brains in formalin, process for paraffin embedding, and section. Perform Cresyl Violet staining to assess neuronal viability (specifically in the CA1 region of the hippocampus) and TUNEL staining to quantify apoptotic cells.[1]
-
Protocol 2: Renal Ischemia-Reperfusion (I/R) Injury Model in Rats
Objective: To evaluate the protective effects of this compound against renal I/R injury.
Materials:
-
Male Sprague-Dawley rats (175-220g)
-
This compound (dissolved in sterile saline)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.)
-
Surgical tools, including non-traumatic vascular clamps
-
Reagents for serum creatinine measurement
-
ELISA kits for cytokine analysis (e.g., TNF-α)
-
Histology supplies and immunohistochemistry reagents (e.g., anti-caspase-3 antibody)
-
Reagents for oxidative stress markers (e.g., DHE for superoxide)
Methodology:
-
Animal Preparation: Acclimatize rats for one week.
-
Drug Administration: Administer this compound (5 mg/kg, i.p.) or saline vehicle at two time points: 30 minutes before surgery and 6 hours after the start of reperfusion.
-
Induction of Renal I/R Injury:
-
Anesthetize the rat and place it on a heating pad.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by bilaterally clamping the renal arteries for 45 minutes.
-
After 45 minutes, remove the clamps to initiate reperfusion.
-
Close the incision in layers.
-
Sham-operated controls will undergo the same surgical procedure without clamping the arteries.
-
-
Post-Operative Monitoring and Sample Collection:
-
Allow reperfusion for a specified period (e.g., 24 hours).
-
At the end of the reperfusion period, collect blood via cardiac puncture for serum analysis.
-
-
Endpoint Analysis:
-
Renal Function: Measure serum creatinine levels to assess kidney function.
-
Tissue Collection: Perfuse the kidneys with cold saline and harvest them. One kidney can be fixed in formalin for histology, while the other can be snap-frozen for biochemical and molecular analyses.
-
Histopathology: Process the fixed kidney for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess tubular damage. Perform TUNEL staining for apoptosis.
-
Immunohistochemistry: Stain sections for markers of inflammation (e.g., ED1+ macrophages) and apoptosis (e.g., cleaved caspase-3).
-
Biochemical and Molecular Analysis: Use frozen tissue to measure levels of superoxide, lipid peroxidation products, and inflammatory cytokines (TNF-α). Perform quantitative PCR to analyze the gene expression of pro-apoptotic markers like Bax and FasL.
-
References
- 1. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MnTMPyP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly known as MnTMPyP, is a potent cell-permeant mimetic of superoxide (B77818) dismutase (SOD). It plays a crucial role in cellular defense against oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. This activity makes this compound a valuable tool for investigating the role of reactive oxygen species (ROS) in a multitude of cellular processes and disease models. These application notes provide a comprehensive guide to utilizing this compound in cell culture, including optimal concentrations, detailed experimental protocols, and an overview of the key signaling pathways it modulates.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, the experimental endpoint, and the duration of treatment. The following table summarizes effective concentrations and treatment times reported in various studies. It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.
| Cell Type | Concentration | Treatment Duration | Observed Effect(s) |
| Lung Alveolar Epithelial-like Cells (A549) | 10 µM | 1.5 hours (pre-treatment) | Protection against paraquat-induced cell injury and apoptosis[1] |
| Pancreatic (PANC-1, CFPAC-1) and Tracheal (NT-1, CFT-2) Cells | 50 µM | 24 hours | Reduction of apoptosis induced by pro-apoptotic agents[2] |
| Rat Hippocampal Slices | 2.5 µM and 25 µM | Not specified | Modulation of synaptic transmission[3] |
| INS-1 Insulin-secreting Cells and Human Pancreatic Islets | Not specified | Not specified | Improved viability and reduced ROS production under oxidative stress[4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability or to determine its protective effect against a cytotoxic agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
(Optional) If testing for protective effects, prepare the cytotoxic agent at the desired concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium (and cytotoxic agent, if applicable). Include appropriate controls (untreated cells, vehicle control, cytotoxic agent alone).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
This protocol measures the intracellular production of superoxide radicals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
DHE stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in an appropriate culture vessel (e.g., 96-well black-walled plate for plate reader analysis or chamber slides for microscopy).
-
DHE Staining:
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DHE in pre-warmed PBS or serum-free medium (e.g., 5-10 µM). Protect the solution from light.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the DHE solution and wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~518/605 nm).
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-15 minutes at room temperature.[5][6]
-
TUNEL Reaction: Wash the cells with PBS and follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1 hour at 37°C in a humidified chamber.[5]
-
Detection: If using an indirect method (e.g., Br-dUTP), follow the kit instructions for antibody staining.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 colorimetric assay kit (commercial kits are recommended)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[7]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.[7]
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound, by reducing superoxide levels, influences several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
References
- 1. This compound inhibits paraquat-induced pulmonary epithelial-like cell injury by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols for Administering MnTMPyP in a Rat Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. A key contributor to this damage is oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals. MnTMPyP (Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin) is a potent mimetic of superoxide dismutase (SOD) and catalase, enzymes that play a crucial role in detoxifying ROS. By scavenging these harmful molecules, this compound offers a promising therapeutic strategy to mitigate ischemic brain injury. This document provides detailed protocols for the administration of this compound in a rat model of focal cerebral ischemia, specifically the middle cerebral artery occlusion (MCAO) model, a widely used and clinically relevant model of human ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by reducing oxidative stress.[1] During an ischemic event, the lack of oxygen and glucose leads to mitochondrial dysfunction and the activation of various enzymatic sources that generate an excess of superoxide radicals. This compound, acting as an SOD mimetic, catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide. Its catalase-mimetic activity further breaks down hydrogen peroxide into water and oxygen, thus preventing the formation of more damaging hydroxyl radicals. This reduction in oxidative stress helps to preserve cellular integrity, inhibit DNA fragmentation, and ultimately reduce neuronal cell death in the ischemic brain.[1]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The intraluminal suture method for MCAO is a common technique to induce focal cerebral ischemia.[2][3][4]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated or blunted tip[3][5]
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.[6] Place the animal in a supine position.[6]
-
Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]
-
Vessel Ligation: Ligate the distal end of the ECA and its branches.[5] Place a temporary ligature or microvascular clip on the CCA and ICA to prevent bleeding.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the CCA bifurcation.[3][4]
-
Confirmation of Occlusion: A successful occlusion should result in a significant drop (≥60%) in cerebral blood flow, which can be monitored using a laser Doppler flowmeter placed on the skull over the MCA territory.[2]
-
Ischemia Duration: Maintain the occlusion for the desired period, typically 90 minutes for transient MCAO.[7]
-
Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion.
-
Closure: Close the neck incision with sutures.
-
Post-operative Care: Administer saline for hydration and provide pain relief as needed.[6] Monitor the animal during recovery.
Preparation and Administration of this compound
Materials:
-
This compound pentachloride
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Protocols:
a) Intraperitoneal (i.p.) Administration:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosage: A single dose of 3 mg/kg administered 30 minutes prior to MCAO has been shown to be neuroprotective.[1] For enhanced protection, a multiple-dose regimen can be used: 3 mg/kg i.p. administered 30 minutes before occlusion, and at 1 hour and 3 hours after the start of reperfusion.[1]
-
Injection: Inject the prepared solution into the peritoneal cavity of the rat.
b) Intracerebroventricular (i.c.v.) Administration:
This route delivers the compound directly to the cerebrospinal fluid.
-
Preparation: Dissolve this compound in sterile PBS.
-
Dosage: A single bolus of 900 ng in a volume of 10 µl has been used, administered 90 minutes after the onset of MCAO.[7]
-
Procedure: This requires stereotaxic surgery to implant a cannula into the lateral ventricle of the rat brain. The drug is then infused through this cannula.
Assessment of Neurological Deficits
Neurological function should be assessed at various time points post-MCAO (e.g., 24 hours, 48 hours, 72 hours).
a) Modified Neurological Severity Score (mNSS):
This is a composite score (0-18 for rats) that evaluates motor, sensory, reflex, and balance functions.[8] One point is awarded for the inability to perform a specific task, and a higher score indicates a more severe deficit.[8]
b) Bederson Scale:
A simpler scale (0-3) that assesses three key deficits:[8]
-
Forelimb flexion: The rat is suspended by its tail. Flexion of the contralateral forelimb is scored.[8]
-
Resistance to lateral push: The rat is pushed sideways. A lack of resistance is scored.
-
Circling: Spontaneous circling behavior towards the contralateral side is scored.
c) 9-Point Neurological Deficit Score:
This scale provides a more granular assessment of neurological deficits.
-
Tail Suspension (0-3): Scores twisting of the thorax when the rat is suspended by its tail.
-
Forelimb Flexion (0-3): Scores the degree of contralateral forelimb flexion during tail suspension.
-
Beam Walking (0-3): Scores the rat's ability to traverse a narrow beam.
Quantification of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
-
Brain matrix
Procedure:
-
Euthanasia and Brain Extraction: At the desired endpoint (e.g., 24 or 72 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Brain Slicing: Chill the brain and slice it into 2-mm coronal sections using a brain matrix.[3][4]
-
TTC Staining: Immerse the brain slices in a 2% TTC solution for 15-20 minutes at 37°C.[3][4] Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Fixation: Fix the stained slices in 10% formalin.[4]
-
Image Analysis: Capture digital images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The total infarct volume can then be calculated.
Quantitative Data Summary
| Study Reference | Animal Model | This compound Dosage and Administration Route | Key Quantitative Findings |
| Sharma et al., 2007[1] | Global Cerebral Ischemia (Mongolian Gerbils) | 3 mg/kg, i.p. (single dose, 30 min before occlusion) | Significant reduction in neurological score and CA1 pyramidal neuronal damage. |
| Sharma et al., 2007[1] | Global Cerebral Ischemia (Mongolian Gerbils) | 3 mg/kg, i.p. (multiple doses: 30 min before, 1h & 3h after occlusion) | Better neuroprotection compared to a single dose. Attenuated increased malondialdehyde levels and improved SOD and catalase levels. Inhibited DNA fragmentation. |
| Mackensen et al., 2001[7] | 90 min MCAO (Rat) | 900 ng, i.c.v. (90 min after reperfusion) | A related MnPorphyrin, MnTE-2-PyP5+, decreased cerebral infarct size by up to 50% even when given 6 hours post-ischemia. |
Visualizations
Caption: Experimental workflow for administering this compound in a rat MCAO model.
Caption: Signaling pathway of this compound's neuroprotective action in ischemic stroke.
References
- 1. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 5. ahajournals.org [ahajournals.org]
- 6. jove.com [jove.com]
- 7. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MnTMPyP in Pancreatic Islet Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic islets, particularly the insulin-secreting beta cells, are highly susceptible to oxidative stress due to their low intrinsic antioxidant capacity. This vulnerability contributes significantly to islet dysfunction and death in the context of diabetes and poses a major challenge to the success of islet transplantation. Reactive oxygen species (ROS), generated during islet isolation, culture, and transplantation, as well as under conditions of glucotoxicity and inflammatory cytokine exposure, lead to impaired insulin (B600854) secretion and apoptosis.
MnTMPyP, a metalloporphyrin-based mimetic of superoxide (B77818) dismutase (SOD) and catalase, has emerged as a potent antioxidant with protective effects on pancreatic islets. It effectively scavenges superoxide radicals and other ROS, thereby mitigating the damaging effects of oxidative stress. These application notes provide a comprehensive overview of the use of this compound in pancreatic islet cell culture, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound primarily functions by mimicking the activity of the antioxidant enzyme superoxide dismutase (SOD). It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The hydrogen peroxide is then further detoxified into water and oxygen, a reaction that can also be facilitated by this compound's catalase-like activity. By reducing the levels of superoxide, this compound prevents the formation of more damaging reactive species and inhibits the activation of downstream inflammatory and apoptotic pathways, such as the NF-κB signaling cascade, which is a known mediator of cytokine-induced beta-cell damage.
Application Notes and Protocols for MnTMPyP Treatment in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MnTMPyP, a potent superoxide (B77818) dismutase (SOD) mimetic, in apoptosis assays. The following sections detail the role of this compound in apoptosis, present quantitative data on treatment durations from published studies, and provide detailed protocols for commonly used apoptosis assays.
Introduction to this compound and Apoptosis
This compound (Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin) is a cell-permeant metalloporphyrin that mimics the activity of superoxide dismutase, a key enzyme in the antioxidant defense system. By scavenging superoxide radicals, this compound helps to mitigate oxidative stress, a condition that can lead to cellular damage and trigger programmed cell death, or apoptosis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. Therefore, understanding the modulatory effects of compounds like this compound on apoptotic pathways is of significant interest in therapeutic development.
The efficacy of this compound in preventing apoptosis is often dependent on the treatment duration, concentration, cell type, and the specific apoptotic stimulus. These notes aim to provide researchers with the necessary information to design and execute robust experiments to evaluate the anti-apoptotic potential of this compound.
Quantitative Data on this compound Treatment Duration
The optimal treatment duration for this compound in apoptosis assays can vary significantly depending on the experimental model and the specific research question. The following tables summarize quantitative data from studies that have investigated the effects of this compound on apoptosis, highlighting the treatment times and their outcomes.
Table 1: In Vivo this compound Treatment for Apoptosis Inhibition
| Animal Model | Apoptosis Inducer | This compound Dosage and Timing | Apoptosis Assay | Time of Analysis | Outcome | Reference |
| Sprague-Dawley Rats | Renal Ischemia-Reperfusion (45 min ischemia) | 5 mg/kg IP, 30 min before ischemia and 6 h after reperfusion | TUNEL, Caspase-3 Activity | 24 h after reperfusion | Significant reduction in TUNEL-positive cells and caspase-3 activity.[1] | [1] |
Table 2: In Vitro this compound Pre-treatment for Protection Against Apoptosis
| Cell Line | Apoptosis Inducer | This compound Concentration | Pre-treatment Duration | Apoptosis Assay | Time of Analysis | Outcome |
| Rat Hippocampal Slices | Hypoxia | 2.5 µM | 20 min | Field Excitatory Postsynaptic Potential (fEPSP) Slope | 40 min post-hypoxia | Significantly decreased fEPSP slope recovery, suggesting a complex role in synaptic function post-ischemia.[2] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Not Specified | 1 h | Proteomic Analysis | 40 min post-OGD | Modulation of proteins involved in apoptosis and cell proliferation.[2] |
Note: The available literature with detailed time-course studies for this compound's effect on apoptosis in vitro is limited. The provided data highlights the common use of pre-treatment strategies to investigate the protective effects of this compound against apoptotic stimuli. Researchers are encouraged to perform their own time-course and dose-response experiments to determine the optimal conditions for their specific cell model and experimental setup.
Experimental Protocols
The following are detailed protocols for common apoptosis assays that can be adapted for use with this compound treatment. It is crucial to include appropriate controls, such as vehicle-treated cells and positive controls for apoptosis induction.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the predetermined duration (e.g., pre-treatment for 1-24 hours). Include a vehicle-only control.
-
Induction of Apoptosis: After this compound treatment, induce apoptosis using a suitable agent and incubate for the appropriate time.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or slides
-
This compound
-
Apoptosis-inducing agent
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or slides and treat with this compound and an apoptosis inducer as described in the Annexin V protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2-15 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-15 minutes.
-
Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Materials:
-
Cell lysate from treated and control cells
-
This compound
-
Apoptosis-inducing agent
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Lysis buffer
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and an apoptosis inducer.
-
Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Visualizing Apoptotic Signaling and Experimental Workflow
To aid in the understanding of the experimental processes and the underlying molecular pathways, the following diagrams have been generated using Graphviz.
Caption: this compound's role in mitigating apoptosis.
Caption: General workflow for apoptosis assays.
By following these protocols and considering the provided data, researchers can effectively investigate the role of this compound in modulating apoptosis in their specific experimental systems.
References
Application Notes and Protocols for the Preparation of MnTMPyP Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions of MnTMPyP, a well-established superoxide (B77818) dismutase (SOD) mimetic utilized in studies involving oxidative stress. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or this compound, is a cell-permeable small molecule that mimics the catalytic activity of superoxide dismutase. It is widely employed to scavenge superoxide radicals and has shown protective effects in various models of oxidative stress-related injury. The compound is commercially available in different salt forms, most commonly as a tetratosylate or a pentachloride salt, which differ in their molecular weight and solubility. Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies.
Quantitative Data Summary
It is imperative to identify the specific salt form of this compound being used, as this will significantly affect the calculation of molar concentrations. The properties of the two most common forms are summarized below.
| Property | This compound Tetratosylate | This compound Pentachloride |
| Synonyms | Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin, Tetratosylate | Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin, Pentachloride |
| Molecular Formula | C₇₂H₆₅MnN₈O₁₃S₄[1][2] | C₄₄H₃₆MnN₈Cl₅[3] |
| Molecular Weight | 1433.53 g/mol [1][2][4][5] | 909.0 g/mol [3] |
| Appearance | Black solid[2] | Crystalline solid |
| Solubility (Water) | 1 mg/mL[2] | Soluble in aqueous buffers[6] |
| Solubility (Organic) | Soluble in DMSO[7] | Not specified, but likely soluble in DMSO |
| Storage of Solid | -20°C, protect from light and moisture[2] | -20°C[6] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months[2] or -80°C for up to 2 years.[1] | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions.
3.1. Materials
-
This compound (tetratosylate or pentachloride salt)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: 0.22 µm sterile syringe filter
3.2. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, which can then be further diluted to the desired working concentration.
Step 1: Determine the Form of this compound Identify whether you are using the tetratosylate (MW = 1433.53 g/mol ) or pentachloride (MW = 909.0 g/mol ) salt of this compound. This is critical for accurate molarity calculations.
Step 2: Calculate the Required Mass of this compound Use the following formula to calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
This compound Tetratosylate: Mass = 0.010 mol/L * 0.001 L * 1433.53 g/mol = 0.0143 g = 14.3 mg
-
This compound Pentachloride: Mass = 0.010 mol/L * 0.001 L * 909.0 g/mol = 0.00909 g = 9.09 mg
Step 3: Weighing and Dissolving this compound
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable vessel.
-
Add the desired solvent (high-purity water or DMSO) to the this compound powder. For aqueous solutions, it is advisable to start with a smaller volume to ensure complete dissolution before bringing it to the final volume.
-
Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming may aid in the dissolution of the tetratosylate salt in water.
Step 4: Sterilization (for aqueous solutions) If the stock solution is prepared in an aqueous solvent for use in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile tube.[1]
Step 5: Aliquoting and Storage
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a sterile stock solution of this compound.
Logical Relationship for Molarity Calculation
Caption: A diagram illustrating the inputs and output of the molarity calculation for this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound . pentachloride [cogershop.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. emmb.engin.umich.edu [emmb.engin.umich.edu]
- 6. abmole.com [abmole.com]
- 7. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of MnTMPyP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly known as MnTMPyP, is a cell-permeable small molecule mimetic of the antioxidant enzyme superoxide (B77818) dismutase (SOD). It also functions as a peroxynitrite reductase, making it a potent tool for investigating and mitigating oxidative and nitrative stress in various biological systems. Intraperitoneal (IP) injection is a common and effective route for administering this compound in preclinical animal models, offering high bioavailability that closely mimics intravenous administration. These application notes provide detailed protocols for the preparation and intraperitoneal administration of this compound, along with methodologies for assessing its effects on key signaling pathways and biomarkers of oxidative stress and apoptosis.
Data Presentation
Table 1: In Vivo Intraperitoneal this compound Dosage and Administration Summary
| Animal Model | Dosage (mg/kg) | Vehicle | Administration Schedule | Therapeutic Area | Reference(s) |
| Sprague-Dawley Rat | 5 | Saline | 30 min before and 6 h after renal artery clamping | Renal Ischemia-Reperfusion | [1] |
| Mongolian Gerbil | 1 | Not Specified | Single dose, 30 min before occlusion | Global Cerebral Ischemia | [2] |
| Mongolian Gerbil | 3 | Not Specified | Single dose, 30 min before occlusion | Global Cerebral Ischemia | [2] |
| Mongolian Gerbil | 3 | Not Specified | Three doses: 30 min before, 1 h and 3 h after occlusion | Global Cerebral Ischemia | [2] |
Table 2: Quantitative Effects of this compound on Biological Markers
| Marker | Effect | Model System | This compound Concentration/Dose | Quantitative Change | Reference(s) |
| Malondialdehyde (MDA) | Attenuated increase | Mongolian Gerbil (Global Cerebral Ischemia) | 3 mg/kg, IP | Significant reduction in MDA levels | [2] |
| Superoxide Dismutase (SOD) | Improved levels | Mongolian Gerbil (Global Cerebral Ischemia) | 3 mg/kg, IP | Significant improvement in SOD levels | [2] |
| Catalase | Improved levels | Mongolian Gerbil (Global Cerebral Ischemia) | 3 mg/kg, IP | Significant improvement in catalase levels | [2] |
| DNA Fragmentation (TUNEL) | Inhibited increase | Mongolian Gerbil (Global Cerebral Ischemia) | 3 mg/kg, IP | Significant inhibition of TUNEL positive cells | [2] |
| TNF-α | Decreased levels | Sprague-Dawley Rat (Renal Ischemia-Reperfusion) | 5 mg/kg, IP | Significant attenuation of the I/R-induced increase | [1] |
| Bax Expression | Decreased expression | Sprague-Dawley Rat (Renal Ischemia-Reperfusion) | 5 mg/kg, IP | Decreased expression of the pro-apoptotic gene | |
| FasL Expression | Decreased expression | Sprague-Dawley Rat (Renal Ischemia-Reperfusion) | 5 mg/kg, IP | Decreased expression of the pro-apoptotic gene | |
| Caspase-3 Activation | Inhibited increase | Sprague-Dawley Rat (Renal Ischemia-Reperfusion) | 5 mg/kg, IP | Inhibited the I/R-mediated increase in activation | |
| Synaptic Transmission (fEPSP slope) | Decrease | Rat Hippocampal Slices (in vitro) | 25 µM | Significant decrease from baseline over 1 hour | [3][4] |
| Synaptic Potentiation (LTP) | Impaired | Rat Hippocampal Slices (in vitro) | 25 µM | Significantly reduced potentiation after HFS | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 5 mg/kg) and the average weight of the animals, calculate the total amount of this compound and the final volume of the solution needed.
-
Dissolution in Saline:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube. This compound is soluble in water at 1 mg/mL. For higher concentrations, sonication or gentle warming may be required.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Dissolution in DMSO (for less soluble formulations):
-
Dissolve this compound in a minimal amount of DMSO.[3]
-
Further dilute the solution with sterile saline to the final desired concentration. Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10%).
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial.
-
-
Storage:
-
Use the prepared solution immediately. For short-term storage, keep the solution at 4°C, protected from light. Stock solutions can be aliquoted and frozen at -20°C for up to 3 months.[5]
-
Protocol 2: Intraperitoneal Injection in Mice
Materials:
-
Prepared and sterilized this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge sterile needles (e.g., 25-27 G)
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head and body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection:
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol 3: Lipid Peroxidation Assay (TBARS Assay for MDA)
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically at 532 nm.
Materials:
-
Tissue or plasma samples
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold buffer (e.g., 0.1% TCA).
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Reaction:
-
Measurement:
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm. A background reading at 600 nm can be subtracted to correct for turbidity.[6]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve. The molar extinction coefficient for the MDA-TBA adduct is 1.55 x 10⁵ M⁻¹ cm⁻¹.
-
Protocol 4: Western Blotting for Apoptosis Markers (Bax, Bcl-2, Caspase-3)
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, or cleaved caspase-3 overnight at 4°C. (Refer to manufacturer's datasheet for recommended dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action in mitigating cellular damage.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles and mechanisms of the NF-κB signaling pathway in tendon disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of MnTMPyP in Organotypic Slice Cultures: A Detailed Guide for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing MnTMPyP, a potent superoxide (B77818) dismutase (SOD) mimetic, in organotypic slice cultures. This ex vivo model system is invaluable for investigating neuroprotective strategies in a setting that preserves the complex three-dimensional architecture of brain tissue. These guidelines are designed to assist researchers in studying the therapeutic potential of this compound against ischemic neuronal injury.
Introduction
Organotypic slice cultures, particularly from the hippocampus, offer a robust platform for modeling neurodegenerative conditions like ischemic stroke.[1] By maintaining the intricate neuronal circuitry and glial cell populations, these cultures provide a more physiologically relevant environment compared to dissociated cell cultures.[2] this compound is a cell-permeant metalloporphyrin that mimics the activity of superoxide dismutase, a key endogenous antioxidant enzyme. It functions by scavenging superoxide radicals, thus mitigating oxidative stress, a critical factor in ischemic neuronal death.[3] In organotypic hippocampal slice cultures subjected to models of ischemia, such as oxygen-glucose deprivation (OGD), this compound has demonstrated significant neuroprotective effects.[4]
Key Applications
-
Neuroprotection Assays: Evaluating the efficacy of this compound in preventing neuronal cell death induced by ischemic conditions (e.g., OGD or hypoxia).
-
Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its protective effects on neurons and synaptic function.
-
Drug Screening: Utilizing organotypic slice cultures as a platform to screen and validate the neuroprotective potential of novel antioxidant compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission in organotypic hippocampal slice cultures.
| Treatment Condition | Parameter | Value (Mean ± SEM) | Reference |
| Baseline Synaptic Transmission | |||
| Control | fEPSP Slope (% of baseline after 1h) | 98 ± 3.3% | [5] |
| 2.5 µM this compound | fEPSP Slope (% of baseline after 1h) | 81.9 ± 14.1% | [5] |
| 25 µM this compound | fEPSP Slope (% of baseline after 1h) | 76.3 ± 7.5% | [5] |
| Synaptic Transmission Post-Hypoxia (20 min) | |||
| Control (Hypoxia) | fEPSP Slope Recovery (% of pre-hypoxia baseline) | 135.41 ± 12% | [6] |
| 2.5 µM this compound (Hypoxia) | fEPSP Slope Recovery (% of pre-hypoxia baseline) | 66.24 ± 8% | [6] |
| Synaptic Transmission Post-Oxygen-Glucose Deprivation (10 min) | |||
| Control (OGD) | fEPSP Slope Recovery (% of pre-OGD baseline) | 99.5 ± 10.1% | [7] |
| 2.5 µM this compound (OGD) | fEPSP Slope Recovery (% of pre-OGD baseline) | 113.0 ± 3.0% | [7] |
| 25 µM this compound (OGD) | fEPSP Slope Recovery (% of pre-OGD baseline) | 35.0 ± 11.4% | [7] |
| Long-Term Potentiation (LTP) - Post-Hypoxia | |||
| Control (Post-Hypoxia) | LTP Magnitude (% potentiation) | 144.87 ± 5.67% | [6] |
| 2.5 µM this compound (Post-Hypoxia) | LTP Magnitude (% potentiation) | 113.4 ± 11.9% | [6] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method, which is widely used and yields healthy slice cultures.[2]
Materials:
-
P7-P9 rat or mouse pups
-
Dissection medium (e.g., Hank's Balanced Salt Solution with glucose and HEPES)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' solution)[2]
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
McIlwain tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Preparation: Prepare sterile dissection and culture media. Pre-incubate 6-well plates with 1 mL of culture medium per well and place a Millicell insert in each.
-
Dissection: Anesthetize and decapitate the pup. Under a stereomicroscope in a laminar flow hood, dissect the brain in ice-cold dissection medium.
-
Hippocampal Isolation: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
-
Culture: Carefully transfer the individual slices onto the Millicell inserts in the prepared 6-well plates.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro.
Protocol 2: Induction of Ischemic Injury (Oxygen-Glucose Deprivation - OGD)
This protocol describes a common method to induce ischemic-like conditions in organotypic slice cultures.
Materials:
-
Established organotypic hippocampal slice cultures
-
OGD medium (glucose-free DMEM or similar, saturated with 95% N2 / 5% CO2)
-
Normal culture medium (for recovery)
-
Hypoxic chamber or incubator
Procedure:
-
Baseline: Replace the culture medium with fresh, pre-warmed normal culture medium and allow the slices to equilibrate for at least 1 hour in the incubator.
-
OGD Induction: Replace the normal medium with pre-warmed and deoxygenated OGD medium.
-
Hypoxia: Place the culture plates in a hypoxic chamber or an incubator with a controlled atmosphere (95% N2 / 5% CO2) at 37°C for 30-60 minutes.[6]
-
Reperfusion/Recovery: Remove the plates from the hypoxic environment and replace the OGD medium with fresh, pre-warmed, and oxygenated normal culture medium.
-
Post-OGD Incubation: Return the cultures to the standard incubator (37°C, 5% CO2) for the desired recovery period (e.g., 24 hours) before assessing cell viability.[6]
Protocol 3: this compound Treatment and Assessment of Neuroprotection
This protocol outlines the application of this compound and the subsequent analysis of neuronal cell death.
Materials:
-
Organotypic slice cultures subjected to OGD
-
This compound stock solution (dissolved in water or appropriate vehicle)
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope with appropriate filters
Procedure:
-
This compound Application: Prepare the desired concentration of this compound (e.g., 2.5 µM or 25 µM) in the culture medium.[7] this compound can be applied before, during, or after the OGD insult depending on the experimental design (pre-treatment, co-treatment, or post-treatment). For pre-treatment studies, incubate the slices with this compound-containing medium for a specified period (e.g., 1-2 hours) before OGD induction.[7]
-
Cell Viability Assessment with Propidium Iodide (PI):
-
At the end of the recovery period (e.g., 24 hours post-OGD), add PI to the culture medium at a final concentration of 2-5 µg/mL.
-
Incubate for 30 minutes at 37°C. PI is a fluorescent molecule that cannot cross the membrane of live cells, but it enters cells with compromised membrane integrity and intercalates with DNA, emitting a red fluorescence.
-
Gently wash the slices with fresh medium to remove background fluorescence.
-
-
Imaging and Quantification:
-
Visualize the slices using a fluorescence microscope. Capture images of the PI fluorescence in specific hippocampal regions (e.g., CA1, CA3, DG).
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The area of PI fluorescence can be normalized to the total area of the hippocampal region of interest to determine the extent of cell death. A significant reduction in PI fluorescence in this compound-treated slices compared to vehicle-treated OGD slices indicates a neuroprotective effect.[4]
-
Visualizations
Experimental Workflow
Experimental workflow for assessing this compound neuroprotection.
Proposed Signaling Pathway of this compound in Neuroprotection
This compound's neuroprotective signaling pathway in ischemic conditions.
References
- 1. Evaluation of cell damage in organotypic hippocampal slice culture from adult mouse: a potential model system to study neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-permeable scavengers of superoxide prevent long-term potentiation in hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SOD Mimetic Activity of MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the superoxide (B77818) dismutase (SOD) mimetic activity of Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a cell-permeable small molecule that mimics the catalytic activity of the endogenous SOD enzyme. This document includes an overview of the mechanism of action, detailed experimental protocols for common assays, and a summary of reported activity data.
Introduction to this compound as an SOD Mimetic
Superoxide dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] Reactive oxygen species (ROS), including the superoxide anion, can cause significant cellular damage when produced in excess, contributing to a variety of pathological conditions such as neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[2]
This compound is a manganese-based porphyrin that has been developed as a synthetic SOD mimetic.[1] Its structure allows it to catalytically scavenge superoxide anions, thereby reducing oxidative stress.[1] The mechanism involves the manganese center cycling between its Mn(III) and Mn(II) oxidation states.[1] Due to its cell-permeant nature, this compound is effective in both intracellular and extracellular environments.[2]
Key Applications
-
In vitro characterization: Determining the intrinsic SOD-like activity of this compound and other potential SOD mimetics.
-
Cell-based assays: Evaluating the efficacy of this compound in protecting cells from oxidative stress-induced damage and apoptosis.[3][4]
-
Preclinical studies: Assessing the therapeutic potential of this compound in animal models of diseases associated with oxidative stress.[2]
Data Presentation
The SOD mimetic activity of this compound can be quantified and compared across different studies and assays. The following table summarizes typical parameters used to express its activity.
| Parameter | Typical Value/Range | Assay Method | Reference |
| Log kcat (M⁻¹s⁻¹) | ~7.76 | Not specified | [5] |
| Concentration for Cellular Studies | 25 µM - 50 µM | Cell-based assays | [4][6] |
| In vivo Dosage | 5 mg/kg | Animal model (rat) | [2] |
Note: The catalytic rate constant (kcat) for native SOD enzymes is typically in the range of log 8.84–9.3.[5] The IC₅₀ value (the concentration required to inhibit the rate of the superoxide-mediated reaction by 50%) is another common metric but can vary significantly depending on the assay conditions.
Experimental Protocols
Two of the most common and well-established methods for determining SOD mimetic activity are the Nitroblue Tetrazolium (NBT) assay and the Cytochrome c reduction assay.
Nitroblue Tetrazolium (NBT) Assay
Principle: This indirect assay is based on the competition between the SOD mimetic and NBT for superoxide anions.[7] Superoxide radicals are generated by a system such as xanthine (B1682287)/xanthine oxidase or photochemical methods (e.g., riboflavin/methionine under illumination).[7][8] In the absence of an SOD mimetic, superoxide reduces the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm.[9][10] The presence of this compound scavenges the superoxide, thereby inhibiting the reduction of NBT and leading to a decrease in the formation of the blue formazan.[9] The percentage of inhibition is a measure of the SOD mimetic activity.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine solution
-
Nitroblue Tetrazolium (NBT) solution
-
Xanthine Oxidase solution
-
This compound stock solution
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 560 nm
Protocol:
-
Prepare a reaction mixture in each well or cuvette containing the phosphate buffer, xanthine, and NBT.
-
Add varying concentrations of this compound to the respective wells. Include a control group with no this compound.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-20 minutes).
-
Measure the absorbance of the blue formazan product at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction for each concentration of this compound using the following formula:
% Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The concentration of this compound that causes 50% inhibition (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cytochrome c Reduction Assay
Principle: This assay also relies on a competition reaction. Superoxide anions, typically generated by the xanthine/xanthine oxidase system, reduce the oxidized form of cytochrome c (Fe³⁺), which can be monitored by an increase in absorbance at 550 nm.[11] An SOD mimetic like this compound will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.[11] The rate of inhibition of cytochrome c reduction is proportional to the SOD mimetic activity.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8) containing EDTA
-
Xanthine solution
-
Cytochrome c (from horse heart) solution
-
Xanthine Oxidase solution
-
This compound stock solution
-
Spectrophotometer capable of kinetic measurements at 550 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing the phosphate buffer, xanthine, and cytochrome c.
-
Add the desired concentration of this compound to the cuvette. A control cuvette without this compound should also be prepared.
-
Place the cuvette in the spectrophotometer and record a baseline reading at 550 nm.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately start monitoring the increase in absorbance at 550 nm over time (e.g., for 3-5 minutes) to determine the rate of cytochrome c reduction.
-
Calculate the percentage of inhibition of cytochrome c reduction caused by this compound.
-
One unit of SOD activity is often defined as the amount of enzyme or mimetic required to inhibit the rate of cytochrome c reduction by 50%.
Cautions: It is important to note that some substances can interfere with these assays. For instance, cyanide can react with cytochrome c, affecting the results of that assay.[12] Therefore, careful selection of the assay and appropriate controls are crucial for accurate measurements.
Visualizations
Signaling Pathway of SOD Mimetic Action
Caption: SOD mimetic this compound detoxifies superoxide radicals.
Experimental Workflow for NBT Assay
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. 2.6. SOD Activity Assay [bio-protocol.org]
- 10. An Improved Test Method for Assaying the Inhibition of Bioflavonoids on Xanthine Oxidase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay of superoxide dismutase: cautions relevant to the use of cytochrome c, a sulfonated tetrazolium, and cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MnTMPyP in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MnTMPyP, a superoxide (B77818) dismutase (SOD) mimetic, in combination with other neuroprotective agents. The focus is on experimental protocols and quantitative data from preclinical studies, providing a framework for investigating synergistic or additive neuroprotective effects in various models of neurodegeneration.
Introduction
Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or this compound, is a cell-permeable small molecule that mimics the activity of the antioxidant enzyme superoxide dismutase (SOD). By scavenging superoxide radicals, this compound helps to mitigate oxidative stress, a key pathological mechanism in a range of neurodegenerative diseases, including ischemic stroke and Alzheimer's disease. While this compound has demonstrated neuroprotective efficacy as a standalone agent, emerging research suggests that its therapeutic potential may be enhanced when used in combination with other neuroprotective compounds that target distinct pathological pathways.
This document outlines protocols for investigating the combined effects of this compound with antagonists of the adenosine (B11128) A1 receptor and the N-methyl-D-aspartate (NMDA) receptor in an in vitro model of ischemia. The provided data and methodologies are intended to serve as a guide for researchers aiming to explore novel combination therapies for neurodegenerative disorders.
Signaling Pathways and Experimental Rationale
The neuroprotective effects of this compound are primarily attributed to its ability to reduce oxidative stress. In the context of ischemic injury, excessive glutamate (B1630785) release leads to the activation of NMDA receptors, resulting in a massive influx of Ca2+ and subsequent production of reactive oxygen species (ROS), including superoxide. This compound directly counteracts this by converting superoxide to less harmful molecules.
The combination of this compound with NMDA receptor antagonists targets both the upstream trigger (excitotoxicity) and a major downstream effector (oxidative stress) of neuronal damage. Similarly, adenosine A1 receptor antagonists are investigated in this context to explore their modulation of synaptic transmission and potential interplay with oxidative stress pathways during ischemia.
Figure 1: Simplified signaling pathway of ischemic neuronal damage and the points of intervention for this compound and NMDA receptor antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound alone and in combination with other neuroprotective agents on synaptic transmission in a rat hippocampal slice model of hypoxia.
Table 1: Effect of this compound on Field Excitatory Postsynaptic Potential (fEPSP) Slope Post-Hypoxia
| Treatment Group | fEPSP Slope (% of Baseline) |
| Control (Hypoxia) | 144.87 ± 5.67% |
| This compound (2.5 µM) + Hypoxia | 113.4 ± 11.9% |
Data adapted from Moreton et al., 2023.[1]
Table 2: Attenuation of this compound-induced fEPSP Reduction by Co-application of Adenosine A1 and NMDA Receptor Antagonists Post-Hypoxia
| Treatment Group | fEPSP Slope (% of Baseline) |
| This compound (25 µM) + Hypoxia | Reduced fEPSP recovery |
| This compound (25 µM) + DPCPX (200 nM) + Hypoxia | Attenuated fEPSP reduction |
| This compound (25 µM) + AP-5 (10 µM) + DCKA (5 µM) + Hypoxia | Attenuated fEPSP reduction |
Qualitative summary based on Moreton et al., 2022.[2] The 2023 follow-up paper provides more detailed proteomic analysis but less explicit quantitative data on the combination electrophysiology.
Experimental Protocols
The following are detailed protocols for the key experiments involving this compound in combination with other neuroprotective agents.
Protocol 1: Organotypic Hippocampal Slice Culture
This protocol describes the preparation and maintenance of organotypic hippocampal slice cultures, a valuable ex vivo model for studying neuronal viability and synaptic function.
Materials:
-
P7-P9 Sprague-Dawley rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium: 50% MEM, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, L-glutamine, glucose
-
Sterile, porous membrane inserts (0.4 µm)
-
Six-well culture plates
-
CO2 incubator (5% CO2, 37°C)
Procedure:
-
Euthanize rat pups in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Section the hippocampi into 400 µm thick slices using a tissue chopper.
-
Carefully transfer the slices onto sterile, porous membrane inserts in a six-well plate containing culture medium.
-
Incubate the slices at 37°C in a humidified 5% CO2 atmosphere.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature for at least 7 days in vitro before experimental use.
Protocol 2: In Vitro Hypoxia and Oxygen-Glucose Deprivation (OGD) Model
This protocol details the induction of hypoxic and ischemic conditions in organotypic hippocampal slice cultures.
Materials:
-
Mature organotypic hippocampal slice cultures
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2
-
Hypoxia chamber or incubator capable of delivering 95% N2/5% CO2
-
Glucose-free aCSF for OGD experiments
Procedure:
-
Baseline Recording: Transfer a slice to a recording chamber and perfuse with oxygenated aCSF. Record stable baseline electrophysiological responses for at least 20 minutes.
-
Induction of Hypoxia: Switch the perfusion to aCSF saturated with 95% N2/5% CO2 for the desired duration (e.g., 20 minutes).
-
Induction of OGD: Switch the perfusion to glucose-free aCSF saturated with 95% N2/5% CO2 for the desired duration.
-
Reoxygenation/Reperfusion: Following the hypoxic or OGD insult, switch the perfusion back to oxygenated aCSF and record the recovery of synaptic function.
-
Drug Application: For combination therapy studies, the drugs (this compound, DPCPX, AP-5, DCKA) can be added to the perfusion medium before, during, or after the insult, depending on the experimental design.
Figure 2: A generalized workflow for investigating the effects of this compound in combination with other neuroprotective agents in an in vitro ischemia model.
Protocol 3: Extracellular Field Potential Recording
This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of hippocampal slices to assess synaptic transmission.
Materials:
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
Procedure:
-
Place the organotypic hippocampal slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver electrical stimuli to elicit fEPSPs.
-
Record the slope of the fEPSP as a measure of synaptic strength.
-
After establishing a stable baseline, apply the experimental treatments (hypoxia, OGD, drugs) and record the changes in the fEPSP slope.
-
Analyze the data by normalizing the fEPSP slope to the pre-treatment baseline.
Conclusion
The available data suggests a complex role for this compound in modulating synaptic signaling in an ischemic environment, and its effects can be influenced by the co-administration of other neuroprotective agents such as adenosine A1 and NMDA receptor antagonists.[2] The provided protocols offer a starting point for researchers to further investigate these interactions and to explore the potential of this compound-based combination therapies for neurodegenerative diseases. Further studies are warranted to elucidate the precise mechanisms of synergy and to evaluate the efficacy of these combinations in in vivo models.
References
- 1. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of variations in hippocampal slice preparation protocol on the electrophysiological stability, epileptogenicity and graded hypoxia responses of CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MnTMPyP Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a cell-permeant mimetic of the antioxidant enzyme superoxide (B77818) dismutase (SOD). It plays a critical role in scavenging superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS) generated within the mitochondria. An excess of mitochondrial ROS can lead to oxidative stress, cellular damage, and the initiation of apoptotic pathways. Consequently, this compound is a valuable tool for investigating the role of mitochondrial superoxide in various physiological and pathological processes.
These application notes provide a comprehensive set of protocols to assess the effects of this compound on key aspects of mitochondrial function, including superoxide production, membrane potential, oxygen consumption, and ATP synthesis.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes when treating cells with this compound.
Table 1: Reagent Concentrations for Mitochondrial Function Assays
| Assay | Key Reagent | Typical Working Concentration | Positive Control | This compound Treatment Concentration |
| Mitochondrial Superoxide | MitoSOX Red | 2-5 µM | Antimycin A (10 µg/mL) or Menadione (50 µM) | 10-50 µM |
| Mitochondrial Membrane Potential | Tetramethylrhodamine, Ethyl Ester (TMRE) | 25-100 nM | FCCP (5-10 µM) | 10-50 µM |
| Mitochondrial Respiration (Seahorse) | Seahorse XF DMEM Medium | N/A | Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM) | 10-50 µM |
| Cellular ATP Levels | Luciferase-based ATP Assay Kit | Per manufacturer's instructions | Oligomycin (1.5 µM) | 10-50 µM |
Table 2: Expected Effects of this compound on Mitochondrial Function Parameters
| Parameter Measured | Assay Method | Condition | Expected Outcome with this compound Treatment |
| Mitochondrial Superoxide Levels | MitoSOX Red Fluorescence | Oxidative Stress Induction | Decrease in fluorescence intensity |
| Mitochondrial Membrane Potential (ΔΨm) | TMRE Fluorescence | Baseline or mild stress | Maintenance or slight improvement of ΔΨm (prevents depolarization) |
| Basal Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Baseline | Minimal to no significant change |
| Maximal Respiration (OCR) | Seahorse XF Analyzer | After FCCP injection | Potential protection against decline under stress |
| ATP Production | Luminescence Assay | Oxidative Stress Induction | Preservation of ATP levels |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Mitigating Oxidative Stress-Induced Apoptosis
The following diagram illustrates how this compound intervenes in the mitochondrial intrinsic apoptosis pathway by reducing superoxide levels. Elevated superoxide can lead to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: this compound mitigates superoxide-induced apoptosis.
Experimental Workflow: Assessing Mitochondrial Superoxide
This workflow outlines the steps for measuring mitochondrial superoxide production using the fluorescent probe MitoSOX Red.
Caption: Workflow for mitochondrial superoxide detection.
Experimental Workflow: Measuring Mitochondrial Membrane Potential
This diagram shows the procedure for evaluating mitochondrial membrane potential using the potentiometric dye TMRE.
Caption: Workflow for mitochondrial membrane potential assay.
Experimental Workflow: Mitochondrial Respiration (Seahorse Assay)
This workflow details the widely used Seahorse XF Cell Mito Stress Test to determine the oxygen consumption rate (OCR).
Caption: Workflow for Seahorse Cell Mito Stress Test.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide Production
This protocol uses MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
This compound (stock solution in water or DMSO)
-
MitoSOX Red indicator (5 mM stock in DMSO)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Oxidative stress inducer (e.g., Antimycin A, Menadione)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment: The next day, remove the culture medium and add fresh medium containing the desired concentrations of this compound or a vehicle control. Incubate for 1-4 hours.
-
Probe Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.
-
Remove the medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with warm HBSS to remove excess probe.
-
Add warm HBSS containing the oxidative stress inducer (e.g., 10 µg/mL Antimycin A) to the appropriate wells. Include a non-stressed control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement: Measure fluorescence immediately using a microplate reader (Excitation ≈ 510 nm, Emission ≈ 580 nm) or visualize using a fluorescence microscope with a rhodamine filter set.
-
Data Analysis: Background-subtract the fluorescence readings. Normalize the fluorescence intensity of treated cells to the vehicle-treated control cells. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates scavenging of mitochondrial superoxide.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic, fluorescent dye TMRE to assess mitochondrial membrane potential. TMRE accumulates in active mitochondria with intact membrane potentials.[1] A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
This compound
-
TMRE (1 mM stock in DMSO)
-
CCCP or FCCP (10 mM stock in DMSO) as a positive control for depolarization.[1]
-
Culture medium
-
HBSS or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 4-24 hours).
-
For the positive control, prepare wells for treatment with FCCP (e.g., 10 µM) for 15-30 minutes at the end of the TMRE loading step.
-
-
TMRE Loading:
-
Prepare a working solution of TMRE (e.g., 100 nM) in warm culture medium.
-
Remove the treatment medium, and add the TMRE-containing medium to all wells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Remove the TMRE-containing medium and wash twice with warm HBSS.
-
Add fresh, pre-warmed medium or HBSS back to the wells.
-
Measure fluorescence (Excitation ≈ 549 nm, Emission ≈ 575 nm).
-
-
Data Analysis: Background-subtract fluorescence values. Express the fluorescence intensity of this compound-treated cells as a percentage of the vehicle control. A loss of fluorescence (as seen in the FCCP control) indicates depolarization. Preservation of fluorescence by this compound under stress conditions suggests a protective effect on ΔΨm.
Protocol 3: Measurement of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol describes the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial respiration in real-time.[2][3]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture plates
-
Cells of interest
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Assay Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type)
Procedure:
-
Instrument and Plate Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
The day before the assay, seed cells into the Seahorse XF plate at a pre-determined optimal density. Ensure even cell distribution. Incubate overnight.
-
-
This compound Treatment: On the day of the assay, treat cells with this compound or vehicle in fresh culture medium for the desired time.
-
Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.
-
Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Load the utility plate with the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibrated, replace the utility plate with the cell plate.
-
Run the Mito Stress Test protocol. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein content per well.
-
Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare the parameters between this compound-treated and control groups.
-
Protocol 4: Quantification of Cellular ATP Production
This protocol uses a luciferase-based assay to measure total cellular ATP levels, which reflects the overall bioenergetic state of the cell.
Materials:
-
Cells of interest
-
White, opaque 96-well plates (for luminescence)
-
This compound
-
Oligomycin (as a control to inhibit mitochondrial ATP synthesis)
-
Commercial ATP Assay Kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate. The next day, treat with this compound or vehicle control under normal or stress conditions for the desired duration.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation and Addition:
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals (which are proportional to ATP concentration) between control and this compound-treated groups. A preservation of the luminescent signal by this compound under stress suggests a protective effect on cellular energy production.
References
Application Notes and Protocols for Applying MnTMPyP to Study NO/cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis (1-methyl-4-pyridyl) porphyrin, or MnTMPyP, is a versatile cell-permeant metalloporphyrin widely utilized in biomedical research. It is primarily recognized for its potent superoxide (B77818) dismutase (SOD) mimetic activity and its ability to catalyze the decomposition of peroxynitrite.[1][2] These properties make this compound an invaluable tool for investigating cellular signaling pathways modulated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), particularly the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.
The NO/cGMP signaling cascade is a crucial regulator of numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[3] The pathway is initiated by nitric oxide (NO), which binds to and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4][5] The bioavailability of NO, and thus the activity of this pathway, is tightly regulated. One key factor is the presence of the superoxide anion (O₂⁻), which rapidly reacts with NO to form peroxynitrite (ONOO⁻), a potent and damaging oxidant.[6][7] This reaction not only depletes bioactive NO but also generates a species that can cause cellular injury.
By modulating the levels of both superoxide and peroxynitrite, this compound allows researchers to dissect the intricate interplay between oxidative stress and NO/cGMP signaling. These application notes provide a comprehensive guide to using this compound as a research tool, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action: The Dual Role of this compound
This compound primarily influences the NO/cGMP pathway indirectly through two main mechanisms:
-
Superoxide Dismutase (SOD) Mimetic: this compound mimics the function of the endogenous SOD enzyme, catalytically converting superoxide anions into hydrogen peroxide.[2] By scavenging superoxide, this compound prevents the reaction between superoxide and NO. This action preserves the bioavailability of NO, allowing it to diffuse to its target, sGC, and activate the cGMP signaling cascade.[7] This is particularly useful in experimental models of oxidative stress where elevated superoxide levels impair NO-dependent signaling.[1]
-
Peroxynitrite (ONOO⁻) Decomposition Catalyst: The reaction of NO and superoxide produces peroxynitrite.[8] Peroxynitrite is a highly cytotoxic species that can nitrate (B79036) tyrosines, oxidize sulfhydryls, and damage cellular components, including sGC itself, impairing the signaling pathway. This compound can catalytically decompose peroxynitrite into harmless nitrate (NO₃⁻), thereby protecting cells from its damaging effects and helping to preserve the integrity of the NO/cGMP pathway components.[2][6][9]
It is important to note that under certain redox conditions, this compound has been reported to have a paradoxical pro-oxidant effect, potentially generating superoxide.[10] This highlights the necessity of careful dose-response studies and the use of appropriate controls to accurately interpret experimental outcomes.
References
- 1. Loss of endothelium-derived nitric oxide in rabbit aorta by oxidant stress: restoration by superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 3. Signaling through NO and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Stimulation of soluble guanylate cyclase by superoxide dismutase is mediated by NO. | Semantic Scholar [semanticscholar.org]
- 8. Peroxynitrite decomposition catalyst enhances respiratory function in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of superoxide dismutase mimetics on the activity of nitric oxide in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of MnTMPyP in Renal Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a potent peroxynitrite decomposition catalyst and a superoxide (B77818) dismutase (SOD) mimetic. It functions as a catalytic antioxidant, effectively reducing oxidative and nitrosative stress, which are key pathological mechanisms in various forms of renal injury. These application notes provide a comprehensive guide for the experimental design of studies investigating the therapeutic potential of this compound in preclinical models of kidney disease.
Mechanism of Action
This compound exerts its protective effects in renal injury primarily by scavenging reactive oxygen species (ROS), particularly superoxide radicals. This action mitigates oxidative stress-induced cellular damage, inflammation, and apoptosis. By reducing oxidative stress, this compound helps to preserve mitochondrial function, inhibit pro-inflammatory signaling pathways such as NF-κB, and protect renal cells from apoptosis.
In Vivo Experimental Design: Ischemia-Reperfusion Injury Model
A widely used and clinically relevant model to study acute kidney injury (AKI) is the ischemia-reperfusion (I/R) model. This protocol outlines the use of this compound in a rodent model of renal I/R injury.
Experimental Workflow: In Vivo Ischemia-Reperfusion Injury Model
Caption: Workflow for in vivo this compound administration in a renal ischemia-reperfusion injury model.
Quantitative Data for In Vivo Studies
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats (175-220g) or C57BL/6 mice (8 weeks old) | [1][2][3] |
| This compound Dosage | 5 mg/kg body weight | [1][2][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2][4] |
| Treatment Schedule | 30 minutes before ischemia and 6 hours after reperfusion | [1][2] |
| Ischemia Duration | 45 minutes (bilateral renal artery clamping) | [1][2][4] |
| Reperfusion Duration | 24 to 48 hours | [1][4] |
Protocols for In Vivo Assessment
1. Assessment of Renal Function
-
Serum Creatinine (B1669602): Collect blood via cardiac puncture or tail vein sampling at the end of the reperfusion period. Centrifuge to separate serum. Measure creatinine levels using a commercially available kit according to the manufacturer's instructions. A significant decrease in serum creatinine in the this compound-treated group compared to the vehicle-treated I/R group indicates improved renal function.[1][2]
2. Histological Analysis
-
Perfuse kidneys with PBS followed by 4% paraformaldehyde.
-
Embed kidneys in paraffin (B1166041) and section at 4-5 µm.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tubular injury, including necrosis, loss of brush border, and cast formation.
3. Measurement of Oxidative Stress
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Homogenize 10-20 mg of kidney tissue in 300 µL of MDA Lysis Buffer containing an antioxidant like BHT.[4][5]
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[5]
-
React the supernatant with thiobarbituric acid (TBA) at 95°C for 60 minutes.[4]
-
Measure the absorbance of the resulting pink-colored product at 532 nm.[4]
-
-
Nitrotyrosine Immunohistochemistry:
-
Use paraffin-embedded kidney sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).[6]
-
Incubate with a primary antibody against nitrotyrosine.
-
Use a biotinylated secondary antibody and a streptavidin-HRP conjugate for detection with DAB.[6] Brown staining indicates the presence of nitrotyrosine.
-
4. Assessment of Apoptosis
-
TUNEL Assay:
-
Use paraffin-embedded or frozen kidney sections.
-
Deparaffinize and rehydrate paraffin sections.
-
Permeabilize the tissue with Proteinase K.[1]
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and biotinylated dUTP for 60 minutes at 37°C.[1]
-
Detect incorporated biotin (B1667282) using a streptavidin-HRP conjugate and DAB. Apoptotic nuclei will be stained brown.
-
-
Caspase-3 Activity Assay:
-
Centrifuge to collect the supernatant.
-
Determine protein concentration of the lysate.
-
Incubate the lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).[7][8]
-
Measure the absorbance or fluorescence according to the manufacturer's protocol to determine caspase-3 activity.[7][8]
5. Measurement of Inflammation
-
ELISA for TNF-α:
In Vitro Experimental Design: Cellular Models of Renal Injury
In vitro models using renal cell lines are valuable for dissecting the molecular mechanisms of this compound's protective effects.
Experimental Workflow: In Vitro Cell Injury Model
Caption: Workflow for in vitro evaluation of this compound in a renal cell injury model.
Quantitative Data for In Vitro Studies
| Parameter | Value | Reference |
| Cell Lines | Human kidney proximal tubule cells (HK-2), Porcine kidney proximal tubule cells (LLC-PK1) | [6][7] |
| This compound Concentration | 10-100 µM (titration recommended) | |
| Pre-treatment Duration | 1-2 hours before injury | |
| Injury Models | ATP depletion (e.g., with antimycin A), Cisplatin (10-20 µM for 24-48h) | [6][7] |
Protocols for In Vitro Assessment
1. Cell Viability Assay
-
Use standard assays such as MTT or LDH release to quantify cell viability following injury and this compound treatment.
2. Assessment of Apoptosis and Oxidative Stress
-
Adapt the protocols for TUNEL assay, caspase-3 activity, and oxidative stress markers (MDA, intracellular ROS probes) for a cell culture format.
Signaling Pathways Modulated by this compound
This compound's protective effects in renal injury are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits the pro-inflammatory NF-κB pathway by reducing ROS.
In the context of renal injury, an increase in ROS activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by scavenging superoxide, can prevent the initial activation of this cascade.[10]
This compound's Potential Interplay with the Nrf2 Signaling Pathway
Caption: this compound may indirectly support the Nrf2 antioxidant response pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of antioxidant genes. While direct activation of Nrf2 by this compound is not established, by reducing the overall oxidative burden, this compound can help preserve the cellular machinery, potentially allowing for a more effective Nrf2 response.[11][12][13]
Conclusion
These application notes provide a framework for designing robust preclinical studies to evaluate the efficacy of this compound in mitigating renal injury. The provided protocols and quantitative data, derived from published literature, offer a solid starting point for researchers. It is recommended to optimize these protocols for specific experimental conditions and to include appropriate controls for rigorous data interpretation. The investigation of this compound's effects on key signaling pathways will further elucidate its therapeutic potential in the treatment of kidney diseases.
References
- 1. TUNEL assay [bio-protocol.org]
- 2. TUNEL Assay [bio-protocol.org]
- 3. fn-test.com [fn-test.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mpbio.com [mpbio.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. biogot.com [biogot.com]
- 10. NF-κB in inflammation and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Nrf2/ARE signaling pathway protects against palmitic acid-induced renal tubular epithelial cell injury by ameliorating mitochondrial reactive oxygen species-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress [mdpi.com]
- 13. Nrf2 in Kidney Injury and Physiology | Antioxidants | MDPI [mdpi.com]
Application Notes and Protocols for MnTMPyP Treatment in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, or MnTMPyP, is a potent cell-permeant mimic of the antioxidant enzyme superoxide (B77818) dismutase (SOD). It plays a crucial role in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. This activity makes this compound a valuable tool for investigating the roles of reactive oxygen species (ROS) in a multitude of cellular processes and a potential therapeutic agent for diseases associated with oxidative damage. These application notes provide detailed protocols for the treatment of various cell lines with this compound, summarize key quantitative data from relevant studies, and illustrate the signaling pathways and experimental workflows involved.
Suitable Cell Lines for this compound Treatment
A variety of cell lines have been successfully utilized in studies involving this compound treatment to investigate its effects on oxidative stress, apoptosis, and cellular signaling. The selection of a suitable cell line depends on the specific research question and the cellular context of interest.
Table 1: Overview of Cell Lines Suitable for this compound Treatment
| Cell Line | Type | Key Applications |
| INS-1 | Rat Insulinoma | Studies on pancreatic beta-cell protection from oxidative stress.[1] |
| Human Pancreatic Islets | Primary Cells | Investigating protection against oxidative damage in a clinically relevant model.[1] |
| Proximal Tubular Epithelial Cells | Kidney Cells | Research on renal ischemia-reperfusion injury and apoptosis.[2] |
| A549 | Human Lung Carcinoma | Investigating paraquat-induced oxidative stress and apoptosis in pulmonary cells. |
| PANC-1 | Human Pancreatic Carcinoma | Studies on apoptosis in pancreatic cancer. |
| CFPAC-1 | Human Pancreatic Carcinoma (with CFTR mutation) | Investigating the role of oxidative stress in cystic fibrosis-related pancreatic dysfunction. |
| NT-1 | Human Tracheal Epithelial | Control cell line for studies involving cystic fibrosis. |
| CFT-2 | Human Tracheal Epithelial (with CFTR mutation) | Investigating oxidative stress in cystic fibrosis airway models. |
| RWPE-2 | Human Prostate Epithelial (immortalized) | Studies on the effects of SOD mimics in prostate cancer models. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the literature.
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Conditions | Parameter Measured | Result | Reference |
| INS-1 | This compound followed by oxidative challenge (HX/XO or SIN-1) | Cell Viability (WST-1 assay) | Up to 90% protection against oxidative stress-induced cell death.[1] | [1] |
| A549 | 10 µM this compound for 1.5h, then 750 µM Paraquat (B189505) for 24h | Apoptosis (Flow Cytometry) | Significant reduction in paraquat-induced apoptosis. | |
| Proximal Tubular Epithelial Cells | ATP depletion model | Apoptosis | Attenuation of ATP depletion-mediated apoptosis.[2] | [2] |
| PANC-1 & CFPAC-1 | 50 µM this compound for 30 min, then apoptogenic agents for 24h | Apoptosis (Hypodiploid DNA) | Decreased apoptosis induced by actinomycin (B1170597) D and staurosporine (B1682477) in CFPAC-1 cells. | [3] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment Conditions | Parameter Measured | Result | Reference |
| INS-1 | This compound followed by oxidative challenge (HX/XO or SIN-1) | ROS Production (Fluorescent probes) | 4- to 20-fold reduction upon HX/XO challenge; up to 2-fold reduction upon SIN-1 stress.[1] | [1] |
| A549 | 10 µM this compound for 1.5h, then 750 µM Paraquat for 24h | ROS Production (Flow Cytometry) | Significant reduction in paraquat-induced ROS production. | |
| PANC-1 & CFPAC-1 | 50 µM this compound for 30 min, then apoptogenic agents for 24h | Superoxide Levels | Abolished the increase in superoxide levels evoked by actinomycin D or staurosporine in CF cells. | [3] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in a suitable solvent, such as sterile, nuclease-free water or a buffer like PBS, to create a stock solution. A common stock concentration is 1 to 10 mM.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 1: Treatment of A549 Pulmonary Epithelial-Like Cells
This protocol is adapted from a study investigating the protective effects of this compound against paraquat-induced oxidative stress and apoptosis.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Paraquat (PQ) solution
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing cell viability, apoptosis, and ROS production
Procedure:
-
Cell Seeding: Seed A549 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete culture medium. For example, to achieve a final concentration of 10 µM, dilute the 1 mM stock solution 1:100 in the medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 1.5 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Induction of Oxidative Stress:
-
Following the pre-treatment, add paraquat to the culture medium to the desired final concentration (e.g., 750 µM).
-
Incubate the cells for 24 hours.
-
-
Endpoint Analysis:
-
After the 24-hour incubation, proceed with the desired assays to measure cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining followed by flow cytometry), and intracellular ROS levels (e.g., using a fluorescent probe like DCFDA).
-
Experimental Workflow for A549 Cell Treatment
Caption: Workflow for this compound treatment of A549 cells.
Protocol 2: Treatment of Pancreatic and Tracheal Epithelial Cells (PANC-1, CFPAC-1, NT-1, CFT-2)
This protocol is based on a study investigating apoptosis in cells with and without CFTR dysfunction.
Materials:
-
PANC-1, CFPAC-1, NT-1, or CFT-2 cells
-
Appropriate complete cell culture medium for each cell line
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Apoptogenic agents (e.g., Actinomycin D, Staurosporine)
-
PBS
-
Reagents for apoptosis assessment (e.g., propidium (B1200493) iodide for hypodiploid DNA analysis)
Procedure:
-
Cell Culture: Culture the respective cell lines to confluence in appropriate culture vessels.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in the cell culture medium to a final concentration of 50 µM.
-
Remove the existing medium and add the this compound-containing medium to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Apoptosis:
-
Without removing the this compound-containing medium, add the apoptogenic agent (e.g., Actinomycin D or Staurosporine) to the desired final concentration.
-
Incubate the cells for 24 hours.
-
-
Apoptosis Analysis:
-
Harvest the cells and permeabilize them with 70% ethanol.
-
Quantify the hypodiploid DNA content using propidium iodide staining and flow cytometry.
-
Experimental Workflow for Pancreatic/Tracheal Cell Treatment
Caption: Workflow for inducing and assessing apoptosis with this compound.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily by modulating signaling pathways sensitive to redox state. The primary mechanism is the reduction of superoxide radicals, which can prevent the activation of downstream pro-inflammatory and pro-apoptotic pathways.
This compound and the TNF-α-Mediated Apoptotic Pathway
In the context of renal ischemia-reperfusion injury, this compound has been shown to attenuate the increase in Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine that can trigger apoptosis through its receptor, TNFR1. By reducing ROS, this compound can indirectly suppress the inflammatory cascade that leads to increased TNF-α production.
Caption: this compound inhibits TNF-α-mediated apoptosis.
This compound and the Bcl-2 Family in Apoptosis Regulation
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This compound has been observed to influence the expression of pro-apoptotic (e.g., Bax, FasL) and anti-apoptotic (e.g., Bcl-2) members of this family. By reducing oxidative stress, this compound can prevent the activation of pathways that lead to an increase in the Bax/Bcl-2 ratio, thereby inhibiting the release of cytochrome c from the mitochondria and subsequent caspase activation.[2]
References
Troubleshooting & Optimization
avoiding MnTMPyP interference in colorimetric assays
Welcome to the Technical Support Center for researchers using the superoxide (B77818) dismutase (SOD) mimetic, MnTMPyP. This resource provides essential guidance on avoiding and troubleshooting interference in common colorimetric assays.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound?
This compound, or Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin, is a cell-permeable small molecule that mimics the activity of the superoxide dismutase (SOD) enzyme.[1][2][3][4][5] It is widely used in research to scavenge superoxide radicals (O₂•⁻) and reduce oxidative stress in cellular and in vivo models.[2][3] Its mechanism involves a redox cycle where the central manganese ion is reduced by superoxide to Mn(II) and then re-oxidized to Mn(III) by another superoxide molecule, converting it to hydrogen peroxide.[1]
Q2: What are the primary applications of this compound in research?
Researchers use this compound to study the role of oxidative stress in various pathological conditions. Its primary application is to protect cells and tissues from damage caused by reactive oxygen species (ROS).[2][3] It has been investigated for its therapeutic potential in conditions like ischemia-reperfusion injury, neurodegenerative diseases, and inflammation.[2][3][6]
Understanding Assay Interference
Q3: Why does this compound interfere with colorimetric assays?
Interference from this compound typically arises from two main properties:
-
Intrinsic Color and Spectral Overlap: this compound is a dark-colored solid that forms a colored solution with a strong absorbance peak (Soret band) in the visible spectrum.[7] This can directly add to the absorbance reading of the colorimetric product, leading to artificially high results if not properly corrected.
-
Redox Activity: As a redox-active molecule, this compound can chemically interact with assay reagents.[1] In viability assays like the MTT or XTT assay, which rely on the reduction of a tetrazolium salt to a colored formazan (B1609692), this compound may directly reduce the salt or alter the cellular redox environment, leading to inaccurate measurements of cell metabolism.[8][9][10]
Q4: Which assays are most likely to be affected?
Any assay that relies on a colorimetric readout in the visible spectrum is potentially susceptible. Assays based on redox reactions are particularly vulnerable. Common examples include:
-
Cell Viability/Proliferation Assays: MTT, MTS, XTT, and WST-1 assays.[9][10][11]
-
Nitric Oxide Assays: Griess assay.
-
Enzyme Activity Assays: Assays using peroxidase-based detection methods.[12][13]
Troubleshooting Guides
Q5: My "no-cell" control wells containing only media and this compound are showing a high background signal. What should I do?
This is a classic sign of direct spectral interference or a chemical reaction between this compound and your assay reagents. The color of the this compound itself is contributing to the absorbance reading.
Solution: You must run a parallel "compound-only" control for every concentration of this compound you test. This control well should contain the cell culture medium, this compound, and the assay reagent, but no cells. The average absorbance from these wells should be subtracted from the absorbance of your experimental wells. See Protocol 2 for detailed steps.
Q6: My cell viability results are inconsistent or show an unexpected increase in viability with this compound treatment. How can I validate these findings?
This could be due to this compound directly reducing the tetrazolium dye, leading to a false-positive signal for cell viability.
Solution:
-
Implement Background Correction: Ensure you are meticulously performing background subtraction as described in Protocol 2 .
-
Use an Orthogonal Method: Validate your results using a non-colorimetric, non-redox-based viability assay. A good alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability based on intracellular ATP levels and uses a luminescent readout, which is less prone to colorimetric interference.
-
Perform a Dose-Response Test: Check if the signal increase correlates directly with the concentration of this compound in cell-free wells. If it does, this strongly suggests direct chemical interference.
Data Presentation
The following table summarizes the spectral properties of this compound and common formazan dyes, highlighting the potential for interference.
| Compound | Type | Absorbance Max (λmax) | Color | Potential for Interference |
| This compound | SOD Mimetic | ~462 nm (Soret band)[7] | Dark Green/Brown | High. Its own color adds to background absorbance. |
| MTT Formazan | Assay Product | ~570 nm | Purple | High. Broad absorbance from this compound can overlap. |
| XTT Formazan | Assay Product | ~475 nm | Orange | Very High. λmax is very close to that of this compound. |
| WST-1 Formazan | Assay Product | ~450 nm | Yellow/Orange | Very High. λmax is very close to that of this compound. |
Experimental Protocols
Protocol 1: Determining the Spectral Interference of this compound
Objective: To measure the absorbance spectrum of this compound in your specific assay conditions to identify the extent of spectral overlap.
Methodology:
-
Prepare solutions of this compound in your complete cell culture medium at the highest concentration used in your experiments.
-
Add the appropriate colorimetric assay reagent (e.g., MTT, XTT) and solubilizer (if applicable), just as you would in the actual assay.
-
Use a spectrophotometer to perform a full spectral scan of the solution from 350 nm to 700 nm.
-
Use the complete medium with the assay reagent but without this compound as the blank.
-
Analyze the resulting spectrum to see the absorbance peak of this compound and its overlap with the expected peak of your assay's colorimetric product (see table above).
Protocol 2: Background Correction for this compound Interference
Objective: To accurately measure the biological effect of this compound by correcting for its intrinsic absorbance and chemical reactivity.
Methodology:
-
Plate Setup: For every experimental plate, dedicate a set of wells for background correction.
-
Experimental Wells: Seed cells and treat them with your desired range of this compound concentrations.
-
Background Control Wells: To parallel the experimental wells, add the same complete medium and the exact same concentrations of this compound to wells without cells.
-
Assay Procedure: At the end of the treatment period, add the colorimetric reagent (e.g., MTT) to all wells (both experimental and background control).
-
Incubate for the required time, then add the solubilization solution to all wells.
-
Measurement: Read the absorbance of the entire plate on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis:
-
Calculate the average absorbance for each this compound concentration from the "Background Control Wells."
-
Subtract this average background absorbance from the absorbance reading of each corresponding experimental well containing cells and the same concentration of this compound.
-
The resulting corrected absorbance value reflects the cell-dependent activity.
-
Visualizations
Experimental and Logical Workflows
Caption: Intended therapeutic action of this compound in mitigating oxidative stress.
Caption: Potential interference of this compound with the MTT reduction process.
Caption: Troubleshooting workflow for this compound interference in colorimetric assays.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 6. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of cellular phenotype and responses to oxidative stress by manganese superoxide dismutase and a superoxide dismutase mimic in RWPE-2 human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Interference in colorimetric reactions for measuring hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MnTMPyP Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MnTMPyP, a superoxide (B77818) dismutase (SOD) mimetic. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable SOD mimetic that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] It functions through a reversible oxidation/reduction cycle of its central manganese ion, effectively reducing oxidative stress.[3][4] In some in vivo contexts, it may also act as an NADPH/GSH:O₂⁻ oxidoreductase and an efficient peroxynitrite reductase when coupled with biological antioxidants.[1][2]
Q2: What is a typical starting concentration for in vitro experiments?
A2: The optimal in vitro concentration of this compound is cell-type and context-dependent. However, a common starting range is between 2.5 µM and 25 µM.[5] It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q3: What is a general dosage guideline for in vivo studies?
A3: In vivo dosages of this compound can vary significantly based on the animal model and the condition being studied. Reported effective dosages range from 1 mg/kg to 15 mg/kg administered intraperitoneally (i.p.).[5][6][7] For instance, a dose of 5 mg/kg (i.p.) has been shown to be effective in a rat model of renal ischemia-reperfusion injury.[7][8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically a solid that can be dissolved in water (up to 1 mg/mL).[2] For storage, it is recommended to aliquot the reconstituted solution and freeze it at -20°C.[1] Stock solutions are generally stable for up to 3 months under these conditions.[1] Always protect the compound from light and moisture.[1]
Q5: Can this compound interfere with common cell viability assays?
A5: Yes, the dark color of this compound can interfere with colorimetric assays such as MTT or XTT. To mitigate this, it is crucial to include control wells containing this compound without cells to measure and subtract the background absorbance. Alternatively, consider using non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) to avoid this interference.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Incomplete solubilization of this compound.2. Uneven exposure of cells to the compound.3. Interference with assay readout (e.g., colorimetric assays). | 1. Ensure complete dissolution of this compound in the appropriate solvent and vortex thoroughly before each use.2. Gently mix the culture plates after adding this compound to ensure even distribution.3. Use appropriate controls (this compound in media without cells) to subtract background, or switch to a non-colorimetric assay.[9] |
| High variability in animal studies | 1. Inconsistent administration of this compound.2. Biological variability between animals. | 1. Ensure accurate and consistent dosing and administration route (e.g., intraperitoneal injection).2. Increase the number of animals per group to improve statistical power. |
| Lack of expected protective effect | 1. Suboptimal dosage (too low or too high).2. Inappropriate timing of administration.3. Degradation of this compound. | 1. Perform a dose-response study to identify the optimal concentration/dosage.2. Optimize the timing of this compound administration relative to the induced injury or stress.3. Ensure proper storage of this compound stock solutions (-20°C, protected from light).[1] |
| Unexpected cellular toxicity | 1. The chosen concentration is too high for the specific cell type.2. Contamination of the this compound stock solution. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cells.2. Use sterile techniques for preparing and handling stock solutions. |
Quantitative Data Summary
In Vitro Dosage and Efficacy
| Cell Type | Experimental Model | This compound Concentration | Observed Effect | Reference |
| INS-1 Cells | Oxidative Challenge (HX/XO, SIN-1) | Not specified, but protective | Reduced ROS production by up to 20-fold, increased viability. | [10] |
| Rat Hippocampal Slices | Hypoxia and Oxygen-Glucose Deprivation (OGD) | 2.5 µM - 25 µM | Modulated synaptic transmission; 25 µM impaired synaptic potentiation. | [5] |
In Vivo Dosage and Efficacy
| Animal Model | Condition | This compound Dosage | Administration Route | Observed Effect | Reference |
| Sprague-Dawley Rats | Renal Ischemia-Reperfusion | 5 mg/kg | Intraperitoneal (i.p.) | Attenuated increase in serum creatinine, reduced tubular damage, decreased apoptosis. | [7][8] |
| Mongolian Gerbils | Global Cerebral Ischemia | 3 mg/kg | Intraperitoneal (i.p.) | Significant reduction in neurological score and neuronal damage, attenuated oxidative stress. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy in a Cell-Based Oxidative Stress Model
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Incubate for a predetermined time (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., H₂O₂, menadione, or SIN-1) to the wells, including control wells without this compound.
-
Incubation: Incubate the cells for the desired period to allow the stressor to take effect.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay. If using a colorimetric assay, include controls for this compound's absorbance. An ATP-based luminescence assay is recommended to avoid interference.
-
Measurement of Reactive Oxygen Species (ROS): In a parallel experiment, use fluorescent probes (e.g., DCFDA or DHE) to quantify changes in intracellular ROS levels following treatment.
Protocol 2: In Vivo Administration of this compound in a Rodent Model of Ischemia-Reperfusion Injury
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
This compound Administration: Prepare a sterile solution of this compound in saline. Administer the appropriate dose (e.g., 5 mg/kg) via intraperitoneal injection at a specific time point before inducing ischemia (e.g., 30 minutes prior).[7][8]
-
Induction of Ischemia-Reperfusion: Surgically induce ischemia for a defined period (e.g., 45 minutes of renal artery clamping), followed by reperfusion.[7][8]
-
Post-operative Care and Follow-up: Provide appropriate post-operative care. A second dose of this compound may be administered during the reperfusion phase (e.g., 6 hours after reperfusion).[7][8]
-
Sample Collection and Analysis: At the end of the experiment (e.g., 24 hours post-reperfusion), collect blood and tissue samples for analysis of relevant biomarkers (e.g., serum creatinine, tissue histology, markers of apoptosis and oxidative stress).[7][8]
Visualizations
Caption: this compound's role in mitigating ROS-induced apoptosis.
Caption: Workflow for an in vivo ischemia-reperfusion experiment.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound Cell-permeable superoxide dismutase (SOD) mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
MnTMPyP stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of MnTMPyP. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a desiccated environment, protected from light.[1][2] Following these conditions ensures the long-term stability of the compound.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water (up to 1 mg/mL) and DMSO.[2][3] For long-term storage, it is recommended to prepare stock solutions in an appropriate solvent, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to 3 months.[1][4][5] When taking a vial from the freezer, allow it to warm to room temperature before opening to prevent condensation, which can hydrolyze the compound.[6]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution could indicate degradation or a change in the metal center's oxidation state. Porphyrin solutions are intensely colored due to their electronic structure, and any alteration to this structure can result in a visible color change. It is advisable to verify the integrity of the solution using UV-Vis spectrophotometry before proceeding with your experiment.
Q4: Can I expose this compound solutions to ambient light during my experiments?
A4: It is best to minimize the exposure of this compound solutions to light.[1][2] Porphyrins can be photosensitive and may undergo photodegradation upon prolonged exposure to light, especially UV light.[6][7] Whenever possible, conduct experimental manipulations in a shaded environment or use amber-colored vials.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | 1. Confirm that the solid compound and stock solutions have been stored at -20°C and protected from light and moisture.[1][2] 2. Prepare fresh stock solutions from the solid compound. 3. Assess the integrity of your this compound solution using UV-Vis spectrophotometry to check for characteristic Soret and Q-bands. |
| Incorrect Concentration: The actual concentration of the working solution is lower than intended. | 1. Ensure accurate dilution from a properly prepared stock solution. 2. Verify the concentration of the stock solution using UV-Vis spectrophotometry and the Beer-Lambert law with a known extinction coefficient for this compound. | |
| Unexpected cytotoxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution is too high. | 1. Ensure the final concentration of the organic solvent in your cell culture medium is not toxic to the cells (typically <0.1% for DMSO).[4] 2. Run a vehicle control with the same concentration of solvent to assess its effect on cell viability. |
| Compound Precipitation: this compound has precipitated out of the aqueous experimental medium. | 1. Visually inspect the solution for any precipitate. 2. Ensure that the final concentration of this compound in the aqueous medium does not exceed its solubility limit. 3. When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous mixing. | |
| Variability between experiments | Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has led to degradation. | 1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[4] |
| Light Exposure: Inconsistent exposure to light between experiments has caused variable levels of photodegradation. | 1. Standardize the handling of this compound solutions to minimize and control for light exposure during all experiments. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Light Protection | Moisture Protection | Shelf Life |
| Solid | -20°C[1][2] | Required[1][2] | Desiccate[2] | Stable for at least 12 months[4] |
| Stock Solution | -20°C[1][5] | Required[1][4] | Tightly sealed vial | Up to 3 months[1][5] |
Experimental Protocols
Protocol for Assessing this compound Stability by UV-Vis Spectrophotometry
This protocol allows for the qualitative assessment of this compound stability by monitoring its characteristic absorption spectrum. Degradation can lead to a decrease in the intensity of the Soret band and changes in the Q-band region.
Materials:
-
This compound solution to be tested
-
Appropriate solvent (e.g., water, PBS, or the buffer used in your experiment) as a blank
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range to scan from 350 nm to 700 nm.
-
Blank the spectrophotometer with the solvent used to dissolve the this compound.
-
Dilute your this compound solution to a concentration that gives a Soret band absorbance between 0.5 and 1.5.
-
Record the UV-Vis spectrum of the this compound solution.
-
Data Analysis:
-
Identify the Soret band (around 400-450 nm) and the Q-bands (between 500-700 nm).
-
Compare the spectrum to that of a freshly prepared solution or a previously recorded spectrum of a known stable solution.
-
A significant decrease in the Soret band absorbance or a shift in its wavelength can indicate degradation. Changes in the shape and number of Q-bands can also suggest structural changes.
-
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
This compound solution (stressed and unstressed)
Forced Degradation (Stress Testing): To generate potential degradation products, expose this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose to light (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines.[8]
-
Thermal Stress: 60°C for 24 hours.
HPLC Method Development:
-
Dissolve the stressed and unstressed this compound samples in the mobile phase.
-
Inject the samples onto the C18 column.
-
Start with a gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at the wavelength of maximum absorbance of this compound (the Soret band).
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent this compound peak and any new peaks that appear in the stressed samples. These new peaks represent potential degradation products.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
Caption: this compound's role in oxidative stress signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with MnTMPyP
Welcome to the technical support center for MnTMPyP, a cell-permeable superoxide (B77818) dismutase (SOD) mimetic. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected results encountered during experiments with this compound.
Issue 1: this compound shows lower than expected or no protective effect against oxidative stress.
Possible Causes:
-
Compound Degradation: this compound is sensitive to light and should be stored protected from light in a desiccated environment at -20°C.[1] Repeated freeze-thaw cycles can also lead to degradation.
-
Inappropriate Concentration: The effective concentration of this compound is highly dependent on the cell type and the nature of the oxidative insult. A dose-response experiment is crucial to determine the optimal concentration for your specific model. In some cases, a low dose may be insufficient to counteract a strong oxidative challenge.[2]
-
Type of Oxidative Stressor: this compound has shown variable efficacy against different reactive oxygen species (ROS) generators. For instance, it has been reported to be effective against stressors like SIN-1 (a peroxynitrite donor) and menadione, but not against a hypoxanthine/xanthine oxidase (HX/XO) challenge in certain experimental setups.[3]
-
Cell Culture Media Composition: Components in cell culture media can interact with this compound or influence the cellular redox environment. The presence of certain reducing agents or metal ions can potentially affect the activity of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Always prepare fresh stock solutions of this compound.
-
Store stock solutions in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
-
Protect all solutions containing this compound from light.
-
-
Optimize Concentration:
-
Perform a dose-response curve with a wide range of this compound concentrations to identify the optimal protective dose for your specific cell line and stressor.
-
-
Consider the Oxidative Stress Model:
-
If possible, test the efficacy of this compound against different types of ROS inducers to understand its spectrum of activity in your model.
-
-
Standardize Culture Conditions:
-
Use consistent batches of media and serum.
-
Consider the potential for interactions between this compound and media components.
-
Issue 2: this compound appears to be cytotoxic or enhances cell death.
Possible Causes:
-
High Concentration: At higher concentrations, this compound can exhibit off-target effects and induce cytotoxicity.[1] For example, a study on rat hippocampal slices showed that a high concentration (25 µM) of this compound impaired synaptic potentiation, while a lower concentration (2.5 µM) did not.[1]
-
Pro-oxidant Activity: Under certain conditions, such as the presence of high levels of reducing agents like ascorbate, metalloporphyrins can participate in redox cycling that generates ROS, leading to a pro-oxidant effect. This can result in increased cellular damage and cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. What is a protective concentration for one cell line may be toxic to another.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Determine the toxicity profile of this compound in your specific cell line by treating cells with a range of concentrations and assessing viability using an appropriate assay (e.g., Trypan Blue exclusion, LDH assay).
-
-
Re-evaluate the Experimental Context:
-
Consider the redox environment of your experimental system. If your model involves high levels of reducing agents, be aware of the potential for pro-oxidant effects.
-
-
Review Literature for Your Cell Line:
-
Search for studies that have used this compound in the same or similar cell lines to gauge an appropriate concentration range.
-
Issue 3: Inconsistent or variable results between experiments.
Possible Causes:
-
Inconsistent Compound Handling: As mentioned, this compound is sensitive to light and freeze-thaw cycles. Inconsistent handling can lead to variability in its effective concentration.
-
Variability in Cell Culture: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound and other reagents.
Troubleshooting Steps:
-
Standardize All Procedures:
-
Implement a strict protocol for the handling and storage of this compound.
-
Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density.
-
Ensure all pipettes are properly calibrated and use good pipetting technique.
-
Logical Workflow for Troubleshooting Unexpected this compound Results
Caption: A stepwise workflow for troubleshooting unexpected results in experiments involving this compound.
Data Presentation
The following table summarizes quantitative data on the effects of this compound from various studies. This can serve as a reference for expected outcomes and effective concentration ranges.
| Cell Line/Model | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | Hypoxia | 2.5 µM | Partially decreased fEPSP recovery post-hypoxia | [1] |
| Rat Hippocampal Slices | Normoxia | 25 µM | Impaired synaptic potentiation and reduced baseline synaptic transmission | [1] |
| INS-1 Cells | Hypoxanthine/Xanthine Oxidase | Not specified | No protective effect | [3] |
| INS-1 Cells | SIN-1 (Peroxynitrite Donor) | Not specified | Reduced ROS production and increased cell viability | [3] |
| Human Pancreatic Islets | Menadione | Not specified | Preserved islet viability | [3] |
| Cystic Fibrosis Pancreatic Cells | Actinomycin D-induced apoptosis | 50 µM | Decreased hypodiploid DNA content by 29% | [4] |
| Cystic Fibrosis Pancreatic Cells | Staurosporine-induced apoptosis | 50 µM | Decreased hypodiploid DNA content by 58% | [4] |
Experimental Protocols
Protocol 1: Assessing Potential Interference of this compound in MTT Assay
The dark color of this compound can potentially interfere with absorbance readings in colorimetric assays like the MTT assay. This protocol helps to correct for such interference.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat cells with your desired range of this compound concentrations.
-
Control Wells: Crucially, include the following control wells on the same plate:
-
No-Cell Control: Wells containing only media and the highest concentration of this compound. This will account for the absorbance of this compound itself.
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Untreated Control: Cells in media only.
-
-
MTT Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Correction:
-
Subtract the absorbance of the "No-Cell Control" from all other readings to correct for the color of this compound.
-
Calculate cell viability as a percentage of the vehicle control.
-
Experimental Workflow for MTT Assay with this compound
Caption: A step-by-step workflow for performing an MTT assay with this compound, including a crucial data correction step.
Protocol 2: Measuring Intracellular ROS with DCFH-DA in the Presence of this compound
DCFH-DA is a common probe for measuring intracellular ROS. This protocol is adapted for use with this compound.
Materials:
-
Cells of interest
-
Phenol (B47542) red-free cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
ROS inducer (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with the desired concentrations of this compound for the appropriate duration.
-
Loading with DCFH-DA: Remove the pre-treatment medium and wash the cells once with warm, phenol red-free medium. Add phenol red-free medium containing 10-20 µM DCFH-DA to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells once, and then add the ROS inducer in the presence or absence of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings over time are recommended to monitor the change in ROS production.
-
Controls:
-
This compound alone: To check if this compound itself affects the baseline ROS levels or the probe.
-
ROS inducer alone: Positive control for ROS induction.
-
Untreated cells: Negative control.
-
Probe only (no cells): To check for auto-oxidation of the probe.
-
Signaling Pathways and this compound
This compound, while primarily known as an SOD mimetic, can also influence various signaling pathways, which may contribute to some of its unexpected effects.
Potential Off-Target Signaling Effects of this compound
Caption: A simplified diagram illustrating the primary action of this compound on superoxide and its potential downstream and off-target effects on key signaling pathways.
This technical support center provides a starting point for troubleshooting unexpected results with this compound. Given the complexity of cellular redox biology, it is essential to carefully design experiments, include appropriate controls, and critically interpret the data in the context of the specific experimental model.
References
- 1. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Technical Support Center: MnTMPyP-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing MnTMPyP-induced cytotoxicity in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound, or Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin, is a cell-permeant metalloporphyrin that acts as a superoxide (B77818) dismutase (SOD) mimetic.[1] Its primary function is to scavenge superoxide radicals (O₂⁻), thereby reducing oxidative stress.[1][2] It has been investigated for its protective effects in various models of oxidative injury, such as renal ischemia-reperfusion and paraquat-induced lung injury.[1][2][3]
Q2: Under what conditions can this compound become cytotoxic?
While this compound is often used for its cytoprotective antioxidant properties, it can exhibit cytotoxicity at higher concentrations.[4][5] The transition from a protective to a toxic agent is dose-dependent. For instance, in rat hippocampal slices, a low concentration (2.5 µM) of this compound did not impair synaptic plasticity, whereas a higher concentration (25 µM) significantly reduced synaptic transmission and impaired synaptic potentiation.[4][5] This suggests that excessive concentrations can interfere with normal cellular processes.
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
The precise mechanisms of this compound-induced cytotoxicity at high concentrations are not fully elucidated but are thought to involve a shift from antioxidant to pro-oxidant activity.[6] While it effectively dismutates superoxide, this process generates hydrogen peroxide (H₂O₂). In the presence of redox-active metals like iron, H₂O₂ can be converted to the highly reactive hydroxyl radical via the Fenton reaction, leading to cellular damage. Additionally, high concentrations of this compound may interfere with mitochondrial function and vesicular trafficking.[2][4]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the therapeutic window for your specific model. Start with a broad range of concentrations and assess cell viability using a standard cytotoxicity assay, such as the MTT or LDH assay. The goal is to identify the highest concentration that provides the desired protective effect without causing significant cell death.
Q5: Are there any known strategies to mitigate this compound-induced cytotoxicity?
Yes, several strategies can be employed:
-
Dose Optimization: As mentioned, this is the most critical step. Use the lowest effective concentration.
-
Co-treatment with Catalase: Since this compound's action produces hydrogen peroxide, co-administration of catalase can help neutralize H₂O₂ and potentially reduce downstream toxicity.
-
Control Exposure Time: Limit the duration of cell exposure to this compound to the minimum time required to achieve the desired effect.
-
Monitor Mitochondrial Health: Since mitochondria are a potential target of toxicity, assessing mitochondrial membrane potential and ROS production can provide early indicators of cytotoxicity.[2]
-
Chelation Therapy: In cases of manganese overload, which can be a consequence of using manganese-containing compounds, chelation agents have been explored to reduce the body burden of manganese.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death in this compound-treated groups. | Concentration is too high. | Perform a dose-response study to identify the IC50 value for your cell line. Start with a lower concentration range based on published data.[4][5] |
| Pro-oxidant effects are dominating. | Consider co-treatment with catalase to neutralize the hydrogen peroxide produced by this compound's SOD mimetic activity. | |
| Contamination of the compound. | Ensure the purity of your this compound stock. If possible, verify its integrity through analytical methods. | |
| Inconsistent results between experiments. | Variability in cell health or density. | Standardize your cell culture procedures. Ensure consistent seeding density and use cells within a specific passage number range.[8] |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| Difficulty differentiating protective effects from cytotoxicity. | Overlapping concentration ranges. | Use a wider range of concentrations in your dose-response experiments, including sub-toxic levels, to clearly separate the therapeutic window from the toxic range.[8] |
| Inappropriate time points for analysis. | Conduct time-course experiments to identify early protective effects before the onset of significant cytotoxicity.[8] |
Quantitative Data Summary
The cytotoxic and protective concentrations of this compound can vary significantly between different cell types and experimental models. The following table summarizes key quantitative data from the literature.
| Cell/Tissue Type | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | Synaptic Transmission | 2.5 µM | No impairment of synaptic plasticity. | [4][5] |
| Rat Hippocampal Slices | Synaptic Transmission | 25 µM | Impaired synaptic potentiation and reduced baseline synaptic transmission. | [4][5] |
| A549 (Lung Epithelial-like) | Paraquat-induced injury | 10 µM | Protected against paraquat-induced apoptosis and cytotoxicity. | [2][3] |
| INS-1 (Insulin-secreting) | Oxidative Challenge | Not specified | Improved viability upon oxidative stress. | [9] |
| Human Pancreatic Islets | Oxidative Challenge | Not specified | Preserved viability upon exposure to certain oxidative stressors. | [9] |
| CF Pancreatic & Tracheal Cells | Apoptosis Induction | 50 µM | Decreased actinomycin (B1170597) D- and staurosporine-induced apoptosis. | [10] |
| U2OS & HeLa Cells | Cytotoxicity | > 100 µM | Low toxicity (IC50 > 100 µM). | [11] |
| MCF-7 (Breast Cancer) | Cytotoxicity | Not specified | Exhibited an inhibitory effect on cell growth. | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[12]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.[13]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual Effects
Caption: Dual antioxidant and cytotoxic effects of this compound.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits paraquat-induced pulmonary epithelial-like cell injury by inhibiting oxidative stress [jstage.jst.go.jp]
- 3. This compound inhibits paraquat-induced pulmonary epithelial-like cell injury by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MnTM‐4‐PyP Modulates Endogenous Antioxidant Responses and Protects Primary Cortical Neurons against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Delivery of MnTMPyP
Welcome to the technical support center for the in vivo application of MnTMPyP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with the in vivo delivery of this potent superoxide (B77818) dismutase (SOD) mimetic.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the planning and execution of in-vivo experiments with this compound.
Formulation and Administration
Q1: What is the recommended solvent and concentration for preparing this compound for in vivo administration?
A1: this compound has an aqueous solubility of 1 mg/mL.[1] For in vivo studies, it is typically dissolved in sterile saline. Several studies have successfully used a concentration of 5 mg/kg administered intraperitoneally (i.p.) in rats.[2] It is crucial to ensure complete dissolution before administration.
Q2: I'm observing precipitation when preparing my this compound solution for injection. What can I do?
A2: Precipitation can be a significant issue, leading to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
Ensure Fresh Solvent: Use freshly opened or properly stored sterile saline.
-
Sonication: Brief ultrasonication can aid in the dissolution of the compound.
-
Gentle Warming: Gentle warming of the solution may improve solubility, but be cautious to avoid degradation.
-
pH Adjustment: While this compound is soluble in aqueous solutions, the pH of the final formulation can influence its stability. Ensure the final pH is within a physiologically acceptable range.
-
Prepare Fresh: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to minimize stability and aggregation issues.
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most commonly reported route of administration for this compound in preclinical studies is intraperitoneal (i.p.) injection.[2][3] Intravenous (i.v.) administration is also a viable option, though it may require more careful formulation to avoid precipitation. The choice of administration route will depend on the experimental design and the target organ.
Q4: Are there alternatives to intraperitoneal injection?
A4: While i.p. injection is common, other routes can be considered depending on the research question. Intravenous (i.v.) injection provides immediate systemic circulation. For localized effects, direct tissue injection may be appropriate. However, each route has its own pharmacokinetic profile and potential for local irritation that should be considered.
Dosage and Toxicity
Q5: What is a typical effective dose of this compound in vivo?
A5: The effective dose of this compound can vary depending on the animal model and the disease being studied. In a rat model of renal ischemia-reperfusion, a dose of 5 mg/kg i.p. was shown to be effective and without cytotoxic effects.[2] In a model of global cerebral ischemia in gerbils, a single dose of 3 mg/kg i.p. provided significant neuroprotection, whereas 1 mg/kg i.p. did not.[3] It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q6: What are the potential toxicities associated with this compound administration?
A6: While a 5 mg/kg i.p. dose has been reported to be non-toxic in rats, higher doses may lead to adverse effects.[2] Potential toxicities could be related to the accumulation of the compound in certain organs or off-target effects. It is crucial to conduct dose-finding and maximum tolerated dose (MTD) studies to establish a safe therapeutic window for your experimental model.[4][5][6][7]
Pharmacokinetics and Biodistribution
Q7: What is known about the pharmacokinetics (PK) of this compound?
A7: Detailed pharmacokinetic data specifically for this compound are limited in publicly available literature. However, studies on other manganese porphyrin-based SOD mimetics indicate that bioavailability is a critical factor influencing in vivo efficacy.[1] These related compounds are known to be cleared from the body, and their distribution and elimination profiles can be complex.[8] For a thorough understanding of this compound's behavior in your model, it is advisable to conduct pharmacokinetic studies to determine key parameters such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve).[9]
Q8: Where does this compound tend to accumulate in the body?
A8: Specific biodistribution studies for this compound are not extensively detailed in the reviewed literature. However, based on studies of other nanoparticles and radiolabeled compounds, it is plausible that this compound may accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[10][11][12] The route of administration can significantly influence the biodistribution profile.
Stability and Handling
Q9: How should I store this compound and its solutions?
A9: this compound powder should be stored at -20°C. Reconstituted stock solutions are reported to be stable for up to 3 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Always prepare fresh working dilutions for each experiment.
Q10: What is the stability of this compound at physiological pH?
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration of this compound in Rats
This protocol is a general guideline based on published studies.[2] Researchers should adapt it to their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Prepare the dosing solution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile saline to achieve the desired final concentration (e.g., if the injection volume is 1 mL/kg, the concentration would be 5 mg/mL for a 5 mg/kg dose).
-
Vortex the solution thoroughly to dissolve the this compound. If dissolution is difficult, brief sonication in a water bath may be used.
-
Visually inspect the solution to ensure there is no particulate matter.
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct injection volume.
-
Gently restrain the rat and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Monitor the animal for any immediate adverse reactions.
-
Data Presentation
Table 1: Summary of In Vivo Dosing Parameters for this compound from Literature
| Animal Model | Disease/Condition | Route of Administration | Dose | Outcome | Reference |
| Sprague-Dawley Rat | Renal Ischemia-Reperfusion | i.p. | 5 mg/kg | Effective, no cytotoxicity | [2] |
| Mongolian Gerbil | Global Cerebral Ischemia | i.p. | 3 mg/kg | Significant neuroprotection | [3] |
| Mongolian Gerbil | Global Cerebral Ischemia | i.p. | 1 mg/kg | No significant neuroprotection | [3] |
Visualizations
Logical Workflow for Troubleshooting Inconsistent In Vivo Efficacy of this compound
This diagram outlines a systematic approach to identifying and resolving issues that may lead to variable or unexpected results in your in vivo experiments with this compound.
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Signaling Pathway of this compound as a Superoxide Dismutase (SOD) Mimetic
This diagram illustrates the catalytic cycle of this compound in dismutating superoxide radicals, thereby reducing oxidative stress.
Caption: Catalytic cycle of this compound as an SOD mimetic.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Does the Concentration of Technetium-99m Radiolabeled Gold Nanoparticles Affect Their In Vivo Biodistribution? [mdpi.com]
- 13. The Long-Term Effect of Saline and Phosphate Buffer Solution on MTA: An SEM and EPMA Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining MnTMPyP Treatment Protocols for Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MnTMPyP. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in refining your long-term study designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic metalloporphyrin that acts as a superoxide (B77818) dismutase (SOD) mimetic.[1] Its primary function is to catalyze the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂), which is then converted to water by other enzymes like catalase.[1] By scavenging superoxide, this compound reduces oxidative stress, a key contributor to cellular damage in numerous diseases. It can also impact redox-sensitive signaling pathways involved in inflammation and apoptosis.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in water at 1 mg/mL and can also be dissolved in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in 100% DMSO and vortex thoroughly. Gentle warming to 37°C can aid dissolution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. For aqueous stock solutions, use sterile, purified water.
Q3: What is a typical concentration range for in vitro studies?
A3: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the experimental conditions. For cancer cell lines, concentrations can range from 0.1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal non-toxic and effective concentration for your specific cell line and experimental goals.
Q4: What are the common routes of administration for in vivo studies?
A4: Common routes for in vivo administration of this compound in animal models include intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of administration route will depend on the experimental design, the target tissue, and the required pharmacokinetic profile.
Q5: Are there known long-term side effects of this compound treatment?
A5: While manganese-based SOD mimetics are generally considered to have low toxicity, long-term exposure to high levels of manganese can be a concern. It is important to monitor animals in long-term studies for any signs of manganese-related toxicity, which can include neurological or behavioral changes. Monitoring manganese levels in tissues such as the brain and liver can also be considered.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: I observe a precipitate in my cell culture medium after adding the this compound working solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | This compound, especially when prepared in a high-concentration DMSO stock, can precipitate when rapidly diluted in aqueous culture medium. To avoid this, add the DMSO stock to the pre-warmed medium dropwise while gently vortexing. A stepwise dilution may also be beneficial. |
| Interaction with Media Components | Certain components in complex cell culture media may interact with this compound, leading to precipitation. If the issue persists, consider using a simpler, serum-free medium for a short duration to see if the problem is resolved. Also, ensure the pH of the final solution is stable. |
| Incorrect Solvent for Stock Solution | If you prepared your stock solution in a solvent other than water or DMSO, it may not be compatible with your cell culture medium. Always use high-purity, sterile water or DMSO for stock solutions. |
| Final DMSO Concentration Too High | Ensure the final concentration of DMSO in your cell culture medium does not exceed the tolerance level of your cell line, which is typically 0.1% to 0.5%. High concentrations of DMSO can also affect the solubility of other media components. |
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: I am observing high variability in my results between experiments or unexpected outcomes.
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | Ensure that your this compound stock solution is properly stored (protected from light and at the correct temperature) and that you are using fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Variability in Cell Health and Density | Use cells that are in a consistent, logarithmic growth phase and have a low passage number. Ensure that you are seeding cells at the same density for each experiment, as confluency can affect cellular responses. |
| Procedural Variations | Standardize all experimental procedures, including incubation times, reagent addition, and washing steps. Use a detailed, written protocol to ensure consistency between experiments and among different researchers. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular responses to treatments. Regularly test your cell cultures for mycoplasma using a reliable method, such as a PCR-based assay. |
| Assay Interference | This compound is a colored compound, which may interfere with colorimetric or fluorometric assays. Always include a "no-cell" control with the highest concentration of this compound to assess for any direct interference with your assay reagents. |
Issue 3: Unexpected Cytotoxicity in Cell Cultures
Problem: My cells are showing signs of toxicity or death at concentrations of this compound that are reported to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | The reported non-toxic concentrations may not apply to your specific cell line. Perform a thorough dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cells. |
| Solvent Toxicity | The vehicle solvent (e.g., DMSO) may be toxic to your cells at the final concentration used. Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability. |
| Contamination | Microbial (bacterial, fungal, yeast) or mycoplasma contamination can induce cell death. Visually inspect your cultures and perform regular contamination testing. |
| Suboptimal Cell Culture Conditions | Ensure that your cells are healthy and not stressed by factors such as high passage number, over-confluency, or nutrient depletion in the media. |
Quantitative Data Summary
Table 1: In Vitro this compound Concentrations for Long-Term Studies
| Cell Type | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference |
| Pancreatic Cancer Cells (PANC-1) | 50 | 24 hours | Reduced apoptosis | [2] |
| Renal Cancer Cells (786-O) | 0.1 - 25 | 16 - 24 hours | Decreased cell viability | [3] |
| Insulin-secreting Cells (INS-1) | Not specified | Not specified | Improved viability under oxidative stress | [4] |
| Prostate Cancer Cells (PC-3) | 1 (with Ascorbic Acid) | Not specified | Synergistic cytotoxicity | [5] |
Table 2: In Vivo this compound Dosing Regimens for Long-Term Studies
| Animal Model | Disease Model | Dose and Route | Dosing Schedule | Observed Effects | Reference |
| Sprague-Dawley Rats | Renal Ischemia-Reperfusion | 5 mg/kg, IP | Single dose pre- and post-injury | Reduced inflammation and apoptosis | [5][6] |
| Mice | Alzheimer's Disease | Not specified | Not specified | Prevention of neurological damage (general model) | [4][7][8] |
| Mice | Neurodegenerative Disease | Not specified | Not specified | General neuroprotection | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound powder required to make the desired volume of a 10 mM stock solution.
-
In a sterile microcentrifuge tube, add the calculated mass of this compound.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Treatment of SH-SY5Y Cells with this compound
-
Materials:
-
SH-SY5Y cells in culture
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a cell culture plate at the desired density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
On the day of treatment, prepare the this compound working solutions. Pre-warm the complete culture medium to 37°C.
-
Perform a serial dilution of the 10 mM this compound stock solution in pre-warmed complete culture medium to achieve the final desired concentrations. To avoid precipitation, add the DMSO stock solution to the medium dropwise while gently mixing.
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium, corresponding to the highest concentration of DMSO used in the treatment groups.
-
Carefully aspirate the old medium from the cell culture plates.
-
Gently add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration.
-
After the incubation period, proceed with your downstream assays (e.g., viability assay, protein extraction, etc.).
-
Protocol 3: In Vivo Intraperitoneal (IP) Injection of this compound in Mice
-
Materials:
-
This compound working solution (sterile, in a suitable vehicle like saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
-
-
Procedure:
-
Prepare the this compound working solution at the desired concentration in a sterile vehicle.
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
Clean the injection site with a 70% ethanol wipe and allow it to air dry.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) is aspirated, which would indicate incorrect placement.
-
If placement is correct, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP9 modulation improves specific neurobehavioral deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Early Induction of Oxidative Stress in Mouse Model of Alzheimer Disease with Reduced Mitochondrial Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MnTMPyP Experimental Protocols and Troubleshooting
Welcome to the technical support center for MnTMPyP (Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this complex superoxide (B77818) dismutase (SOD) mimetic. Here you will find frequently asked questions, detailed troubleshooting guides, standardized protocols, and data summaries to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, manganese-based porphyrin complex that functions as a catalytic antioxidant. Its primary and most well-known activity is mimicking the enzyme superoxide dismutase (SOD). It catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This action helps to reduce cellular oxidative stress caused by excess superoxide. However, its effects can be complex, as the resulting H₂O₂ can participate in further downstream signaling or contribute to oxidative conditions.[3]
Q2: Why are my experimental results with this compound inconsistent?
A2: Inconsistencies in this compound experiments are common and can arise from several sources:
-
Dual Pro-oxidant/Antioxidant Role: Depending on the cellular redox environment, this compound can act as an antioxidant (by removing superoxide) or a pro-oxidant. This can be influenced by its interaction with cellular reductants like thiols (e.g., glutathione) and the generation of hydrogen peroxide.[3][4]
-
Compound Purity and Stability: The synthesis of metalloporphyrins can be complex, and impurities or degradation of the compound can lead to altered activity.[5] Proper storage and handling are critical.
-
Cellular Context: The effects of this compound are highly dependent on the cell type, its metabolic state, and the specific experimental conditions (e.g., hypoxia vs. oxygen-glucose deprivation).[6][7]
-
Assay Interference: As a colored compound, this compound can interfere with colorimetric assays (e.g., MTT, MTS). It can also interact with assay components, leading to misleading results in some indirect activity assays.[8]
Q3: Can this compound be toxic to cells?
A3: Yes, at higher concentrations, this compound can exhibit cytotoxicity. This may be due to several factors, including the generation of excessive H₂O₂, oxidation of critical protein thiols, or other off-target effects.[3][9] It is crucial to perform a dose-response study for each new cell line or experimental model to determine the optimal therapeutic window where it exhibits antioxidant effects without significant toxicity.
Q4: How does this compound affect key signaling pathways like NF-κB and Nrf2?
A4: this compound can modulate these pathways, often in a context-dependent manner:
-
NF-κB: Oxidative stress is a known activator of the pro-inflammatory NF-κB pathway. By reducing superoxide levels, this compound can prevent NF-κB activation. Additionally, some studies suggest this compound can directly or indirectly (via H₂O₂) cause the oxidation of cysteine residues on NF-κB subunits, which can inhibit its activation.[4]
-
Nrf2: The Nrf2 pathway is the master regulator of the antioxidant response. This compound can lead to a mild increase in intracellular H₂O₂, which is a known activator of the Nrf2/Antioxidant Response Element (ARE) pathway, leading to the transcription of protective genes.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter.
Problem 1: Inconsistent or Low SOD Mimetic Activity
| Possible Cause | Recommended Solution |
| Compound Degradation | Store this compound powder protected from light at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and avoid repeated freeze-thaw cycles.[9] |
| Assay Interference | Indirect assays, such as those using cytochrome c or NBT, can produce false positives or negatives.[8] Use a direct method like a commercially available SOD activity kit that measures the dismutation of a tetrazolium salt.[11][12] Always include a "no enzyme" or "no sample" control to check for direct reduction of the substrate by this compound. |
| Incorrect Concentration | The catalytic activity of this compound is dose-dependent. Perform a concentration-response curve (e.g., from 1 µM to 100 µM) to determine the optimal concentration for SOD-like activity in your specific assay system. |
Problem 2: Unexpected Cytotoxicity or Pro-oxidant Effects
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound can be toxic. Determine the IC50 value in your cell line using a viability assay (e.g., MTT, see protocol below). Work at concentrations well below the IC50 for antioxidant studies. For example, effective concentrations in cell culture often range from 2.5 µM to 50 µM.[9][13] |
| H₂O₂-Mediated Damage | The dismutation of superoxide by this compound produces H₂O₂. If cells have low catalase or glutathione (B108866) peroxidase activity, this H₂O₂ can accumulate and cause damage. To test this, co-incubate with exogenous catalase to see if it rescues the cytotoxic effect.[3] |
| Interaction with Thiols | This compound can react with cellular thiols like glutathione, potentially leading to thiol oxidation and disruption of redox balance.[3][4] Be aware of high thiol content in your media or cells, as this can influence the compound's behavior. |
Problem 3: Variable Effects on Cell Signaling (NF-κB, Nrf2)
| Possible Cause | Recommended Solution |
| Complex Redox Environment | The final effect of this compound depends on the balance between superoxide removal and H₂O₂ production. This can lead to either inhibition (via anti-inflammatory action) or activation (via H₂O₂ signaling) of pathways. |
| Indirect vs. Direct Effects | To determine if the effect is due to superoxide scavenging, compare the results with other structurally different SOD mimetics or with overexpression of endogenous SOD. To test the role of H₂O₂, use catalase as described above. |
| Timing of Treatment | The effect of this compound can vary if it is used as a pre-treatment versus a co-treatment with an oxidative stressor. Pre-incubation may allow for the upregulation of protective genes via Nrf2, providing greater protection.[9] |
Quantitative Data Summary
The effective concentration of this compound varies significantly based on the experimental model.
| Model System | This compound Concentration / Dose | Observed Effect | Reference |
| Rat Renal Ischemia-Reperfusion (in vivo) | 5 mg/kg (i.p.) | Attenuated serum creatinine (B1669602) increase, reduced TNF-α, decreased apoptosis. | [11][14] |
| Rat Hippocampal Slices (ex vivo) | 2.5 µM - 25 µM | Modulated synaptic transmission; 25 µM decreased fEPSP slope over 1 hour. | [9] |
| INS-1 Cells (in vitro) | Not specified, but protective | Reduced ROS production by 4- to 20-fold; increased cell viability. | [15] |
| Cystic Fibrosis Pancreatic & Tracheal Cells (in vitro) | 50 µM | Decreased apoptosis induced by Actinomycin D and Staurosporine. | [13] |
| Human Prostate Cancer Cells (PC3) (in vitro) | Not specified, but effective | Increased intracellular H₂O₂ levels and induced oxidation of protein thiols. | [3] |
Experimental Protocols
Protocol 1: Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Sigma-Aldrich) and is suitable for measuring SOD-like activity of this compound.[11][12][16]
-
Reagent Preparation:
-
Prepare Assay Buffer as specified by the kit manufacturer.
-
Prepare a solution of the superoxide-generating system (e.g., Xanthine Oxidase and its substrate, Hypoxanthine).
-
Prepare the Detector solution (e.g., Tetrazolium salt).
-
Prepare this compound dilutions in Assay Buffer to achieve final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of Assay Buffer to blank wells.
-
Add 20 µL of this compound dilutions or experimental sample to sample wells.
-
Add 20 µL of the Detector solution to all wells.
-
Initiate the reaction by adding 20 µL of the superoxide-generating system to all wells except the blank.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Read the absorbance at the specified wavelength (typically ~450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the detector reduction for each sample compared to a control well with no this compound.
-
Activity is inversely proportional to the colorimetric signal. Higher SOD activity results in lower absorbance.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cytotoxicity.[17][18][19][20]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells and solvent control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Crucial Control: Include wells with this compound in medium but without cells to measure the compound's intrinsic absorbance. Subtract this background from your treated wells.
-
Read the absorbance at ~570 nm.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is for measuring NF-κB transcriptional activity.[21][22][23][24]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided with a dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Use a luminometer to sequentially measure firefly and Renilla luciferase activity according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized activity in this compound-treated cells to that of cells treated with the activator alone.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MnTE-2-PyP modulates thiol oxidation in a hydrogen peroxide-mediated manner in a human prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges encountered during development of Mn porphyrin-based, potent redox-active drug and superoxide dismutase mimic, MnTnBuOE-2-PyP5+, and its alkoxyalkyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices [mdpi.com]
- 7. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn.aminer.org [cn.aminer.org]
- 9. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. resources.amsbio.com [resources.amsbio.com]
MnTMPyP degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MnTMPyP, a cell-permeable superoxide (B77818) dismutase (SOD) mimetic. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that acts as a superoxide dismutase (SOD) mimetic.[1] Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby reducing oxidative stress in cellular systems. It is cell-permeable, allowing it to function within various cellular compartments.
Q2: How should I store this compound?
A2: this compound should be stored in its solid form at -20°C in a desiccated environment and protected from light.[2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in sterile, purified water (e.g., Milli-Q or equivalent) at a concentration of 1 mg/mL.[2] Ensure the powder is fully dissolved by vortexing. For cell culture experiments, further dilution in the appropriate cell culture medium is necessary.
Q4: How stable is the this compound stock solution?
A4: Reconstituted stock solutions of this compound are stable for up to 3 months when aliquoted and stored at -20°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: I see a color change in my this compound solution. What does this indicate?
A5: A color change in your this compound solution, particularly a fading of its characteristic dark green/black color, may indicate degradation of the compound. This can be caused by exposure to light, extreme pH, or prolonged storage at improper temperatures. It is recommended to verify the integrity of the solution using spectrophotometry if degradation is suspected.
Troubleshooting Guide
Issue: I am not observing the expected antioxidant effect in my experiment.
This common issue can arise from several factors related to the stability and handling of this compound. Follow this troubleshooting workflow to identify the potential cause:
Data on this compound Stability
Quantitative data on this compound stability is crucial for experimental design. The following table summarizes known stability information.
| Parameter | Condition | Stability | Source |
| Solid Form | 25°C | Estimated shelf life for 10% decomposition is ~17 years (based on a similar compound, MnTE-2-PyPCl₅). | [4][5] |
| -20°C, desiccated, protected from light | Highly stable. | [2] | |
| Aqueous Stock Solution (1 mg/mL) | -20°C in single-use aliquots | Stable for up to 3 months. | [3] |
| Repeated freeze-thaw cycles | Not recommended; can lead to degradation. | General good practice | |
| Working Solution (in buffer/media) | Room temperature, exposed to light | Prone to photodegradation. | [6][7][8][9] |
| Acidic pH | Generally stable. | [5] | |
| Alkaline pH | May undergo acid/base transitions and potential degradation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Sterile, high-purity water (e.g., Milli-Q, deionized, or WFI)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Dissolve the this compound in sterile, high-purity water to a final concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear, dark green/black color.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for single-use to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Use of this compound in Cell Culture
Materials:
-
Prepared this compound stock solution (1 mg/mL)
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Cultured cells
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Gently mix by pipetting.
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired experimental duration.
-
Important: When conducting experiments with this compound, it is advisable to minimize light exposure to the cell culture plates or flasks as much as possible to prevent photodegradation.
Protocol 3: Spectrophotometric Analysis of this compound Integrity
Rationale: The integrity of this compound can be assessed by monitoring its characteristic Soret peak in the UV-Vis spectrum. A decrease in the absorbance or a shift in the peak wavelength can indicate degradation.
Materials:
-
This compound solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate blank solution (the same solvent/buffer as the this compound solution)
Procedure:
-
Set the spectrophotometer to scan a wavelength range that includes the Soret peak of this compound (approximately 460-480 nm).
-
Use the solvent or buffer in which the this compound is dissolved as a blank to zero the spectrophotometer.
-
Measure the absorbance of your this compound solution.
-
Compare the absorbance spectrum to that of a freshly prepared, known-good this compound solution at the same concentration.
-
A significant decrease in the absorbance at the Soret peak or a noticeable shift in the peak wavelength suggests degradation of the compound.
Signaling Pathways and Logical Relationships
The primary role of this compound is to mitigate oxidative stress by scavenging superoxide radicals. This action can prevent downstream cellular damage.
References
- 1. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Photostability | SGS USA [sgs.com]
Technical Support Center: Optimizing In Vitro Incubation Time with MnTMPyP
Welcome to the technical support center for optimizing in vitro experiments with MnTMPyP (Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a cell-permeable mimetic of the superoxide (B77818) dismutase (SOD) enzyme. Its primary role is to catalytically convert superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] By scavenging superoxide, this compound helps to reduce oxidative stress within a cellular system. Additionally, it can act as a peroxynitrite reductase, particularly when redox-coupled with biological antioxidants.[2]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. However, a general starting range is between 5 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound can vary significantly, from as short as 30 minutes to 72 hours or longer, depending on the experimental goals.
-
Acute Oxidative Stress Models: For experiments where this compound is used to counteract a short burst of oxidative stress, a pre-incubation time of 30 minutes to 4 hours is often sufficient.
-
Gene Expression or Apoptosis Studies: To observe effects on gene expression (e.g., Bax, Bcl-2) or apoptosis, longer incubation periods of 24 to 72 hours may be necessary.
-
Signaling Pathway Modulation: The timing for observing effects on signaling pathways like NF-κB can vary. Early effects may be seen within 1-4 hours, while longer-term changes may require 24 hours or more.
A time-course experiment is the most reliable method to determine the optimal incubation time for your specific experimental setup and endpoint.
Q4: Should I pre-treat my cells with this compound or co-treat them with the stressor?
A4: The choice between pre-treatment and co-treatment depends on your experimental question.
-
Pre-treatment is generally preferred when evaluating the protective effects of this compound against a subsequent insult. This allows the compound to be taken up by the cells and be present to counteract the initial wave of oxidative stress. A steady state of the antioxidant within the cells can be achieved with pre-treatment.
-
Co-treatment may be suitable for studying the immediate effects of this compound on a specific cellular process or for investigating its interaction with another compound.
Q5: Is this compound stable in cell culture media?
A5: The stability of porphyrin-based compounds like this compound can be influenced by the components of the cell culture medium, pH, and exposure to light. It is recommended to prepare fresh dilutions of this compound in your specific culture medium (e.g., DMEM, RPMI 1640) for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours) to ensure a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment to identify the optimal incubation period for your specific cell type and endpoint. Analyze your endpoint at multiple time points (e.g., 1, 4, 12, 24, 48 hours). |
| Incorrect Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the most effective and non-toxic concentration for your cells. |
| Compound Instability | Prepare fresh this compound solutions for each experiment. Protect stock solutions and treated cells from light. For experiments longer than 24 hours, consider replenishing the media with fresh this compound. |
| Low Cellular Uptake | Ensure cells are healthy and in the logarithmic growth phase. The efficiency of cellular uptake can be cell-type dependent. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
Issue 2: High Cell Toxicity Observed
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time. |
| Extended Incubation Time | Long-term exposure to even low concentrations of a compound can sometimes be toxic. Assess cell viability at multiple time points during your time-course experiment. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%). Include a vehicle control in your experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time with this compound
This protocol provides a framework for a time-course experiment to identify the optimal incubation period for this compound in your specific in vitro model.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) with serum
-
This compound
-
Appropriate solvent for this compound (e.g., sterile water or DMSO)
-
96-well plates
-
Reagents for your chosen endpoint assay (e.g., MTT reagent for cell viability)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound and dilute it in complete culture medium to your desired final concentration.
-
Treatment: Remove the existing medium from the cells and add the this compound-containing medium. Include untreated and vehicle control wells.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At the end of each incubation period, perform your desired assay (e.g., cell viability, gene expression analysis, etc.).
-
Data Analysis: Plot the results of your endpoint assay as a function of incubation time to determine the optimal duration for the desired effect.
Protocol 2: Cell Viability Assay (MTT Assay)
Procedure:
-
Following the incubation with this compound as described in Protocol 1, add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Western Blot for Apoptosis Markers (Bax/Bcl-2)
Procedure:
-
After the desired incubation time with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and analyze the Bax/Bcl-2 ratio.
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for this compound on Cell Viability (%)
| Concentration | 12 hours | 24 hours | 48 hours | 72 hours |
| Control | 100 ± 5 | 100 ± 6 | 100 ± 5 | 100 ± 7 |
| 1 µM | 98 ± 6 | 97 ± 5 | 95 ± 6 | 93 ± 8 |
| 10 µM | 95 ± 7 | 92 ± 6 | 88 ± 7 | 85 ± 9 |
| 25 µM | 92 ± 5 | 85 ± 8 | 75 ± 9 | 68 ± 10 |
| 50 µM | 88 ± 6 | 78 ± 7 | 65 ± 8 | 55 ± 11 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: this compound's role in mitigating oxidative stress signaling.
Caption: Decision tree for pre-treatment vs. co-treatment.
References
Technical Support Center: Overcoming Limitations of MnTMPyP in Clinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MnTMPyP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical model experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected or High Levels of Cytotoxicity in Cell Culture
Q: My cells are showing significant death after treatment with this compound, even at concentrations reported to be safe in the literature. What could be the cause?
A: Unexpected cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., water, PBS) might be the issue if not properly prepared or stored. Always prepare fresh vehicle controls for each experiment.
-
Contamination: Mycoplasma or bacterial contamination can induce cell death and confound results. Regularly test your cell cultures for contamination.[1][2]
-
Incorrect Concentration: Double-check your stock solution calculations and dilutions. It's advisable to verify the concentration of your stock solution spectrophotometrically.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and at an optimal density. Over-confluent or sparse cultures can be more susceptible to stress.[3]
-
Assay Interference: If you are using a colorimetric assay like MTT to assess viability, the color of this compound might interfere with the absorbance reading.[4] Run a control with this compound in media without cells to check for any direct reaction with the assay reagents. Consider using an alternative assay like the LDH assay, which measures lactate (B86563) dehydrogenase release from damaged cells.[5][6]
Issue 2: Inconsistent or Lack of Efficacy in Animal Models
Q: I am not observing the expected therapeutic effect of this compound in my animal model, despite using a previously reported dose and administration route. What should I do?
A: Inconsistent in vivo results can be frustrating. Consider the following troubleshooting steps:
-
Formulation and Stability: this compound is soluble in water.[7] Ensure your formulation is completely dissolved and sterile-filtered before administration. Prepare fresh solutions for each experiment, as the stability of the solution over time may vary.
-
Route of Administration: The bioavailability and efficacy of this compound can differ significantly depending on the administration route. Intravenous (IV) administration generally leads to higher and more immediate systemic exposure compared to intraperitoneal (IP) injection.[2] However, IP administration may be more convenient for repeated dosing.[2] Re-evaluate if the chosen route is optimal for your model and target tissue.
-
Dosing Regimen: A single dose may not be sufficient to achieve a sustained therapeutic effect. Multiple administrations might be necessary to maintain effective concentrations in the target tissue.[8] Consider performing a dose-response study to determine the optimal dosage for your specific model.
-
Animal Strain and Health: The genetic background and health status of your animals can influence their response to treatment. Ensure your animals are healthy and sourced from a reliable vendor.
-
Timing of Intervention: The therapeutic window for this compound can be narrow. The timing of administration relative to the induction of injury or disease is critical.[9]
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and use of this compound.
Q1: How should I prepare and store this compound solutions?
A: this compound is typically supplied as a solid. For in vitro experiments, stock solutions can be prepared by dissolving the compound in sterile, purified water or phosphate-buffered saline (PBS).[7] It is recommended to store stock solutions at -20°C and protect them from light. For in vivo studies, prepare fresh solutions on the day of the experiment and ensure sterility by filtering through a 0.22 µm filter.
Q2: What is the known toxicity profile of this compound?
A: The toxicity of this compound is dose-dependent.[10] While it has shown a good safety profile in many preclinical studies, high concentrations can lead to cytotoxicity. The specific toxic dose can vary significantly between different cell types and animal models. It is crucial to perform a dose-response study to determine the therapeutic window for your specific application.
Q3: Can this compound be administered orally?
A: While some studies have investigated the oral bioavailability of Mn porphyrins, it is generally considered to be low. For consistent and predictable systemic exposure in preclinical models, parenteral routes such as intravenous or intraperitoneal injection are more commonly used.[2]
Q4: What are the potential off-target effects of this compound?
A: While this compound is primarily known as a superoxide (B77818) dismutase (SOD) mimetic, it can have other effects on cellular signaling.[7] It has been reported to modulate the activity of signaling pathways such as NF-κB and PI3K/Akt.[11][12] Researchers should be aware of these potential off-target effects and consider them when interpreting their results. It has also been noted that some kinase inhibitors can have off-target effects by interacting with proteins other than their intended target.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| INS-1 | Hypoxanthine/Xanthine Oxidase | Not specified | 4- to 20-fold reduction in ROS | [14] |
| INS-1 | SIN-1 (NO donor) | Not specified | Up to 2-fold reduction in ROS | [14] |
| Human Pancreatic Islets | SIN-1 or Menadione | Not specified | Preserved islet viability | [14] |
| Rat Hippocampal Slices | Hypoxia and OGD | 2.5 µM and 25 µM | Neuroprotective effect, reduced cell death | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | Dose and Route | Key Findings | Reference |
| Mongolian Gerbils | Global Cerebral Ischemia | 3 mg/kg i.p. | Significant reduction in neurological score and neuronal damage | [8] |
| Rats | Renal Ischemia-Reperfusion | 5 mg/kg i.p. | Attenuated increase in serum creatinine (B1669602) and reduced inflammation | [16] |
| Rats | Renal Ischemia-Reperfusion | 5 mg/kg i.p. | Reduced oxidative stress and apoptosis | [9] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Superoxide Production using MitoSOX Red
This protocol is adapted from established methods for measuring mitochondrial reactive oxygen species (ROS).
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or the experimental insult for the desired duration.
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the MitoSOX stock solution to a final working concentration of 2-5 µM in pre-warmed HBSS or cell culture medium.
-
Remove the treatment medium from the cells and add the MitoSOX working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS or HBSS.
-
Analysis:
-
Flow Cytometry: Detach the cells, resuspend them in FACS buffer, and analyze them on a flow cytometer using the appropriate laser and filter settings for PE (phycoerythrin).
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX signal. A decrease in fluorescence in this compound-treated cells compared to untreated, insulted cells indicates a reduction in mitochondrial superoxide.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing cell viability.[4][17][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
PBS
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cytotoxicity).
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Diagram 1: this compound Experimental Workflow
Caption: A generalized workflow for in vitro and in vivo experiments with this compound.
Diagram 2: Oxidative Stress and NF-κB Signaling
Caption: this compound can inhibit the activation of the NF-κB signaling pathway by scavenging reactive oxygen species (ROS).
Diagram 3: PI3K/Akt Signaling Pathway and Potential this compound Interaction
Caption: this compound may indirectly modulate the PI3K/Akt pathway by reducing ROS-mediated inactivation of PTEN.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
MnTMPyP and its interaction with common lab reagents
Welcome to the technical support center for MnTMPyP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, is a cell-permeable small molecule that mimics the activity of the endogenous antioxidant enzyme, superoxide (B77818) dismutase (SOD). Its primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action helps to reduce oxidative stress within cells. The catalytic cycle involves the manganese center cycling between its Mn(III) and Mn(II) oxidation states.
Q2: What are the common applications of this compound in research?
Due to its ability to mitigate oxidative stress, this compound is widely used in various research models to study the role of reactive oxygen species (ROS) in cellular processes and disease. Common applications include:
-
Protecting cells from oxidative damage in models of ischemia-reperfusion injury.[1]
-
Investigating the role of superoxide in inflammatory responses.[2]
-
Studying the mechanisms of apoptosis (programmed cell death) induced by oxidative stress.[1]
-
As a tool to explore the signaling pathways involving reactive oxygen species.
Q3: What is the appearance of this compound in its solid form and in solution?
In its solid form, this compound is a black powder. When properly dissolved, it should form a clear solution with a color that can range from dark red to dark purple or dark blue.[3]
Handling, Storage, and Stability
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in your experimental medium. For aqueous applications, high-purity water can be used. For cell culture experiments, a common practice is to dissolve this compound in a sterile solvent like water or DMSO and then dilute it into the cell culture medium immediately before use.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: this compound powder should be stored at -20°C, protected from light and moisture.[3]
-
Stock Solutions: After reconstitution, it is best to aliquot the stock solution into single-use volumes and freeze them at -20°C.[3] Stock solutions are reported to be stable for up to 3 months under these conditions. Avoid repeated freeze-thaw cycles.[3]
Q6: How stable is this compound in aqueous solutions and cell culture media?
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare fresh solutions for each experiment. While specific stability data in common cell culture media like DMEM or RPMI-1640 is not extensively published, it is known that the complex composition of these media can affect the stability of dissolved compounds.[4] Therefore, it is advisable to add this compound to the culture medium immediately before starting the experiment.
Experimental Design and Execution
Q7: In which solvents can I dissolve this compound?
The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Water | 1 mg/mL | Sonication or gentle heating can aid dissolution.[3] |
| DMSO | Soluble (Specific quantitative data not readily available) | A common solvent for preparing concentrated stock solutions.[5][6] |
| Ethanol | Soluble (Specific quantitative data not readily available) | Can be used as a solvent, but ensure final concentration is not toxic to cells.[6] |
Q8: Are there any known incompatibilities with common lab reagents?
-
Reducing Agents (DTT, β-mercaptoethanol): While direct interaction studies are not widely published, strong reducing agents like DTT can potentially interact with the manganese center of this compound, affecting its catalytic activity. It is advisable to avoid the simultaneous presence of high concentrations of reducing agents and this compound if the goal is to study its SOD mimetic activity.
-
Buffers (HEPES, Tris): The choice of buffer can influence the activity of metalloenzymes.[7] HEPES is a zwitterionic buffer that is generally considered to be non-coordinating with metal ions.[8] Tris buffer, on the other hand, can chelate metal ions, which might affect the availability of the manganese center of this compound.[7] For studies on the catalytic activity of this compound, HEPES may be a more suitable buffer system.[7]
-
Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, can have weak estrogenic effects and may interfere with certain assays.[9][10] While direct incompatibility with this compound is not reported, for sensitive assays, using phenol red-free media is a good practice to reduce potential confounding factors.[9]
Troubleshooting Guide
Q9: I am observing a precipitate after dissolving this compound in my buffer or cell culture medium. What should I do?
Precipitation of this compound can be a common issue. Here are some possible causes and solutions:
-
Concentration Exceeds Solubility Limit: You might be attempting to make a solution that is too concentrated for the chosen solvent.
-
Solution: Try preparing a more dilute solution. Refer to the solubility table above.
-
-
High Ionic Strength of the Medium: Cell culture media and some buffers have high salt concentrations, which can promote the aggregation and precipitation of porphyrin compounds.[11]
-
Solution: When diluting a concentrated stock solution into your final medium, add it slowly while gently vortexing or swirling to ensure rapid and even dispersion.[12]
-
-
pH of the Solution: The solubility of porphyrins can be pH-dependent.
-
Solution: Ensure the pH of your buffer is within a range that favors the solubility of this compound.
-
-
Slow Dissolution: The compound may not have fully dissolved.
-
Solution: Gentle warming or sonication can help to fully dissolve the compound.[3]
-
Q10: The color of my this compound solution has changed. What does this indicate?
A change in the color of your this compound solution could indicate degradation or a change in the oxidation state of the manganese center. Porphyrin-based compounds are often light-sensitive, and exposure to light can lead to degradation.[3] If you observe a significant color change or the formation of a precipitate in your stock solution, it is best to discard it and prepare a fresh one.[11]
Q11: My cell viability assay (MTT or WST-1) is giving unexpected results in the presence of this compound. Why is this happening?
This compound contains manganese, which has been shown to interfere with tetrazolium-based cell viability assays like MTT and WST-1.[13] The manganese can directly interact with the tetrazolium salt and affect its reduction to formazan, leading to inaccurate readings.[13] This can result in a false decrease in cell viability.
-
Solution: If you are using this compound in your experiments, it is advisable to use a non-tetrazolium-based assay for assessing cell viability. Alternative methods include:
-
ATP-based assays (e.g., CellTiter-Glo®)
-
Live/Dead staining followed by fluorescence microscopy or flow cytometry[14]
-
Crystal violet staining
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.[3]
-
Sterilization: If the stock solution is prepared in water, it can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to 3 months.[3]
Protocol 2: Treatment of Cells with this compound
-
Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed, fresh cell culture medium. Mix well by gentle inversion.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period of time under standard cell culture conditions.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream assays.
Visualizations
Caption: Catalytic cycle of this compound as a superoxide dismutase (SOD) mimetic.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Decision guide for assay selection when using this compound.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Electrophysiological and Proteomic Analysis of the Effects of the Superoxide Dismutase Mimetic, this compound, on Synaptic Signalling Post-Ischemia in Isolated Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 10. promocell.com [promocell.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a metalloporphyrin-based superoxide dismutase/catalase mimetic, protects INS-1 cells and human pancreatic islets from an in vitro oxidative challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of MnTMPyP In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective performance of MnTMPyP against other common antioxidants. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in neurodegenerative disease and drug development.
This compound: A Potent SOD Mimetic in Neuroprotection
Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or this compound, is a cell-permeant mimetic of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[1] It also exhibits catalase-like activity.[2] Its primary mechanism of action involves scavenging superoxide radicals, thus mitigating oxidative stress, a key pathological event in many neurodegenerative diseases.[2][3]
Comparative Performance of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound in comparison to other widely used antioxidants, Trolox (a water-soluble analog of vitamin E) and N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (B108866). The data is compiled from various in vitro studies and neuronal models.
Table 1: Comparison of Neuroprotective Efficacy in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | This compound | Trolox | N-acetylcysteine (NAC) |
| Cell Viability | Significant increase in neuronal survival post-OGD.[4] | Demonstrates protection against OGD-induced cell death. | Shows protective effects by reducing neuronal damage.[5] |
| ROS Reduction | Effectively reduces superoxide levels.[1] | Scavenges free radicals, reducing oxidative stress.[6] | Increases intracellular glutathione levels, enhancing antioxidant capacity.[7] |
| Apoptosis Inhibition | Attenuates apoptosis following ischemic insults.[1] | Mitigates apoptotic pathways triggered by oxidative stress. | Reduces apoptosis in models of cerebral ischemia.[5] |
| Effective Concentration | 2.5 µM - 25 µM[8] | Typically in the µM to low mM range. | Typically in the mM range.[9] |
Table 2: Modulation of Key Neuroprotective Signaling Pathways
| Signaling Pathway | This compound | Trolox | N-acetylcysteine (NAC) |
| Nrf2 Activation | Limited direct evidence of Nrf2 activation; primarily acts as a direct ROS scavenger. | Can upregulate the Nrf2/HO-1 pathway.[6] | Can induce the expression of Nrf2-dependent antioxidant enzymes. |
| Anti-inflammatory Action | Attenuates the production of pro-inflammatory cytokines like TNF-α.[1] | Reduces the expression of inflammatory markers.[10] | Exhibits anti-inflammatory effects.[5] |
| Mitochondrial Protection | Protects against mitochondrial dysfunction induced by oxidative stress. | Preserves mitochondrial function. | Can improve mitochondrial dynamics.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in vitro.[12][13][14]
-
Preparation:
-
Culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.
-
Prepare an OGD medium (glucose-free DMEM or a balanced salt solution) and deoxygenate by bubbling with a 95% N₂ / 5% CO₂ gas mixture for at least 30 minutes in a hypoxic chamber.
-
-
OGD Induction:
-
Wash the neuronal cultures twice with the deoxygenated OGD medium.
-
Replace the culture medium with the deoxygenated OGD medium.
-
Place the culture plates in a hypoxic chamber (e.g., with a 95% N₂ / 5% CO₂ atmosphere) at 37°C for a duration of 30 minutes to 4 hours, depending on the desired severity of the insult.[12]
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original pre-conditioned, normoxic culture medium.
-
Return the plates to a standard cell culture incubator (95% air, 5% CO₂) for a desired period (e.g., 24-48 hours) to simulate reperfusion.
-
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS and filter-sterilize.
-
-
Assay Procedure:
-
Following the experimental treatment (e.g., post-OGD), remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS.
-
Reagent Preparation:
-
Prepare a stock solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in DMSO.
-
-
Staining and Measurement:
-
At the end of the experimental treatment, wash the cells with a warm buffer (e.g., HBSS).
-
Load the cells with the H2DCFDA probe (typically at a final concentration of 5-10 µM) in the warm buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein). An increase in fluorescence indicates higher levels of intracellular ROS.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[15]
-
Cell Lysis:
-
Following treatment, collect the cells and wash them with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (p-nitroaniline).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The cleavage of the pNA from the substrate by active caspase-3 results in a color change, and the absorbance is proportional to the caspase-3 activity.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Neuroprotection
The following diagram illustrates the key signaling pathways involved in oxidative stress-induced neurodegeneration and the points of intervention for this compound and other antioxidants.
Caption: Neuroprotective mechanisms of this compound and other antioxidants.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound in vitro.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by manganese superoxide dismutase (MnSOD) mimics: antioxidant effect and oxidative stress regulation in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the superoxide dismutase mimetic, this compound, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of N-acetylcysteine via inhibition of matrix metalloproteinase in a mouse model of transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson’s Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of N-acetyl cysteine on the mitochondrial dynamic imbalance in temporal lobe epilepsy: Possible role of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MnTMPyP and Other Superoxide Dismutase Mimetics in Preclinical Research
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of prominent superoxide (B77818) dismutase (SOD) mimetics.
Superoxide dismutase (SOD) mimetics are a class of synthetic compounds that catalytically convert superoxide radicals to hydrogen peroxide and molecular oxygen, mimicking the function of the endogenous SOD enzyme.[1] These small molecules, including MnTMPyP, offer therapeutic potential in a range of pathologies associated with oxidative stress, such as neurodegenerative diseases, inflammatory conditions, and radiation-induced tissue injury.[2][3] Their advantages over native SOD enzymes include lower molecular weight, greater stability, and improved cell permeability.[4] This guide provides a comparative overview of this compound and other notable SOD mimetics, with a focus on experimental data and methodologies to aid researchers in their selection and application.
Performance and Efficacy: A Quantitative Comparison
The efficacy of SOD mimetics is primarily determined by their catalytic rate constant for superoxide dismutation and their performance in various in vitro and in vivo models of oxidative stress. While direct comparative studies across all classes of SOD mimetics are limited, the available data provide valuable insights into their relative potency and therapeutic window.[5]
Manganese-based SOD mimetics are generally considered more therapeutically effective than their iron or copper-based counterparts due to their lower toxicity, higher catalytic activity, and increased stability in vivo.[1] Within this class, several distinct chemical scaffolds have been developed, each with unique physicochemical properties.
| SOD Mimetic Class | Compound Example | Catalytic Rate Constant (kcat) M⁻¹s⁻¹ | Key In Vitro/In Vivo Findings | References |
| Manganese Porphyrins | This compound | ~1.8 x 10⁷ | Reduces oxidative stress and apoptosis in renal ischemia-reperfusion.[6] Attenuates neuroinflammation. Protects against radiation-induced damage.[1] | [1][6] |
| MnTE-2-PyP⁵⁺ | ~4.8 x 10⁷ | Orally available with demonstrated efficacy in models of neurodegenerative disease and radiation-induced fibrosis.[7][8] | [7][8] | |
| MnTBAP | Variable (Acts as a broad-spectrum antioxidant) | Protects against diabetic complications and cisplatin-induced toxicity.[9] Its primary mechanism is debated, with evidence suggesting it is a potent peroxynitrite scavenger rather than a selective SOD mimetic.[9] | [9] | |
| Manganese Salen Complexes | EUK-134 | SOD and catalase-like activity | Neuroprotective in models of stroke and Parkinson's disease.[2] Reduces radiation-induced skin damage.[9] | [2][9] |
| Manganese Penta-azamacrocyclic Complexes | M40403 (Imisopasem) | ~1.2 x 10⁸ | Highly selective for superoxide.[10] Reduces inflammation and tissue damage in models of arthritis and inflammatory bowel disease.[11][12] | [10][11][12] |
| GC4419 (Avasopasem) | ~2 x 10⁷ | In clinical trials for reducing severe oral mucositis in head and neck cancer patients undergoing radiotherapy.[13][[“]] Selectively increases oxidative stress in cancer cells.[13] | [13][[“]] | |
| Nitroxides | Tempol (B1682022) | SOD-like activity | Reduces inflammation and oxidative stress in various models.[15][16] Has been investigated for its potential to mitigate radiation damage.[16] | [15][16] |
Mechanisms of Action: Signaling Pathways and Cellular Effects
The therapeutic effects of SOD mimetics extend beyond direct superoxide scavenging. They modulate various redox-sensitive signaling pathways, influencing cellular processes such as inflammation, apoptosis, and proliferation.
This compound , for instance, has been shown to protect against renal ischemia-reperfusion injury by reducing oxidative stress, inhibiting apoptosis, and decreasing the expression of pro-inflammatory cytokines like TNF-α.[6][17] In models of neuroinflammation, it can attenuate the production of inflammatory mediators in microglia.
dot
Caption: this compound signaling in renal ischemia-reperfusion injury.
In the context of cancer therapy, manganese porphyrins (MnPs) like MnBuOE have demonstrated a dual role. They protect normal tissues from radiation-induced damage by reducing oxidative stress and inhibiting pro-inflammatory pathways such as NF-κB and TGF-β.[13] Conversely, in cancer cells, they can exacerbate oxidative stress, leading to the inhibition of pro-survival pathways like NF-κB and HIF-1α, thereby enhancing the efficacy of radiation therapy.[13]
dot
Caption: Dual role of MnPs in radiation therapy.
Experimental Protocols: Key Methodologies
The evaluation of SOD mimetics relies on a set of standardized in vitro and in vivo assays. Below are outlines of key experimental protocols.
In Vitro SOD Activity Assay (Cytochrome c Reduction Assay)
This assay measures the ability of an SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Methodology:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, cytochrome c, and xanthine.
-
Add the SOD mimetic at various concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of inhibition of cytochrome c reduction is proportional to the SOD activity of the mimetic. The concentration of the mimetic that causes 50% inhibition (IC50) is determined.
dot
Caption: Workflow for SOD activity measurement.
In Vivo Model of Renal Ischemia-Reperfusion Injury
This model is used to assess the protective effects of SOD mimetics against kidney damage induced by a temporary interruption of blood flow.[6]
Methodology:
-
Anesthetize male Sprague-Dawley rats.
-
Induce renal ischemia by clamping both renal arteries for a defined period (e.g., 45 minutes).
-
Administer the SOD mimetic (e.g., this compound, 5 mg/kg, i.p.) or vehicle prior to or during ischemia.
-
Remove the clamps to allow reperfusion for a specified duration (e.g., 24 hours).
-
Collect blood and kidney tissue samples for analysis.
-
Assess kidney function by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Evaluate tissue damage through histological analysis (e.g., H&E staining) and markers of oxidative stress (e.g., malondialdehyde levels) and apoptosis (e.g., TUNEL assay, caspase-3 activity).[6]
Conclusion
This compound and other superoxide dismutase mimetics represent a promising class of therapeutic agents for a multitude of diseases rooted in oxidative stress. The choice of a specific mimetic for research or therapeutic development should be guided by its catalytic activity, selectivity, pharmacokinetic properties, and its demonstrated efficacy in relevant disease models. The experimental protocols and comparative data presented in this guide aim to provide a foundational resource for researchers in this dynamic field. Further comparative studies are warranted to fully elucidate the relative advantages of different SOD mimetic scaffolds in specific pathological contexts.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Superoxide Dismutases (SODs) and SOD Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of MnTMPyP and EUK-134 as SOD/Catalase Mimetics
In the field of antioxidant therapeutics, manganese-based superoxide (B77818) dismutase (SOD) mimetics have emerged as a promising class of compounds for combating oxidative stress-related pathologies. Among these, Mn(III) meso-tetrakis(N-methylpyridinium-2-yl)porphyrin (MnTMPyP) and the salen-manganese complex EUK-134 are two widely studied agents. Both exhibit dual SOD and catalase-like activities, enabling them to catalytically neutralize superoxide radicals and hydrogen peroxide. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Efficacy
Table 1: Effects on Reactive Oxygen Species (ROS) Levels
| Compound | Effect on Superoxide (O₂⁻) | Effect on Hydrogen Peroxide (H₂O₂) |
| This compound | Effectively reduced superoxide levels | Enhanced H₂O₂ formation |
| EUK-134 | Effectively reduced superoxide levels | Effectively reduced H₂O₂ levels |
Table 2: Effects on Cancer Cell Viability and Proliferation
| Compound (25 µM) | Effect on Viability of MCF-7 Cells | Effect on Viability of MDA-MB-231 Cells | Effect on Proliferation of Endothelial Cells |
| This compound | No significant effect | No significant effect | No significant effect[1] |
| EUK-134 | Significantly attenuated viability | Significantly attenuated viability | Decreased proliferation and viability[1] |
Table 3: Effects on Cancer Cell Migration and Adhesion
| Compound (25 µM) | Effect on Migration of MCF-7 Cells | Effect on Migration of MDA-MB-231 Cells | Effect on Adhesion of MDA-MB-231 Cells |
| This compound | No significant effect | No significant effect | No significant effect |
| EUK-134 | Markedly inhibited migration | Markedly inhibited migration | Reduced adhesion |
Table 4: Effects on NF-κB Signaling
| Compound | Effect on TNF-α-induced NF-κB Activity |
| This compound | Enhanced NF-κB activity[1] |
| EUK-134 | Reduced NF-κB activity[1] |
Mechanism of Action: A Tale of Two Mimetics
This compound and EUK-134, while both being SOD/catalase mimetics, exhibit distinct mechanisms and downstream cellular effects. The primary difference lies in their handling of hydrogen peroxide, a product of superoxide dismutation.
Caption: Contrasting mechanisms of this compound and EUK-134 in ROS metabolism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Superoxide and Hydrogen Peroxide Measurement
Caption: Workflow for measuring intracellular superoxide and hydrogen peroxide.
1. Dihydroethidium (DHE) Assay for Superoxide:
-
Principle: DHE is a cell-permeable dye that fluoresces blue. In the presence of superoxide, it is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.
-
Protocol:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with this compound, EUK-134, or vehicle control for a specified time.
-
The treatment medium is removed, and cells are washed with a suitable buffer (e.g., PBS).
-
A working solution of DHE (typically 10 µM) in a serum-free medium is added to the cells.
-
Cells are incubated in the dark at 37°C for 30 minutes.
-
The DHE solution is removed, and cells are washed again.
-
Fluorescence is measured using a fluorescence microscope or plate reader with excitation and emission wavelengths of approximately 518 nm and 606 nm, respectively.
-
2. Amplex® Red Assay for Hydrogen Peroxide:
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.
-
Protocol:
-
Cells are cultured and treated as described for the DHE assay.
-
A working solution containing Amplex® Red reagent (typically 50 µM) and HRP (typically 0.1 U/mL) in a reaction buffer is prepared.
-
The cell culture medium is collected, or cells are lysed to measure intracellular H₂O₂.
-
The sample is added to the Amplex® Red working solution.
-
The reaction is incubated in the dark at room temperature for 30 minutes.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.
-
Cell Viability, Proliferation, Migration, and NF-κB Activity Assays
Caption: Experimental workflow for assessing cellular responses.
3. MTT Assay for Cell Viability and Proliferation:
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with the compounds of interest.
-
After the incubation period, the medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm.
-
4. Transwell Migration Assay:
-
Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
-
Protocol:
-
Transwell inserts with a porous membrane are placed in the wells of a multi-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
A suspension of cells, pre-treated with this compound, EUK-134, or control, in a serum-free medium is added to the upper chamber of the insert.
-
The plate is incubated for a period that allows for cell migration (typically 12-24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
-
5. NF-κB Luciferase Reporter Assay:
-
Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. An increase in NF-κB activity leads to increased luciferase expression, which can be quantified by measuring the light produced upon the addition of a luciferase substrate.
-
Protocol:
-
Cells are transfected with an NF-κB luciferase reporter plasmid.
-
Transfected cells are treated with the test compounds and then stimulated with an NF-κB activator (e.g., TNF-α).
-
After stimulation, the cells are lysed.
-
The cell lysate is mixed with a luciferase assay reagent containing the substrate luciferin.
-
The luminescence produced is measured using a luminometer.
-
Conclusion
The comparative data indicate that while both this compound and EUK-134 are effective SOD mimetics, their differential handling of H₂O₂ leads to distinct biological outcomes. EUK-134, with its potent catalase activity, effectively reduces overall ROS levels, leading to the inhibition of cancer cell proliferation, migration, and inflammatory signaling. In contrast, the accumulation of H₂O₂ following treatment with this compound can lead to the activation of certain signaling pathways, such as NF-κB.
The choice between this compound and EUK-134 for research or therapeutic development will therefore depend on the specific biological context and the desired outcome. For applications requiring broad-spectrum ROS scavenging and cytoprotection, EUK-134 may be the more suitable candidate. However, in scenarios where the modulation of H₂O₂-dependent signaling is desired, this compound could be a valuable tool. This guide provides a foundational understanding of the comparative efficacy of these two important SOD/catalase mimetics, supported by detailed experimental protocols to aid in future research endeavors.
References
Unraveling the Double-Edged Sword: A Comparative Guide to MnTMPyP's Mechanism of Action in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of therapeutic compounds is paramount. Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), a synthetic superoxide (B77818) dismutase (SOD) mimetic, has garnered significant attention for its potential in modulating cellular redox environments. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visual pathway analysis to elucidate its multifaceted role in cancer, neuroblastoma, and endothelial cell lines.
At its core, this compound is designed to mimic the enzymatic activity of superoxide dismutase, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂). This action is critical in mitigating oxidative stress, a key player in a multitude of pathological conditions. However, the downstream effects of this catalytic activity, particularly the generation of H₂O₂, can lead to divergent outcomes—ranging from cytoprotection to cytotoxicity—depending on the cellular context and the presence of other redox-active species.
Comparative Performance of this compound and Alternatives
To provide a clear perspective on this compound's efficacy, this section summarizes its performance in comparison to other well-known SOD mimetics, EUK-134 and Tempol, across various cell lines. The data presented highlights the differential effects on cell viability, apoptosis, and reactive oxygen species (ROS) levels.
| Cell Line | Compound | Concentration | Effect on Cell Viability | Induction of Apoptosis | Modulation of ROS | Reference(s) |
| MCF-7 (Breast Cancer) | This compound | 25 µM | No significant effect | No significant effect | Upregulates NF-κB | [1] |
| EUK-134 | 25 µM | Inhibition | G2/M arrest | Downregulates NF-κB | [1] | |
| EUK-134 | 100 µM | Inhibition | Increased sub-G0 fraction (DNA fragmentation) | Downregulates NF-κB | [1] | |
| MDA-MB-231 (Breast Cancer) | This compound | 25 µM | No significant effect | No significant effect | Upregulates NF-κB | [1] |
| EUK-134 | 25 µM | Inhibition | G2/M arrest | Downregulates NF-κB | [1] | |
| EUK-134 | 100 µM | Inhibition | Increased sub-G0 fraction (DNA fragmentation) | Downregulates NF-κB | [1] | |
| SH-SY5Y (Neuroblastoma) | This compound | Not specified | Protective against MPP+-induced toxicity | - | Reduces MPP+-induced ROS | [2] |
| H₂O₂ | 50-100 µM | Reduction | Induces cell death | Increases ROS | [2] | |
| HUVEC (Endothelial) | This compound | 100 µM | Inhibits VEGF-induced migration | - | Implicated in oxidant-mediated signaling | [3] |
Delving into the Molecular Mechanisms: Signaling Pathways
The biological effects of this compound are intrinsically linked to its ability to modulate key signaling pathways that govern cellular fate. Below, we visualize the intricate signaling cascades influenced by this compound and oxidative stress in different cellular contexts.
This compound's Dual Role in Cancer Cell Signaling
In cancer cells, this compound can exhibit both antioxidant and pro-oxidant properties, leading to complex downstream signaling events. While its SOD mimetic activity can alleviate superoxide-driven proliferation, the resulting H₂O₂ can, under certain conditions, promote pathways involved in apoptosis.
References
A Comparative Analysis of MnTMPyP's Efficacy Across Multiple Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Superoxide (B77818) Dismutase Mimetic, MnTMPyP, in Preclinical Studies.
This guide provides a comprehensive cross-validation of the therapeutic effects of Manganese (III) tetrakis (1-methyl-4-pyridyl) porphyrin (this compound), a potent superoxide dismutase (SOD) mimetic, across a range of animal models of human diseases. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document aims to offer an objective resource for evaluating the preclinical potential of this compound and its standing relative to other therapeutic alternatives.
I. Comparative Efficacy of this compound in Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury, a common consequence of events like stroke and organ transplantation, is characterized by a surge of oxidative stress upon the restoration of blood flow. This compound has been extensively studied for its protective effects in this context.
Renal Ischemia-Reperfusion Injury
In a rat model of renal I/R, this compound has demonstrated significant protective effects. Treatment with this compound (5 mg/kg, intraperitoneally) 30 minutes before and 6 hours after inducing ischemia resulted in a marked improvement in kidney function and a reduction in cellular damage.[1]
| Parameter | Sham | I/R Vehicle | I/R + this compound |
| Serum Creatinine (B1669602) (mg/dL) | ~0.7 | ~4.5 | ~2.5 |
| Apoptotic Nuclei (per field) | <5 | ~25 | ~15 |
| TNF-α (pg/mL) | ~50 | ~200 | ~100 |
| Lipid Peroxidation (MDA, nmol/mg protein) | ~0.2 | ~0.8 | ~0.4 |
Table 1: Quantitative outcomes of this compound treatment in a rat model of renal ischemia-reperfusion injury. Data are approximate values derived from published studies.[1]
Cerebral Ischemia-Reperfusion Injury
In a Mongolian gerbil model of global cerebral ischemia, this compound showed neuroprotective effects. A single intraperitoneal dose of 3 mg/kg administered 30 minutes before occlusion led to a significant reduction in neurological deficits and neuronal damage. Notably, multiple administrations (30 minutes before, and 1 and 3 hours after occlusion) provided even greater neuroprotection.[2]
| Parameter | Sham | Ischemia | Ischemia + this compound (3 mg/kg, single dose) |
| Neurological Score | 0 | ~3.5 | ~1.5 |
| Spontaneous Motor Activity (counts/10 min) | ~300 | ~100 | ~200 |
| Viable CA1 Neurons (%) | 100 | ~30 | ~70 |
| Malondialdehyde (nmol/mg protein) | ~0.5 | ~1.2 | ~0.7 |
Table 2: Neuroprotective effects of this compound in a gerbil model of global cerebral ischemia. Data are approximate values derived from a published study.[2]
II. Neuroprotective Efficacy of this compound in a Parkinson's Disease Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease by inducing the degeneration of dopaminergic neurons in the substantia nigra. The neuroprotective potential of antioxidants is a key area of investigation in these models.[3][4][5]
While direct comparative studies of this compound with other SOD mimetics in the MPTP model are limited, its mechanism of action, centered on combating oxidative stress, aligns with the known pathology of the disease. Studies with other antioxidants have shown promise in this model. For instance, nicotinamide (B372718) has been shown to reverse MPTP-induced pathologies by reducing oxidative stress and neuroinflammation.[6] The activation of the Nrf2 pathway, a key regulator of endogenous antioxidant responses, is a promising therapeutic target in Parkinson's disease.[7][8][9][10]
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the studies of this compound.
Renal Ischemia-Reperfusion Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (175–220 g) are typically used.[1]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. Ischemia is induced by bilaterally clamping the renal arteries for a defined period (e.g., 45 minutes). Reperfusion is initiated by removing the clamps.
-
This compound Administration: this compound is dissolved in saline and administered via intraperitoneal injection at a specified dose (e.g., 5 mg/kg). The timing of administration is critical, often given before ischemia and during reperfusion.
-
Outcome Assessment:
-
Kidney Function: Blood samples are collected to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels.
-
Histology: Kidney tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tubular damage.
-
Oxidative Stress Markers: Tissue homogenates are used to measure markers of oxidative stress such as malondialdehyde (MDA) for lipid peroxidation.
-
Apoptosis: Apoptotic cells are detected in tissue sections using methods like the TUNEL assay.
-
Inflammatory Markers: Levels of pro-inflammatory cytokines like TNF-α are measured in serum or tissue homogenates using ELISA.
-
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[3][4]
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal injections. A common regimen involves multiple injections over a single day (e.g., four injections of 20 mg/kg at 2-hour intervals).
-
This compound (or other antioxidant) Administration: The therapeutic agent is typically administered before, during, or after the MPTP injections to assess its protective effects.
-
Outcome Assessment:
-
Behavioral Testing: Motor function is assessed using tests like the open field test (measuring spontaneous activity) and the rotarod test (assessing balance and coordination).
-
Neurochemical Analysis: The striatum is dissected, and levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its ability to scavenge superoxide radicals, thereby mitigating oxidative stress and its downstream consequences, including apoptosis and inflammation.
Caption: this compound's mechanism in I/R injury.
Caption: Workflow for renal I/R studies.
Caption: this compound's role in neuronal apoptosis.
V. Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for conditions characterized by significant oxidative stress, particularly ischemia-reperfusion injury. Its ability to mitigate cellular damage, reduce inflammation, and inhibit apoptosis has been demonstrated across multiple animal models. While direct comparative data with other SOD mimetics is still emerging, the consistent positive outcomes position this compound as a strong candidate for further investigation and potential clinical development. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at further elucidating its therapeutic potential and comparative efficacy.
References
- 1. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of MnTMPyP and Endogenous Superoxide Dismutase Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular battle against oxidative stress, the dismutation of the superoxide (B77818) radical (O₂⁻) is a critical defense mechanism. This vital reaction is catalyzed by a family of endogenous enzymes known as superoxide dismutases (SODs). Concurrently, synthetic molecules have been developed to mimic this activity, with manganese (III) meso-tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) emerging as a prominent superoxide dismutase mimetic. This guide provides a comprehensive comparison of this compound and endogenous SODs, focusing on their catalytic activity, mechanism of action, cellular localization, and the experimental protocols used for their evaluation.
Quantitative Comparison of Catalytic Activity
The efficacy of both endogenous SODs and this compound in catalyzing the dismutation of superoxide can be quantitatively compared using their catalytic rate constants (kcat). This value represents the number of substrate molecules each active site of the enzyme or mimetic can convert into product per unit time.
| Parameter | This compound | Endogenous SODs |
| Catalytic Rate Constant (kcat) | log kcat ≈ 7.79 M⁻¹s⁻¹[1] | MnSOD (SOD2): kcat ≈ 4 x 10⁴ s⁻¹[2][3][4] CuZnSOD (SOD1): kcat is diffusion-controlled, approaching 10⁹ M⁻¹s⁻¹ |
| Mechanism | Redox cycling of the central manganese ion (Mn³⁺ ↔ Mn²⁺) to catalyze the dismutation of superoxide.[5][6] | MnSOD: Utilizes a manganese cofactor that cycles between Mn³⁺ and Mn²⁺ oxidation states. CuZnSOD: Employs a copper cofactor that cycles between Cu²⁺ and Cu⁺, with a zinc ion providing structural stability. |
| Cellular Localization | Lipophilicity-dependent, can be directed to mitochondria.[5] | MnSOD: Exclusively located in the mitochondrial matrix.[3][4] CuZnSOD: Primarily found in the cytoplasm, mitochondrial intermembrane space, and nucleus. |
Mechanism of Action: A Tale of Two Catalysts
Both endogenous SODs and this compound operate through a cyclical redox mechanism to convert two molecules of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
Endogenous Superoxide Dismutases:
-
Manganese Superoxide Dismutase (MnSOD or SOD2): Located in the mitochondrial matrix, MnSOD is crucial for detoxifying superoxide generated by the electron transport chain. Its catalytic cycle involves the alternate reduction and oxidation of the manganese ion at its active site.[3][4]
-
Copper-Zinc Superoxide Dismutase (CuZnSOD or SOD1): This isoform is predominantly found in the cytoplasm and the mitochondrial intermembrane space. The catalytic activity resides with the copper ion, which cycles between Cu²⁺ and Cu⁺ states, while the zinc ion plays a structural role, stabilizing the enzyme.
This compound:
As a synthetic mimetic, this compound replicates the catalytic core of MnSOD. The central manganese ion in the porphyrin ring acts as the redox-active center. It efficiently catalyzes the dismutation of superoxide by cycling between its Mn(III) and Mn(II) oxidation states. The positively charged pyridyl groups on the porphyrin periphery are thought to electrostatically guide the negatively charged superoxide anion to the catalytic manganese center, enhancing its efficiency.[5][7]
Signaling and Experimental Workflow
The interplay between oxidative stress, superoxide, and the protective roles of endogenous SODs and this compound can be visualized in the following signaling pathway.
Caption: Intervention of SODs and this compound in the oxidative stress cascade.
The experimental evaluation of SOD and SOD mimetic activity is crucial for understanding their efficacy. A typical workflow for comparing their activities is outlined below.
Caption: A generalized experimental workflow for assessing superoxide dismutase activity.
Experimental Protocols
Accurate assessment of SOD and SOD mimetic activity is fundamental for comparative studies. The following are detailed protocols for two commonly employed assays.
Cytochrome c Reduction Assay
This assay measures the inhibition of cytochrome c reduction by superoxide. SOD or a mimetic competes with cytochrome c for superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8) containing 0.1 mM EDTA
-
Cytochrome c (from horse heart) solution (10 mg/mL in buffer)
-
Xanthine solution (5 mM in buffer)
-
Xanthine oxidase solution (0.1 units/mL in buffer)
-
Sample (endogenous SOD or this compound solution)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of potassium phosphate buffer
-
100 µL of cytochrome c solution
-
50 µL of xanthine solution
-
Variable concentrations of the sample (or buffer for the control)
-
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to the rate of absorbance change.
-
Calculate the percentage of inhibition of cytochrome c reduction for each sample concentration compared to the control (no sample).
-
The concentration of the sample that causes 50% inhibition (IC50) is a measure of its SOD activity.
Nitroblue Tetrazolium (NBT) Assay
This method relies on the competition between NBT and the SOD/mimetic for superoxide radicals. The reduction of NBT by superoxide forms a colored formazan (B1609692) product that can be measured spectrophotometrically.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
NBT solution (1 mg/mL in buffer)
-
Xanthine solution (5 mM in buffer)
-
Xanthine oxidase solution (0.1 units/mL in buffer)
-
Sample (endogenous SOD or this compound solution)
-
Spectrophotometer capable of reading at 560 nm
Procedure:
-
In a microplate well or cuvette, prepare a reaction mixture containing:
-
100 µL of potassium phosphate buffer
-
20 µL of NBT solution
-
20 µL of xanthine solution
-
Variable concentrations of the sample (or buffer for the control)
-
-
Start the reaction by adding 20 µL of xanthine oxidase solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction for each sample concentration relative to the control.
-
Determine the IC50 value as a measure of SOD activity.
Conclusion
Both endogenous superoxide dismutases and the synthetic mimetic this compound are highly effective catalysts for the dismutation of superoxide radicals, a key process in mitigating oxidative stress. While endogenous SODs are the cell's natural and highly efficient defense, with CuZnSOD operating at a near diffusion-controlled rate, this compound offers a promising therapeutic alternative. Its ability to be targeted to specific cellular compartments, such as the mitochondria, provides a strategic advantage in combating localized oxidative damage. The choice between relying on endogenous defenses and supplementation with mimetics like this compound will depend on the specific research or clinical context, with a thorough understanding of their comparative activities and mechanisms being paramount for informed decision-making in the fields of drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic properties of human manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol regulation by Mn porphyrins, commonly known as SOD mimics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Peroxynitrite Scavenging Activity of MnTMPyP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxynitrite (ONOO⁻) scavenging activity of Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) against other notable peroxynitrite scavengers. The information presented herein is supported by experimental data to assist researchers in selecting appropriate tools for studying and mitigating nitroxidative stress.
Peroxynitrite is a potent reactive nitrogen species implicated in a wide array of pathological conditions. It is formed from the near diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). Due to its high reactivity, peroxynitrite can inflict cellular damage by oxidizing and nitrating lipids, proteins, and DNA. Consequently, the development and characterization of effective peroxynitrite scavengers are of significant interest in therapeutic and research applications.
Quantitative Comparison of Peroxynitrite Scavenging Activity
The efficacy of a peroxynitrite scavenger is often quantified by its second-order rate constant (k), which describes the speed of the reaction between the scavenger and peroxynitrite. A higher rate constant indicates a more efficient scavenger. The following table summarizes the rate constants for this compound and other relevant compounds.
| Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | log k | Reference(s) |
| This compound Isomers | |||
| MnTM-2-PyP | 1.85 x 10⁷ | 7.27 | [1] |
| MnTM-3-PyP | 3.82 x 10⁶ | 6.58 | [1] |
| MnTM-4-PyP (this compound) | 4.33 x 10⁶ | 6.64 | [1] |
| Other Porphyrin-Based Scavengers | |||
| MnTE-2-PyP | 3.63 x 10⁷ | 7.56 | [2] |
| MnTBAP (Pure) | 1.15 x 10⁵ | 5.06 | [1][2] |
| Endogenous Antioxidants | |||
| Glutathione (B108866) (GSH) | ~5 x 10³ | 3.70 | [3] |
| Monohydroascorbate (Vitamin C) | 1.5 x 10⁶ (at 37°C, pH 5.8) | 6.18 | [4] |
| Enzymatic Scavenger | |||
| Glutathione Peroxidase (GPx) (reduced form) | 8.0 x 10⁶ (per tetramer) | 6.90 | [5][6] |
Key Takeaways:
-
The ortho isomer of this compound, MnTM-2-PyP, exhibits the highest peroxynitrite scavenging activity among the three isomers, reacting approximately 4 to 5 times faster than the meta (MnTM-3-PyP) and para (MnTM-4-PyP) isomers.[1]
-
MnTE-2-PyP is a more potent peroxynitrite scavenger than this compound, with a rate constant roughly an order of magnitude higher.[2]
-
While often considered a superoxide dismutase (SOD) mimetic, pure MnTBAP is a significantly less effective peroxynitrite scavenger compared to this compound and MnTE-2-PyP.[1][2]
-
Endogenous antioxidants like glutathione have considerably lower rate constants for direct reaction with peroxynitrite compared to the manganese porphyrins.[3] Ascorbic acid, however, shows a notable scavenging rate.[4]
-
The enzyme glutathione peroxidase is a highly efficient scavenger of peroxynitrite.[5][6]
Signaling Pathway of Peroxynitrite Formation and Scavenging
The following diagram illustrates the formation of peroxynitrite from superoxide and nitric oxide, its subsequent scavenging by compounds like this compound, and the prevention of downstream cellular damage, such as the formation of 3-nitrotyrosine (B3424624).
Caption: Peroxynitrite formation, scavenging by this compound, and cellular damage.
Experimental Protocols
Direct Measurement of Peroxynitrite Scavenging by Stopped-Flow Spectrophotometry
This method allows for the direct measurement of the reaction kinetics between a scavenger and peroxynitrite by monitoring the decay of peroxynitrite's characteristic absorbance.
Materials:
-
Peroxynitrite stock solution (in 0.1 M NaOH)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Scavenger stock solution (e.g., this compound) dissolved in an appropriate solvent
-
Stopped-flow spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a fresh solution of peroxynitrite in phosphate buffer. The concentration should be determined spectrophotometrically just before use by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
Prepare a solution of the scavenger in phosphate buffer at a concentration at least 10-fold higher than the peroxynitrite concentration to ensure pseudo-first-order conditions.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the peroxynitrite solution and the other with the scavenger solution.
-
Set the spectrophotometer to monitor the decay of absorbance at 302 nm.
-
Rapidly mix the two solutions (1:1 v/v).
-
Record the change in absorbance over time. The decay of peroxynitrite is typically complete within a few seconds.
-
-
Data Analysis:
-
Fit the kinetic trace of the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the scavenger.
-
Caption: Workflow for stopped-flow spectrophotometry analysis.
Indirect Assessment of Peroxynitrite Scavenging using a Fluorescent Probe
This method utilizes a fluorescent probe that reacts with peroxynitrite to produce a fluorescent product. The scavenging activity is determined by the inhibition of this fluorescence in the presence of a scavenger.
Materials:
-
Fluorescent probe (e.g., Dihydrorhodamine 123)
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
Scavenger (e.g., this compound) at various concentrations
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
In a 96-well plate, add the fluorescent probe solution and different concentrations of the scavenger.
-
Initiate the reaction by adding peroxynitrite or a peroxynitrite donor.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the oxidized probe.
-
A decrease in fluorescence intensity in the presence of the scavenger indicates its peroxynitrite scavenging activity.
-
The IC₅₀ value (the concentration of scavenger that inhibits 50% of the fluorescence signal) can be calculated to quantify the scavenging potency.
Detection of 3-Nitrotyrosine Formation
The formation of 3-nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage. A reduction in 3-nitrotyrosine levels in the presence of a scavenger provides evidence of its peroxynitrite scavenging activity in a biological system.
Methods:
-
Western Blotting: Treat cells or tissues with an inducer of nitroxidative stress with or without the scavenger. Prepare protein lysates and perform western blotting using an antibody specific for 3-nitrotyrosine.
-
ELISA: Use a sandwich ELISA kit to quantify the amount of 3-nitrotyrosine in protein lysates from treated and untreated samples.
-
Immunohistochemistry: Fix and embed tissue samples and use an antibody against 3-nitrotyrosine to visualize its localization and abundance.
By employing these methodologies and referencing the provided quantitative data, researchers can make informed decisions regarding the use of this compound and other compounds for their studies on peroxynitrite-mediated cellular processes.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sfrbm.org [sfrbm.org]
- 4. Rapid scavenging of peroxynitrous acid by monohydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic study of the reaction of glutathione peroxidase with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MnTMPyP and Other Therapeutic Agents for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of MnTMPyP, a superoxide (B77818) dismutase (SOD) and catalase mimetic, against other promising antioxidant compounds in the context of neurodegenerative diseases. The following sections present a comprehensive analysis of their performance based on preclinical experimental data, detailed methodologies of key experiments, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.
Executive Summary
Oxidative stress is a well-established pathological hallmark in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defense mechanisms, leading to neuronal damage and cell death. Consequently, therapeutic strategies aimed at mitigating oxidative stress have garnered significant attention. This guide focuses on this compound and compares its efficacy with three other notable antioxidant compounds: MitoQ, EUK-134, and Tempol.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and its alternatives across various models of neurodegeneration.
Global Cerebral Ischemia
| Therapeutic Agent | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mongolian Gerbils | 3 mg/kg i.p. | Significantly reduced neurological score, spontaneous motor activity, and CA1 pyramidal neuronal damage. Attenuated increased malondialdehyde levels and inhibited DNA fragmentation. | [1] |
| EUK-134 | Piglet Model of Hypoxia-Ischemia | Not specified | Increased neuronal viability in the putamen from 12% to 41% and in the caudate nucleus from 54% to 78%. | [2] |
Alzheimer's Disease
| Therapeutic Agent | Animal Model | Dosage | Key Findings | Reference |
| MitoQ | 3xTg-AD Mice | 100 µM in drinking water for 5 months | Prevented cognitive deficits, decreased oxidative stress (GSH/GSSG ratios, malondialdehyde levels), astrogliosis, and caspase-3/7 activity. Reduced Aβ42 immunoreactivity. | [3] |
| MitoQ | Aged 3xTg-AD Mice | Not specified (5 months treatment) | Improved memory retention, reduced brain oxidative stress, synapse loss, astrogliosis, microglial cell proliferation, Aβ accumulation, caspase activation, and tau hyperphosphorylation. Significantly increased lifespan. | [4] |
| EUK-134 | Rat Model of D-Galactose-Induced Aging | 5 mg/kg i.a. for 42 days | Significantly reversed spatial memory deficits, brain weight loss, and reduced cerebral cortex thickness. Decreased oxidative stress markers and improved cholinergic function. | [5] |
Parkinson's Disease
| Therapeutic Agent | Animal Model | Dosage | Key Findings | Reference |
| MitoQ | MPTP Mouse Model | 4 mg/kg/day | Protected against the loss of dopaminergic neurons and terminals in the nigrostriatum. Reversed the loss of dopamine (B1211576) and its metabolites and improved behavioral activities. | [6] |
| Tempol | 6-OHDA Mouse Model | Not specified | Protected against 6-OHDA-induced cell and dopamine metabolite loss in the striatum. Reduced rotational behavior elicited by d-amphetamine. | [7] |
| EUK-134 | Paraquat-induced Mouse Model | Not specified | Prevented the loss of nigral dopaminergic neurons by inhibiting the activation of JNK-mediated apoptosis. | [8] |
Amyotrophic Lateral Sclerosis (ALS)
| Therapeutic Agent | Animal Model | Dosage | Key Findings | Reference |
| MitoQ | SOD1 G93A Mouse Model | 500 µM in drinking water | Improved muscular strength, delayed the decline of mitochondrial function in the spinal cord and quadriceps. Reduced markers of oxidative stress and pathological signs. Prolonged lifespan by approximately 6%. | [9][10] |
| EUK-134 | Mouse ALS Model | Not specified | Reduced levels of oxidative stress and prolonged survival. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate critical evaluation and replication.
Global Cerebral Ischemia Model (this compound)
-
Animal Model: Male Mongolian gerbils (60-70g).
-
Induction of Ischemia: Bilateral carotid artery occlusion for 5 minutes.
-
Drug Administration: this compound (3 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the occlusion. A multiple-dose regimen involved additional administrations at 1 and 3 hours after occlusion.
-
Behavioral Assessment: Neurological scores and spontaneous motor activity were evaluated.
-
Histological Analysis: The number of viable hippocampal CA1 neurons was counted.
-
Biochemical Analysis: Levels of malondialdehyde (a marker of lipid peroxidation), and the activities of superoxide dismutase (SOD) and catalase were measured in brain tissue. DNA fragmentation was assessed using the TUNEL assay.[1]
Alzheimer's Disease Model (MitoQ)
-
Animal Model: Female triple-transgenic Alzheimer's disease (3xTg-AD) mice.
-
Drug Administration: MitoQ (100 µM) was administered ad libitum in the drinking water for 5 months, starting at 2 months of age.
-
Cognitive Assessment: Morris water maze was used to evaluate spatial learning and memory.
-
Biochemical Analysis: Brain tissue was analyzed for oxidative stress markers (GSH/GSSG ratio, malondialdehyde), astrogliosis (GFAP), apoptosis (caspase-3/7 activity), and amyloid-beta (Aβ42) immunoreactivity.[3]
Parkinson's Disease Model (MitoQ)
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
-
Drug Administration: MitoQ (4 mg/kg/day) was administered to the mice.
-
Neurochemical Analysis: Levels of dopamine and its metabolites were measured in the striatum.
-
Histological Analysis: The number of dopaminergic neurons and terminals in the nigrostriatal pathway was assessed.
-
Behavioral Assessment: Motor function was evaluated.[6]
ALS Model (MitoQ)
-
Animal Model: SOD1 G93A transgenic mice.
-
Drug Administration: MitoQ (500 µM) was provided in the drinking water starting from the onset of early neurodegeneration symptoms.
-
Functional Assessment: Muscular strength was evaluated.
-
Biochemical and Pathological Analysis: Mitochondrial function in the spinal cord and quadriceps muscles was assessed. Markers of oxidative stress and pathological signs of the disease were also analyzed.
-
Survival Analysis: The lifespan of the treated mice was recorded.[9][10]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and its alternatives exert their neuroprotective effects.
This compound: SOD and Catalase Mimetic Action
Caption: this compound acts as a dual SOD/catalase mimetic to neutralize ROS.
MitoQ: Mitochondria-Targeted Antioxidant Pathway
Caption: MitoQ targets mitochondria to reduce ROS and activate Nrf2 signaling.
EUK-134: SOD/Catalase Mimetic and Anti-apoptotic Action
Caption: EUK-134 reduces oxidative stress and inhibits pro-apoptotic signaling.
Tempol: SOD Mimetic and NF-κB Modulation
Caption: Tempol scavenges superoxide and modulates the NF-κB inflammatory pathway.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound and other antioxidant agents in combating neurodegeneration. This compound demonstrates robust neuroprotective effects in models of cerebral ischemia. MitoQ shows significant promise in Alzheimer's, Parkinson's, and ALS models, largely attributed to its ability to target mitochondrial oxidative stress. EUK-134 exhibits broad-spectrum neuroprotection by not only scavenging ROS but also by inhibiting key apoptotic pathways. Tempol effectively reduces oxidative stress and neuroinflammation, showing particular promise in models of Parkinson's disease.
While these findings are encouraging, it is crucial to note that these are preclinical data, and the translation of these results to clinical efficacy in humans requires further investigation. The detailed experimental protocols and mechanistic insights provided herein are intended to aid researchers in designing future studies to further validate and compare these promising therapeutic candidates for the treatment of neurodegenerative diseases.
References
- 1. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal neuroprotection from neonatal hypoxia-ischemia in piglets by antioxidant treatment with EUK-134 or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcep.org [ijcep.org]
- 6. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of TEMPOL in central and peripheral nervous system models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Antioxidants and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. neuronewsinternational.com [neuronewsinternational.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of MnTMPyP and Other Antioxidants for Therapeutic Development
For researchers and drug development professionals, selecting the appropriate antioxidant compound is a critical decision driven by mechanism of action, efficacy, and bioavailability. This guide provides a detailed comparison of Manganese (III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) against other prominent synthetic antioxidants. We delve into their comparative performance, supported by experimental data, and elucidate the cellular pathways they modulate.
Introduction to this compound and Superoxide (B77818) Dismutase (SOD) Mimetics
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cancer, and inflammatory conditions.[1][2] Superoxide dismutases (SODs) are the first line of enzymatic defense against oxidative stress, catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2][3]
Synthetic SOD mimetics have been developed to replicate this crucial function, offering therapeutic advantages over native enzymes due to their smaller size, greater stability, and longer half-life.[1][2] this compound is a prominent member of the manganese-porphyrin class of SOD mimetics.[1] These manganese-based compounds are often favored for their low toxicity, high catalytic activity, and stability in vivo compared to iron or copper-based counterparts.[1] This guide compares this compound with other classes of SOD mimetics and antioxidants, including Mn Salen complexes (EUK-134), nitroxides (Tempol), and mitochondria-targeted antioxidants (MitoQ).
Mechanism of Action: The Catalytic Cycle
The primary mechanism for manganese-based SOD mimetics, including this compound, involves a redox cycle where the manganese center alternates between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to neutralize superoxide radicals.[1][4]
-
Reduction Step: The Mn(III) center is reduced to Mn(II) by one molecule of superoxide (O₂•⁻), producing oxygen (O₂).
-
Oxidation Step: The Mn(II) center is then oxidized back to Mn(III) by a second superoxide molecule, which, upon protonation, forms hydrogen peroxide (H₂O₂).[4]
This catalytic process allows a single molecule of the mimetic to neutralize numerous superoxide radicals.
Comparative Performance Data
The efficacy of an antioxidant is determined by its ability to neutralize specific reactive species and protect cells from damage. The following tables summarize quantitative data comparing this compound to other well-characterized antioxidants.
Table 1: In Vitro Antioxidant Activity
| Compound | Class | Primary Target | SOD-like Activity (kcat, M-1s-1) | Catalase-like Activity | Peroxynitrite Scavenging | Ref. |
| This compound | Mn-Porphyrin | O₂•⁻, ONOO⁻ | ~4.7 x 10⁷ | Yes | Yes | [1] |
| MnTE-2-PyP | Mn-Porphyrin | O₂•⁻, ONOO⁻ | ~1.2 x 10⁸ | Yes | Yes | [5] |
| EUK-134 | Mn-Salen | O₂•⁻, H₂O₂ | Reported | Yes | Not primary | |
| Tempol (B1682022) | Nitroxide | O₂•⁻ | ~1.3 x 10⁵ | No | No | [6][7] |
| MitoQ | Ubiquinone | Mitochondrial ROS | Indirect | No | No | [8][9] |
Note: Catalytic rate constants (kcat) can vary based on the assay conditions. The values presented are for comparative purposes.
Table 2: In Vivo Efficacy in Disease Models
| Compound | Model | Key Findings | Ref. |
| This compound | Renal Ischemia-Reperfusion | Reduced serum creatinine, apoptosis, TNF-α, and lipid peroxidation.[10] | [10] |
| Global Cerebral Ischemia | Attenuated neurological score, motor deficits, and DNA fragmentation.[11] | [11] | |
| MnTE-2-PyP | Chronic Hypoxia-Induced Pulmonary Hypertension | Attenuated pulmonary hypertension and vascular remodeling.[5] | [5] |
| EUK-134 | Breast Cancer Cells | Decreased endothelial cell proliferation and viability. | |
| Tempol | Inflammatory Pain (mice) | Reduced mechanical and thermal hyperalgesia and paw edema.[7] | [7] |
| Obese Zucker Rats | Augmented upper airway muscle activity. | ||
| MitoQ | Middle-Aged Men (Human Study) | Mildly suppressed skeletal muscle mitochondrial H₂O₂ levels.[8] | [8] |
| Melanoma & Lung Cancer (mice) | No significant impact on tumor progression as a monotherapy.[12][13] | [12][13] |
Modulation of Cellular Signaling Pathways
Antioxidant compounds do not merely scavenge ROS; they influence complex signaling cascades that determine cell fate. This compound has been shown to modulate pathways involved in apoptosis, inflammation, and the endogenous antioxidant response.
Apoptosis Signaling
In a model of renal ischemia-reperfusion injury, this compound demonstrated a protective effect by reducing apoptosis.[10] It achieved this not by increasing the anti-apoptotic protein Bcl-2, but by decreasing the expression of pro-apoptotic factors like Bax and FasL, ultimately leading to reduced caspase-3 activation.[10]
Inflammatory Signaling
Oxidative stress is a potent trigger for inflammation. This compound can attenuate the inflammatory response by reducing levels of pro-inflammatory cytokines. For instance, in renal ischemia-reperfusion, this compound treatment significantly attenuated the increase in serum TNF-α levels.[10] This effect is likely downstream of its primary ROS-scavenging activity.
Endogenous Antioxidant Response
Interestingly, this compound can also modulate the cell's own antioxidant systems. In primary cortical neurons, pretreatment with this compound led to an increase in the protein levels of SOD2 (manganese superoxide dismutase), the primary mitochondrial SOD.[14] This was paralleled by an induction of Sirtuin 3 (Sirt3), a mitochondrial deacetylase known to activate SOD2.[14] This suggests this compound not only acts as a direct scavenger but may also bolster the cell's intrinsic antioxidant defenses.
Experimental Protocols
Detailed and reproducible methodologies are paramount for comparative studies. Below are protocols for key experiments cited in this guide.
Protocol 1: Measurement of Superoxide Levels via Lucigenin-Enhanced Chemiluminescence
-
Objective: To quantify superoxide (O₂•⁻) production in tissue homogenates.
-
Principle: Lucigenin reacts with O₂•⁻ to produce a chemiluminescent signal that can be measured with a luminometer.
-
Procedure (adapted from[10]):
-
Kidney tissue is homogenized in a modified Krebs-HEPES buffer.
-
An aliquot of the homogenate (e.g., 50 µg of protein) is added to a scintillation vial containing the buffer.
-
The vial is placed in a luminometer to measure background chemiluminescence.
-
Lucigenin (5 µM final concentration) is injected into the vial.
-
Chemiluminescence is measured for a defined period (e.g., 10 minutes).
-
Data are expressed as relative light units (RLU) per milligram of protein.
-
Specificity can be confirmed by adding native SOD, which should quench the signal.
-
Protocol 2: Assessment of Apoptosis via Caspase-3 Activation Assay
-
Objective: To measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Procedure (adapted from[10]):
-
Tissue lysates are prepared according to the manufacturer's instructions for a colorimetric caspase-3 assay kit.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are loaded into a 96-well plate.
-
The caspase-3 substrate (e.g., DEVD-pNA) is added to each well.
-
The plate is incubated at 37°C for 1-2 hours.
-
The cleavage of the substrate by active caspase-3 releases pNA, which produces a yellow color.
-
The absorbance is read at 405 nm using a microplate reader.
-
Activity is expressed as fold-change relative to a control group.
-
Protocol 3: Experimental Workflow for In Vivo Ischemia-Reperfusion Model
This workflow outlines the key steps in an animal study designed to test the efficacy of a therapeutic agent like this compound.
Summary and Conclusion
This compound stands as a potent and versatile antioxidant, demonstrating efficacy in models of both acute and chronic oxidative stress. Its strength lies in its dual function as a superoxide and peroxynitrite scavenger, coupled with its ability to modulate key cellular pathways governing apoptosis and inflammation.
-
Compared to other Mn-Porphyrins (e.g., MnTE-2-PyP): Efficacy is often comparable, with differences in charge and lipophilicity affecting bioavailability and tissue distribution.[4]
-
Compared to Mn-Salen complexes (EUK-134): this compound is primarily an SOD mimetic with some peroxynitrite activity, whereas EUK-134 is notable for possessing both SOD and catalase-like activity, allowing it to neutralize H₂O₂ as well. The choice between them may depend on whether H₂O₂ is a key pathological driver in the disease model.
-
Compared to Tempol: Tempol is a less potent SOD mimetic but has shown broad efficacy in models of inflammation and metabolic syndrome.[6] Its mechanism is distinct as a redox-cycling nitroxide.
-
Compared to MitoQ: MitoQ's key advantage is its specific targeting of mitochondria, the primary source of cellular ROS.[9] However, its therapeutic efficacy can be context-dependent, and it lacks the direct, high-rate catalytic activity of SOD mimetics like this compound.[8][12][13]
The selection of an antioxidant for therapeutic development requires careful consideration of the specific ROS involved, the target tissue or organelle, and the underlying pathological signaling pathways. This compound offers a robust profile as a direct-acting catalytic antioxidant with demonstrated efficacy in reducing inflammation and cell death, making it a compelling candidate for diseases underpinned by superoxide-driven oxidative stress.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide Dismutase Mimetic, MnTE-2-PyP, Attenuates Chronic Hypoxia-Induced Pulmonary Hypertension, Pulmonary Vascular Remodeling, and Activation of the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MitoQ and CoQ10 supplementation mildly suppresses skeletal muscle mitochondrial hydrogen peroxide levels without impacting mitochondrial function in middle-aged men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MnTM‐4‐PyP Modulates Endogenous Antioxidant Responses and Protects Primary Cortical Neurons against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MnTMPyP's Antioxidant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic metalloporphyrin MnTMPyP has garnered significant attention as a potent superoxide (B77818) dismutase (SOD) mimetic, offering therapeutic potential in a range of oxidative stress-related pathologies. However, a critical assessment of its specificity is paramount for its clinical translation. This guide provides an objective comparison of this compound with other prominent antioxidant alternatives, namely the manganese-salen complex EUK-134 and the mitochondria-targeted nitroxide Mito-TEMPO. We present supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways involved to facilitate an informed evaluation of these compounds.
Quantitative Comparison of Antioxidant Properties
The efficacy and specificity of SOD mimetics can be quantitatively assessed through several key parameters. The catalytic rate constant (kcat) for superoxide dismutation reflects the catalytic efficiency, while the IC₅₀ value indicates the concentration required for 50% inhibition of a superoxide-mediated reaction. Cellular permeability is another crucial factor for in vivo efficacy.
| Parameter | This compound | EUK-134 | Mito-TEMPO | Native SOD Enzymes |
| Primary Target | Superoxide (O₂⁻), Peroxynitrite (ONOO⁻) | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | Mitochondrial Superoxide (O₂⁻) | Superoxide (O₂⁻) |
| Catalytic Activity | SOD and Catalase Mimetic[1][2] | SOD and Catalase Mimetic[3][4][5][6] | SOD Mimetic[7][8] | SOD |
| Localization | Cytosol, Mitochondria | Cytosol | Mitochondria[7] | Cytosol (Cu/ZnSOD), Mitochondria (MnSOD) |
Note: Direct comparative values for kcat and Papp under identical experimental conditions are not always available in the literature. The presented data is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental setups.
Comparative Efficacy in Cellular and In Vivo Models
The following table summarizes the observed effects of this compound and its alternatives in various experimental models of oxidative stress.
| Model | This compound | EUK-134 | Mito-TEMPO |
| Renal Ischemia-Reperfusion | Reduces oxidative stress and apoptosis[9] | Protects kidneys from damage[4] | Attenuates injury in some models |
| Neuroprotection | Neuroprotective in global cerebral ischemia[1] | Neuroprotective against excitotoxicity and stroke[5] | Protective against neurotoxicity in some models |
| Inflammation | Decreases inflammatory indices in acute kidney injury[2] | Attenuates organ injury in endotoxic shock[6] | Reduces inflammation in burn injury-induced cardiac dysfunction |
| Cancer | Suppresses castration-resistant growth of prostate cancer[10] | May have context-dependent effects | Inhibits melanoma cell growth |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these antioxidant compounds.
Superoxide Dismutase Activity Assay (Cytochrome c Reduction Assay)
This assay is a widely used method to determine the SOD-like activity of a compound.
Principle: Superoxide radicals, generated by the xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, leading to an increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for superoxide, thus inhibiting its reduction.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of cytochrome c reduction of 0.025 absorbance units per minute)
-
SOD mimetic solution (varying concentrations)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add varying concentrations of the SOD mimetic to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide generation.
-
Calculate the percentage of inhibition of cytochrome c reduction by the SOD mimetic at each concentration.
-
The IC₅₀ value is the concentration of the mimetic that causes 50% inhibition.
Superoxide Dismutase Activity Assay (Nitroblue Tetrazolium (NBT) Reduction Assay)
This is another common indirect assay for SOD activity.
Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm. SOD or an SOD mimetic will inhibit this reduction.[11][12][13][14]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
NBT (50 µM)
-
Riboflavin (B1680620) (2 µM) or Xanthine/Xanthine Oxidase system
-
SOD mimetic solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NBT.
-
Add varying concentrations of the SOD mimetic.
-
Generate superoxide radicals either photochemically using riboflavin and light or enzymatically with xanthine/xanthine oxidase.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes).
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction.
-
Determine the IC₅₀ value.
Catalase Activity Assay
This assay measures the ability of a compound to decompose hydrogen peroxide (H₂O₂), a key feature for specificity.
Principle: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (10 mM)
-
SOD mimetic solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the SOD mimetic.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the decrease in absorbance at 240 nm over time.
-
The rate of H₂O₂ decomposition is calculated from the change in absorbance.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are not solely due to direct radical scavenging but also involve the modulation of critical cellular signaling pathways.
This compound's Dual Role in Redox Signaling
This compound exhibits both SOD and catalase-like activities, enabling it to dismutate superoxide to hydrogen peroxide and then further break down H₂O₂ into water and oxygen. This dual action can be particularly beneficial in preventing the accumulation of H₂O₂, which can participate in Fenton chemistry to generate highly reactive hydroxyl radicals. Furthermore, this compound has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
References
- 1. Neuroprotective effect of this compound, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase/catalase mimetic EUK-134 prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]
- 4. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Superoxide dismutase mimetic with catalase activity, EUK-134, attenuates the multiple organ injury and dysfunction caused by endotoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of H2O2-induced mitogen-activated protein kinases activation and cell death in SK-N-MC cells by EUK134, a salen derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. SOD Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Modifying Polyacrylamide Background Color for the Nitroblue Tetrazolium-Based Superoxide Dismutase Staining Assay [scirp.org]
- 14. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies on the bioavailability of different SOD mimetics
A comparative analysis of the bioavailability of various superoxide (B77818) dismutase (SOD) mimetics is crucial for the development of effective therapeutics against oxidative stress-related diseases.[1][2][3] This guide provides a comparative overview of the bioavailability and pharmacokinetics of prominent classes of SOD mimetics, supported by experimental data from preclinical studies.
Comparative Bioavailability of SOD Mimetics
The in vivo efficacy of SOD mimetics is largely determined by their bioavailability, which is influenced by factors such as lipophilicity, charge, size, and overall geometry.[4] Different classes of SOD mimetics exhibit distinct pharmacokinetic profiles.
| Class | Compound | Administration Route | Bioavailability (%) | Key Pharmacokinetic Parameters | Animal Model | Reference |
| Manganese Porphyrins | MnTE-2-PyP5+ | Oral (p.o.) | ~23% | Plasma t1/2: 0.3 h | Mouse | [5] |
| MnTnHex-2-PyP5+ | Oral (p.o.) | ~22% | Plasma t1/2: 0.2 h | Mouse | [5] | |
| MnTnBuOE-2-PyP5+ | Oral (p.o.) | ~22% | Preferential mitochondrial accumulation | Mouse | [5] | |
| Mn Cyclic Polyamines | GC4419 (Avasopasem) | Intravenous (i.v.) | High stability at physiological pH | Catalytic rate constant: 2 × 10⁷ M⁻¹s⁻¹ | N/A | [[“]][7] |
| Nitroxides | Tempol | N/A | Permeates biological membranes | Low molecular weight (172 Da) | Various | [8] |
Note: Direct comparative studies across all classes of SOD mimetics with standardized protocols are limited. The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for interpreting and comparing bioavailability data. Below are summarized protocols for key experiments cited in the literature.
Pharmacokinetic Studies of Mn Porphyrins (MnTE-2-PyP5+ and MnTnHex-2-PyP5+)
-
Animal Model: B6C3F1 mice.
-
Dosing:
-
Intravenous (i.v.): Single dose administered via the tail vein.
-
Intraperitoneal (i.p.): Single dose injected into the peritoneal cavity.
-
Oral gavage (p.o.): Single dose administered directly into the stomach.
-
-
Sample Collection: Blood and various organs (liver, kidney, heart, lung, brain, spleen, and muscle) were collected at multiple time points over 24 hours post-administration.
-
Analytical Method: The concentrations of the Mn porphyrins in plasma and tissue homogenates were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) method.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). Oral bioavailability was calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.
Visualizations
The following diagrams illustrate key concepts related to SOD mimetics.
Caption: Catalytic cycle of a Manganese-based SOD mimetic.
Caption: Workflow for a pharmacokinetic study of SOD mimetics.
Discussion
The bioavailability of SOD mimetics is a complex issue with significant therapeutic implications. Manganese porphyrins have been extensively studied, and their bioavailability is tunable by modifying their peripheral substituents, which alters their lipophilicity.[4] For instance, while MnTE-2-PyP5+ and MnTnHex-2-PyP5+ have similar oral bioavailability, their tissue distribution and cellular uptake can differ.[9][10] MnTnHex-2-PyP5+, being more lipophilic, shows better tissue penetration and retention.[10]
Manganese cyclic polyamines, such as GC4419, are designed for high stability and have shown promise in clinical trials for mitigating radiation-induced mucositis.[[“]][7][[“]] Their favorable pharmacokinetic profile contributes to their therapeutic efficacy. Nitroxides like Tempol are small, membrane-permeable molecules, which is advantageous for their distribution.[8]
Future comparative studies should aim to use standardized animal models and analytical methods to allow for more direct comparisons between different classes of SOD mimetics. Such studies will be invaluable for selecting the most promising candidates for clinical development.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Applications of MnSODs and SOD-Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of metalloporphyrin-based SOD mimics is greatly influenced by a single charge residing on a Mn site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-Based Superoxide Dismutase Mimics Modify Both Acute and Long-Term Outcome Severity in a Drosophila melanogaster Model of Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
confirming the role of MnTMPyP in apoptosis reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the manganese-based superoxide (B77818) dismutase (SOD) mimetic, Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP), in the context of apoptosis reduction. We will delve into its performance, supported by experimental data, and compare it with other alternatives. This document also includes detailed experimental protocols for key apoptosis assays and visual representations of associated signaling pathways and workflows.
Performance of this compound in Apoptosis Reduction
This compound, a cell-permeant SOD mimetic, has demonstrated significant efficacy in reducing apoptosis across various preclinical models. Its primary mechanism involves the catalytic dismutation of superoxide radicals, thereby mitigating oxidative stress, a key trigger of programmed cell death.
Comparative Data
While direct head-to-head quantitative comparisons with a wide range of other antioxidants in the same experimental models are limited in publicly available literature, existing studies provide strong evidence for the anti-apoptotic effects of this compound.
One study directly compared the effects of this compound with another SOD/catalase mimetic, EUK-134, on human breast cancer cells. While not a direct measure of apoptosis, cell viability and proliferation were assessed. EUK-134 was found to be more effective in attenuating viability and proliferation.[1] In contrast, this compound only demonstrated a reduction in the clonal expansion of the cancer cells.[1]
In a model of renal ischemia-reperfusion (I/R) injury, this compound treatment significantly reduced apoptosis.[2][3] Studies in cystic fibrosis (CF) cell lines have also shown that this compound can decrease induced apoptosis by a significant margin.[4]
| Model System | Apoptotic Insult | Key Apoptosis Marker | This compound Treatment | % Reduction in Apoptosis (Compared to Control) | Reference |
| Rat Renal Ischemia-Reperfusion | Ischemia-Reperfusion | TUNEL-positive nuclei | 5 mg/kg ip | Partial attenuation | [2] |
| Rat Renal Ischemia-Reperfusion | Ischemia-Reperfusion | Caspase-3 activation | 5 mg/kg ip | Partial attenuation | [2] |
| Human Pancreatic CF Cells (CFPAC-1) | Actinomycin D | Hypodiploid DNA | 50 µM | 29% | [4] |
| Human Pancreatic CF Cells (CFPAC-1) | Staurosporine | Hypodiploid DNA | 50 µM | 58% | [4] |
| Human Tracheal CF Cells (CFT-2) | Actinomycin D | Hypodiploid DNA | 50 µM | 62% | [4] |
| Human Tracheal CF Cells (CFT-2) | Staurosporine | Hypodiploid DNA | 50 µM | 73% | [4] |
Table 1: Quantitative Data on this compound-Mediated Apoptosis Reduction
Signaling Pathways Modulated by this compound
This compound exerts its anti-apoptotic effects by intervening in key signaling cascades. Primarily, by reducing superoxide levels, it prevents the activation of downstream pro-apoptotic pathways.
Key signaling events modulated by this compound include:
-
Downregulation of Pro-Apoptotic Proteins: this compound has been shown to decrease the expression of the pro-apoptotic Bcl-2 family member, Bax, and the death receptor ligand, FasL.[2][3]
-
Inhibition of Caspase Activation: A crucial step in the execution phase of apoptosis, the activation of caspase-3, is attenuated by this compound treatment.[2][3]
-
Reduction of Pro-Inflammatory Cytokines: this compound can decrease the levels of TNF-α, a cytokine that can initiate apoptosis through the extrinsic pathway.[2]
Caption: this compound's anti-apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key assays used to quantify the anti-apoptotic effects of this compound are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow:
Caption: Experimental workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.
-
Permeabilization: For tissue sections, incubate with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature. For cultured cells, use a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Equilibration: Wash sections/cells and incubate with Equilibration Buffer provided in a commercial TUNEL kit for 5-10 minutes.
-
Labeling: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by incubating with a stop/wash buffer.
-
Detection: If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB (3,3'-diaminobenzidine) to generate a colored precipitate.
-
Counterstain and Visualization: Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI) and visualize under a microscope. Quantify the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Experimental Workflow:
References
- 1. Differential effects of superoxide dismutase and superoxide dismutase/catalase mimetics on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MnTMPyP: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of MnTMPyP (Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin), a combustible solid and respiratory sensitizer, is critical for ensuring laboratory safety and environmental compliance. Adherence to these procedures will minimize risks associated with handling this compound and ensure its proper disposal through approved channels.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazard identified is respiratory sensitization, which can cause allergy or asthma-like symptoms if inhaled.[1]
Personal Protective Equipment (PPE): Due to the risk of respiratory sensitization, the following PPE is mandatory when handling this compound waste:
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of the solid powder. In case of inadequate ventilation, always wear respiratory protection.[1]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. If gloves become contaminated, they should be disposed of immediately.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
This compound Waste Disposal Protocol
Disposal of this compound must be conducted through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound. The container must have a secure, screw-on cap.[3]
-
Solid Waste Only: Collect only solid this compound waste in this container. Do not mix with liquid wastes.[3] Contaminated items such as weigh boats, contaminated gloves, or paper towels should also be placed in this container.
-
Segregate Incompatibles: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.
Step 2: Labeling the Waste Container
Proper labeling is crucial for safety and regulatory compliance. The waste container label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound (Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin)"
-
Associated Hazards: "Respiratory Sensitizer, Combustible Solid"
Step 3: Storing the Waste Container
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the primary container in a secondary container, such as a lab tray, to contain any potential spills.[3]
-
Safe Environment: The storage area should be cool, dry, and well-ventilated. Keep the container away from sources of ignition.[4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[3]
-
Provide Documentation: Be prepared to provide the EHS office with all necessary information about the waste stream as indicated on your label.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Disposal Method | Via an approved hazardous waste disposal plant.[1] | Prevents environmental contamination and ensures regulatory compliance. |
| Primary Hazard | Respiratory Sensitizer (H334).[1] | Inhalation may cause allergy or asthma-like symptoms. |
| Secondary Hazard | Combustible Solid. | Requires storage away from ignition sources. |
| PPE Requirement | Respirator, gloves, eye protection, lab coat.[1] | Protects personnel from the primary inhalation hazard. |
| Waste Segregation | Solids only; do not mix with liquids or incompatibles.[2][3] | Ensures safe handling, storage, and disposal. |
| Container Type | Labeled, sealed, compatible container with a screw-top lid.[3] | Prevents leaks, spills, and exposure. |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. mlienvironmental.com [mlienvironmental.com]
Personal protective equipment for handling Mntmpyp
Date of Issue: December 18, 2025
This document provides crucial safety and logistical information for the handling and disposal of Mntmpyp (Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin), a cell-permeable superoxide (B77818) dismutase (SOD) mimetic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Due to the absence of specific permeation and degradation data for this compound, the following PPE recommendations are based on best practices for handling powdered, potentially hazardous chemical compounds, including heterocyclic and organometallic substances.
1.1. Glove Selection
It is imperative to use chemical-resistant gloves at all times when handling this compound in both solid and solution form. Double gloving is recommended to minimize the risk of exposure.
Disclaimer: The following tables provide generalized chemical resistance data for glove materials against chemical classes related to this compound. This information is intended as a guide only. No specific breakthrough time or permeation rate data for this compound was found in the available literature. It is crucial to consult the glove manufacturer's specific chemical resistance data and to perform an internal risk assessment before use.
Table 1: Chemical Resistance of Nitrile Gloves
| Chemical Class | Resistance Rating | Breakthrough Time (minutes) | Permeation Rate |
| Heterocyclic Compounds | Good to Excellent | > 240 | Low |
| Weak Acids | Excellent | > 480 | Very Low |
| Organic Solvents (general) | Good | > 60 | Low to Medium |
Source: Generalized data from various chemical resistance charts.[1][2]
Table 2: Chemical Resistance of Butyl Rubber Gloves
| Chemical Class | Resistance Rating | Breakthrough Time (minutes) | Permeation Rate |
| Organometallic Compounds | Excellent | > 480 | Very Low |
| Ketones and Esters | Excellent | > 480 | Very Low |
| Strong Acids | Excellent | > 480 | Very Low |
Source: Generalized data from various chemical resistance charts.[3][4][5]
1.2. Additional PPE
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
-
Protective Clothing: A laboratory coat must be worn. For procedures with a higher risk of contamination, a chemically resistant apron or gown is recommended.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required to prevent inhalation.
Experimental Protocols
2.1. Weighing and Dissolving this compound Powder
This protocol outlines the steps for safely weighing and dissolving solid this compound.
Materials:
-
This compound solid
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., water)
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in Section 1)
Procedure:
-
Preparation: Don all required PPE. Ensure the weighing area and all equipment are clean and dry. Perform this procedure in a chemical fume hood to minimize inhalation risk.
-
Taring the Balance: Place a clean, dry weighing boat or a piece of creased weighing paper on the analytical balance and tare the balance to zero.
-
Transferring the Solid: Carefully transfer the desired amount of this compound powder from the stock container to the weighing boat using a clean spatula. Avoid creating dust.[6]
-
Recording the Mass: Record the exact mass of the this compound powder.
-
Dissolving the Solid:
-
Transfer the weighed powder into a beaker.
-
Add a small amount of the desired solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.
-
Add the remaining solvent to the beaker, up to approximately 80% of the final desired volume.
-
If necessary, place a magnetic stir bar in the beaker and place it on a magnetic stirrer to facilitate dissolution.
-
Once the solid is completely dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask.
-
Bring the solution to the final volume with the solvent, ensuring the bottom of the meniscus is on the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.[7]
-
2.2. Spill Cleanup Protocol
This protocol provides steps for cleaning up a small spill of this compound powder. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Spill kit containing:
-
Absorbent pads or powder (e.g., vermiculite, sand)
-
Two pairs of chemical-resistant gloves
-
Safety goggles and face shield
-
Disposable scoop and brush
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure the Area: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area. Restrict access to the spill area.
-
Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If significant dust is present, a respirator is necessary.
-
Contain the Spill: Cover the spill with a layer of absorbent powder to prevent the this compound from becoming airborne.[8]
-
Collect the Spilled Material: Carefully scoop the mixture of absorbent and this compound powder into a sealable plastic bag using a disposable scoop and brush. Avoid creating dust.[9]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or cloth. Place the used cleaning materials into the same plastic bag.
-
Package the Waste: Seal the plastic bag and then place it inside a second sealable bag.
-
Label and Dispose: Label the outer bag as "Hazardous Waste" with the chemical name (this compound) and date. Dispose of the waste according to your institution's hazardous waste management guidelines.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan
All this compound waste, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous and organic solutions containing this compound in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[10]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
3.2. Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Mn(III)tetrakis(1-methyl-4-pyridyl)porphyrin (this compound)," and the approximate concentration and volume.
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
3.3. Final Disposal
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's certified hazardous waste management service.
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. gloves-online.com [gloves-online.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. oxwork.com [oxwork.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 8. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
